N-(p-Nitrophenethyl)spiperone
Description
Structure
3D Structure
Properties
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33FN4O4/c32-26-12-10-25(11-13-26)29(37)7-4-19-33-21-17-31(18-22-33)30(38)34(23-35(31)27-5-2-1-3-6-27)20-16-24-8-14-28(15-9-24)36(39)40/h1-3,5-6,8-15H,4,7,16-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAROERVHUKRDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647342 | |
| Record name | 8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136247-18-2 | |
| Record name | 8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(p-Nitrophenethyl)spiperone: A Technical Guide to its Mechanism of Action
Abstract
N-(p-Nitrophenethyl)spiperone (NPES) is a synthetic derivative of the well-characterized butyrophenone antipsychotic, spiperone. This technical guide provides a comprehensive overview of the mechanism of action of NPES, designed for researchers, scientists, and drug development professionals. By synthesizing data from its parent compound and closely related analogs, this document elucidates the molecular interactions, functional consequences, and experimental considerations for studying NPES. The guide details its primary targets, binding affinity, and the downstream signaling pathways it modulates. Furthermore, it provides detailed protocols for relevant in vitro assays and discusses the broader implications of its use in neuroscience research.
Introduction: The Scientific Context of this compound
This compound (NPES) belongs to the spiperone family of compounds, which are renowned for their potent interaction with central nervous system receptors. Spiperone itself is a cornerstone tool in neuropharmacology, primarily recognized for its high affinity and antagonistic action at dopamine D2 and serotonin 5-HT2A receptors.[1][2] The addition of a p-nitrophenethyl group to the spiperone scaffold modifies its physicochemical properties, influencing its binding kinetics and potential as a research probe. While direct and exhaustive pharmacological data on NPES is not extensively published, its mechanism of action can be confidently inferred from the robust body of literature on spiperone and its other N-substituted derivatives.
This guide will deconstruct the mechanism of NPES by examining its molecular targets, the functional consequences of receptor binding, and the downstream signaling cascades it influences. We will also provide practical, field-proven experimental protocols to enable researchers to further investigate its properties.
Molecular Mechanism of Action: A Tale of Two Receptors
The primary mechanism of action of NPES is predicated on its function as a competitive antagonist at two key G-protein coupled receptors (GPCRs): the dopamine D2 receptor and the serotonin 5-HT2A receptor.
High-Affinity Antagonism at the Dopamine D2 Receptor
The dopamine D2 receptor is a principal target for antipsychotic medications and plays a crucial role in motor control, motivation, and reward.[1] NPES, like its parent compound spiperone, is a potent antagonist at the D2 receptor.[1] This means it binds to the receptor at the same site as the endogenous ligand, dopamine, but does not activate it. Consequently, it blocks the downstream signaling initiated by dopamine.
The functional consequence of NPES binding to the D2 receptor is the inhibition of the Gi/o signaling pathway. D2 receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist, these G-proteins inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, NPES prevents the dopamine-induced reduction in cAMP, thereby modulating the activity of downstream effectors such as Protein Kinase A (PKA).
Potent Blockade of the Serotonin 5-HT2A Receptor
In addition to its action on dopamine receptors, NPES is also a potent antagonist of the serotonin 5-HT2A receptor.[6] The 5-HT2A receptor is implicated in a wide range of physiological and psychological processes, including perception, cognition, and mood.[7] The antagonistic activity of many atypical antipsychotics at this receptor is thought to contribute to their efficacy and improved side-effect profile.[8]
Spiperone demonstrates high affinity for 5-HT2A receptors, often with Ki values in the low nanomolar range.[6] The analog [18F]FESP has a reported Ki of 0.57 nM for 5-HT2 receptors.[5] This dual antagonism of both D2 and 5-HT2A receptors is a hallmark of the spiperone class of compounds.[1]
Functionally, the 5-HT2A receptor is coupled to the Gq/11 signaling pathway.[7] Agonist binding to this receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC). As an antagonist, NPES blocks this cascade, thereby attenuating the cellular responses to serotonin.
The following diagram illustrates the antagonistic action of NPES at both D2 and 5-HT2A receptors and their respective downstream signaling pathways.
Caption: NPES antagonism of D2 and 5-HT2A receptor signaling pathways.
Binding Affinity and Selectivity Profile
The utility of a pharmacological tool is defined by its binding affinity for its primary targets and its selectivity over other potential off-targets. While a complete binding profile for NPES is not available, we can construct a probable profile based on its structural congeners.
| Receptor Target | Spiperone (Ki, nM) | NIPS (Ki, nM) | [18F]FESP (Ki, nM) | Inferred NPES Profile |
| Dopamine D2 | ~0.05 - 0.2[3] | 10[4] | 0.44[5] | High affinity (sub-nanomolar to low nanomolar) |
| Serotonin 5-HT2A | ~0.2 - 1.0[6] | - | 0.57 (5-HT2)[5] | High affinity (low nanomolar) |
| Serotonin 5-HT1A | ~10 - 20[6] | - | - | Moderate affinity |
| Dopamine D1 | >1000[4] | No effect[4] | - | Low to negligible affinity |
| α1-Adrenergic | ~20 - 50 | No effect[4] | 23[5] | Moderate to low affinity |
| α2-Adrenergic | >1000[4] | No effect[4] | - | Low to negligible affinity |
| Muscarinic | >1000[4] | No effect[4] | - | Low to negligible affinity |
Note: This table presents a synthesis of data from multiple sources for comparative purposes. The inferred profile for NPES is an educated estimation based on available data for related compounds.
Studies on N-substituted spiperone analogs have shown that the nature of the substituent on the amide nitrogen can influence selectivity. For example, N-benzyl substitution has been shown to improve selectivity for D2 receptors over 5-HT2 receptors.[2] The p-nitrophenethyl group in NPES may confer a similar or distinct selectivity profile, which warrants direct experimental verification.
Experimental Protocols for Characterizing NPES
To empirically determine the mechanism of action of NPES, a series of in vitro experiments are essential. The following protocols provide a robust framework for such investigations.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of NPES for the dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor (e.g., from HEK293 or CHO cells).
-
Cell membranes expressing the human serotonin 5-HT2A receptor.
-
[3H]Spiperone or another suitable high-affinity radioligand.
-
This compound (NPES).
-
Non-specific binding competitor (e.g., haloperidol for D2, ketanserin for 5-HT2A).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of NPES in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of NPES in assay buffer.
-
Prepare a solution of the radioligand at a concentration close to its Kd.
-
Prepare a solution of the non-specific binding competitor at a high concentration (e.g., 10 µM).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Cell membranes (typically 10-50 µg of protein).
-
Radioligand.
-
Either assay buffer (for total binding), non-specific competitor (for non-specific binding), or a dilution of NPES.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the NPES concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of NPES that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram illustrates the workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: Second Messenger Quantification
Functional assays are crucial to determine whether a ligand is an agonist, antagonist, or inverse agonist.
Objective: To determine the functional activity of NPES at D2 and 5-HT2A receptors.
D2 Receptor Functional Assay (cAMP Accumulation):
-
Cell Culture: Culture cells expressing the D2 receptor (e.g., CHO-D2).
-
Assay Setup:
-
Pre-treat cells with NPES at various concentrations.
-
Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase).
-
-
Incubation: Incubate for a defined period (e.g., 30 minutes).
-
Lysis and Quantification: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., ELISA or HTRF).
-
Data Analysis: Plot the cAMP levels against the agonist concentration in the presence and absence of NPES to determine if NPES shifts the agonist dose-response curve to the right, characteristic of a competitive antagonist.
5-HT2A Receptor Functional Assay (Calcium Mobilization):
-
Cell Culture and Dye Loading: Culture cells expressing the 5-HT2A receptor (e.g., HEK-5HT2A) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Setup:
-
Pre-treat the cells with NPES at various concentrations.
-
Stimulate the cells with a 5-HT2A receptor agonist (e.g., serotonin or DOI).
-
-
Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Analyze the data similarly to the cAMP assay to determine the antagonistic properties of NPES.
Synthesis of this compound
The synthesis of NPES typically involves the N-alkylation of spiperone with a suitable p-nitrophenethyl electrophile.
Reaction Scheme: Spiperone + p-Nitrophenethyl bromide → this compound
General Procedure:
-
Dissolve spiperone in a suitable aprotic solvent (e.g., acetonitrile or DMF).
-
Add a base (e.g., potassium carbonate or triethylamine) to deprotonate the amide nitrogen of spiperone.
-
Add p-nitrophenethyl bromide to the reaction mixture.
-
Heat the reaction mixture to drive the alkylation reaction to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove inorganic salts.
-
Purify the crude product by column chromatography to obtain pure this compound.
This synthetic route is analogous to the preparation of other N-substituted spiperone derivatives.
Conclusion and Future Directions
This compound is a potent dual antagonist of dopamine D2 and serotonin 5-HT2A receptors. Its mechanism of action is inferred from its structural similarity to spiperone and is characterized by the competitive blockade of these two key GPCRs, leading to the modulation of intracellular cAMP and calcium signaling pathways. While direct and comprehensive pharmacological data for NPES remains to be fully elucidated in the public domain, the information available for its parent compound and close analogs provides a strong foundation for its use as a research tool.
Future research should focus on the comprehensive pharmacological characterization of NPES, including:
-
Determination of its Ki values at a wide range of CNS receptors to establish a detailed selectivity profile.
-
Elucidation of its functional activity (neutral antagonist versus inverse agonist) at D2 and 5-HT2A receptors.
-
In vivo studies to assess its pharmacokinetic properties, blood-brain barrier permeability, and effects on animal behavior.
Such studies will further solidify the position of this compound as a valuable tool for dissecting the complexities of dopaminergic and serotonergic neurotransmission.
References
- Glennon, R. A., et al. (1998). Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. Journal of Medicinal Chemistry, 41(25), 5099-5105.
- Kung, M. P., et al. (1991). N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain. Journal of Pharmacology and Experimental Therapeutics, 257(2), 608-615.
- Ackenheil, M. (2000). Spiperone.
- Leysen, J. E., et al. (1978). Serotoninergic component of neuroleptic receptors.
- Mach, R. H., et al. (1992). Effect of N-alkylation on the affinities of analogues of spiperone for dopamine D2 and serotonin 5-HT2 receptors. Journal of Medicinal Chemistry, 35(3), 423-430.
- Meltzer, H. Y., et al. (1989). Classification of typical and atypical antipsychotic drugs on the basis of serotonin S2 and dopamine D2 receptor affinities. Journal of Pharmacology and Experimental Therapeutics, 251(1), 238-246.
- Seeman, P., et al. (1976). Antipsychotic drug doses and neuroleptic/dopamine receptors.
- Sokoloff, P., et al. (1990). Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics.
- Van Tol, H. H., et al. (1991). Cloning of the gene for a human dopamine D4 receptor with high affinity for the antipsychotic clozapine.
- Welch, M. J., & Redvanly, C. S. (Eds.). (2003).
- Burt, D. R., et al. (1976). Dopamine receptor binding in the corpus striatum of mammalian brain. Molecular Pharmacology, 12(5), 800-812.
- Creese, I., et al. (1977). Dopamine receptor binding predicts clinical and pharmacological potencies of antischizophrenic drugs. Science, 197(4303), 596-598.
- Peroutka, S. J., & Snyder, S. H. (1979). Multiple serotonin receptors: differential binding of [3H]5-hydroxytryptamine, [3H]lysergic acid diethylamide and [3H]spiroperidol. Molecular Pharmacology, 16(3), 687-699.
- Richelson, E., & Souder, T. (2000). Binding of antipsychotic drugs to human brain receptors: focus on newer generation compounds. Life Sciences, 68(1), 29-39.
- Roth, B. L., et al. (1992). Binding of typical and atypical antipsychotic agents to 5-hydroxytryptamine-6 and 5-hydroxytryptamine-7 receptors. Journal of Pharmacology and Experimental Therapeutics, 260(3), 1361-1365.
Sources
- 1. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 2. Effect of N-alkylation on the affinities of analogues of spiperone for dopamine D2 and serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-N-(2-[18F]Fluoroethyl)spiperone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Determining the Dopamine D2 Receptor Binding Affinity of N-(p-Nitrophenethyl)spiperone
This guide provides a comprehensive, in-depth exploration of the methodologies used to determine the binding affinity of N-(p-Nitrophenethyl)spiperone (NPS) for the human dopamine D2 receptor. It is intended for researchers, scientists, and drug development professionals actively engaged in neuropharmacology and medicinal chemistry. This document moves beyond a simple recitation of protocols to offer a narrative grounded in experimental logic and scientific integrity, explaining the causality behind each procedural choice.
Introduction: The Significance of D2 Receptor Affinity and this compound
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] Its modulation is crucial for regulating motor control, motivation, and reward pathways.[3] Consequently, the precise characterization of a compound's binding affinity for the D2 receptor is a cornerstone of modern drug discovery and development.
This compound (NPS) is an analog of the potent and well-characterized D2 antagonist, spiperone.[4] Spiperone and its derivatives are known to bind with high affinity to D2-class receptors.[2] The addition of the p-nitrophenethyl group to the spiperone scaffold can modulate its pharmacological properties, including lipophilicity and binding kinetics, making it a valuable tool for probing the D2 receptor binding pocket.[4] This guide will detail the experimental framework for quantifying the binding affinity of NPS, typically expressed as the inhibition constant (Ki), at the human dopamine D2 receptor.
Core Principles of Radioligand Binding Assays
The determination of a compound's binding affinity is most commonly achieved through a competitive radioligand binding assay. This technique relies on the principle of competition between a radiolabeled ligand with known high affinity for the receptor (the "hot" ligand) and the unlabeled compound of interest (the "cold" ligand, in this case, NPS). By measuring the concentration-dependent displacement of the radioligand by the test compound, we can calculate the affinity of the test compound for the receptor.
The Cheng-Prusoff Equation: A Bridge from IC50 to Ki
The primary output of a competitive binding assay is the IC50 value, which represents the concentration of the competing ligand (NPS) that displaces 50% of the specific binding of the radioligand. However, the IC50 is dependent on the concentration of the radioligand used in the assay. To determine an absolute measure of affinity, the Ki value, we employ the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
Ki is the inhibition constant of the test compound (NPS).
-
IC50 is the concentration of NPS that inhibits 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
This equation underscores the importance of accurately determining the Kd of the radioligand under the same experimental conditions.
Experimental Workflow: Determining the Ki of NPS at the D2 Receptor
The following sections provide a detailed, step-by-step methodology for a robust and self-validating radioligand binding assay.
Diagram: Overall Experimental Workflow
Caption: Workflow for determining the Ki of NPS at the D2 receptor.
Part 1: Preparation of D2 Receptor-Containing Membranes
The source of the D2 receptors is critical for a successful binding assay. While tissues rich in D2 receptors, such as the rat corpus striatum, can be used, a more controlled and reproducible system involves the use of recombinant cell lines stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).[5]
Step-by-Step Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the human dopamine D2 receptor to near confluency.
-
Cell Harvesting: Gently scrape the cells from the culture flasks into ice-cold phosphate-buffered saline (PBS).
-
Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenize the cell suspension using a Polytron homogenizer.
-
Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the pellet in fresh, ice-cold homogenization buffer. Repeat the centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a standard method such as the Pierce® BCA assay.[6]
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Expert Insight: The inclusion of a washing step is crucial to remove endogenous ligands and other cellular components that might interfere with the binding assay. The choice of buffer components can also influence binding, with magnesium ions often included to maintain receptor integrity.
Part 2: Saturation Binding Assay to Determine the Kd of [3H]Spiperone
Before performing the competitive binding assay, it is essential to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of the radioligand, [3H]Spiperone, for the prepared D2 receptor membranes. [3H]Spiperone is a widely used and well-characterized high-affinity antagonist radioligand for the D2 receptor.[5][7]
Step-by-Step Protocol:
-
Assay Setup: In a 96-well plate, set up the assay in a final volume of 250 µL per well.[6]
-
Radioligand Dilutions: Prepare serial dilutions of [3H]Spiperone in assay buffer, typically ranging from 0.01 to 5 nM.
-
Total Binding: To a set of wells, add 150 µL of the D2 receptor membrane preparation (typically 5-20 µg of protein), 50 µL of assay buffer, and 50 µL of the corresponding [3H]Spiperone dilution.
-
Non-Specific Binding (NSB): To a parallel set of wells, add 150 µL of the membrane preparation, 50 µL of a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM unlabeled spiperone or haloperidol) to block all specific binding, and 50 µL of the [3H]Spiperone dilution.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[6]
-
Termination of Binding: Rapidly terminate the incubation by vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.[6]
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (CPM from wells with excess unlabeled antagonist) from the total binding (CPM from wells without the unlabeled antagonist).
-
Data Fitting: Plot the specific binding as a function of the [3H]Spiperone concentration. Fit the data using a non-linear regression model (one-site binding hyperbola) in software such as GraphPad Prism. This will yield the Kd and Bmax values.[6]
Part 3: Competitive Binding Assay with this compound
With the Kd of [3H]Spiperone established, the competitive binding assay can be performed to determine the IC50 of NPS.
Step-by-Step Protocol:
-
Assay Setup: Similar to the saturation assay, set up the experiment in a 96-well plate with a final volume of 250 µL per well.
-
Reagent Preparation:
-
Prepare a fixed concentration of [3H]Spiperone in assay buffer, typically at or near its Kd value determined in the saturation assay.
-
Prepare serial dilutions of NPS in assay buffer, covering a wide concentration range (e.g., from 1 pM to 10 µM).
-
-
Assay Incubation:
-
To each well, add 150 µL of the D2 receptor membrane preparation.
-
Add 50 µL of the corresponding NPS dilution (or buffer for total binding).
-
Add 50 µL of the fixed concentration of [3H]Spiperone.
-
Include wells for non-specific binding by adding 50 µL of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM spiperone) instead of NPS.
-
-
Incubation, Termination, and Counting: Follow the same procedures for incubation, termination by filtration, washing, and scintillation counting as described for the saturation binding assay.
Data Analysis:
-
Data Transformation: Convert the CPM data to percentage of specific binding, with 100% specific binding defined by the wells with no NPS and 0% defined by the non-specific binding wells.
-
Non-linear Regression: Plot the percentage of specific binding against the logarithm of the NPS concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC50 of NPS.
-
Ki Calculation: Use the Cheng-Prusoff equation to convert the experimentally determined IC50 value to the Ki value, using the Kd of [3H]Spiperone determined previously.
Data Presentation and Interpretation
The results of the binding assays should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Representative Saturation Binding Data for [3H]Spiperone at the Human D2 Receptor
| Parameter | Value |
| Kd (nM) | 0.057 ± 0.013 |
| Bmax (pmol/mg protein) | 2.41 ± 0.26 |
| Data are presented as mean ± SEM from three independent experiments. |
Note: The values presented in this table are representative and based on published data.[5] Actual experimental values will vary depending on the specific cell line and membrane preparation.
Table 2: Representative Competitive Binding Data for NPS at the Human D2 Receptor
| Compound | IC50 (nM) | Ki (pM) |
| This compound | Experimentally Determined | Calculated |
| Spiperone (Reference) | Experimentally Determined | Calculated |
Note: A known high-affinity D2 antagonist like spiperone should be run in parallel as a positive control to validate the assay.
Interpretation of Results:
The Ki value is a measure of the binding affinity of NPS for the D2 receptor. A lower Ki value indicates a higher binding affinity. The Ki for NPS is expected to be in the picomolar to low nanomolar range, consistent with other high-affinity spiperone derivatives.[4]
Dopamine D2 Receptor Signaling and the Role of Antagonists
The dopamine D2 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Antagonists like NPS bind to the receptor but do not elicit a cellular response. Instead, they block the binding of the endogenous agonist, dopamine, thereby inhibiting its downstream signaling. Some compounds classified as antagonists may also exhibit inverse agonism, reducing the basal or constitutive activity of the receptor.[8]
Diagram: D2 Receptor Signaling Pathway
Caption: Simplified D2 receptor signaling pathway and the action of an antagonist.
Conclusion
This technical guide has provided a comprehensive framework for the determination of the binding affinity of this compound for the human dopamine D2 receptor. By adhering to the principles of scientific integrity and employing robust, self-validating experimental protocols, researchers can generate high-quality, reproducible data that is essential for the advancement of neuropharmacology and the development of novel therapeutics targeting the dopaminergic system. The methodologies described herein, from membrane preparation to data analysis, represent a field-proven approach to characterizing the interactions between novel ligands and this critical CNS target.
References
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (URL: )
- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.
- Synthesis and in vivo evaluation of [18F]-N-(p-nitrobenzyl)spiperone ([18F]PNBS)
- Radioligand Binding Assay Protocol. Gifford Bioscience. (URL: )
- Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points. Revvity. (URL: )
- Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. (URL: )
- Investigation of the mechanism of agonist and inverse agonist action at D2 dopamine receptors. PubMed. (URL: )
- Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. (URL: )
- Prolonged D2 Antidopaminergic Activity of Alkylating and Nonalkylating Derivatives of Spiperone in R
- Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodin
- Dopamine D2 receptors in the anterior pituitary: a single population without reciprocal antagonist/agonist st
- N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain. PubMed. (URL: )
- 125I-Spiperone: A Novel Ligand for D2 Dopamine Receptors. PubMed. (URL: )
- Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. PubMed Central. (URL: )
Sources
- 1. revvity.com [revvity.com]
- 2. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Prolonged D2 antidopaminergic activity of alkylating and nonalkylating derivatives of spiperone in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Investigation of the mechanism of agonist and inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-(p-Nitrophenethyl)spiperone for research purposes
An In-Depth Technical Guide to the Synthesis of N-(p-Nitrophenethyl)spiperone
Abstract
This guide provides a comprehensive technical overview of the synthesis of this compound, a key intermediate in the development of specialized ligands for neuroreceptor imaging. Spiperone, a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, serves as the foundational scaffold. The addition of the p-nitrophenethyl group via N-alkylation creates a versatile derivative, enabling further chemical modifications, such as the reduction of the nitro group to an amine for the attachment of radiolabels or fluorescent probes. This document details the strategic chemical approach, a step-by-step experimental protocol, and the critical scientific reasoning that underpins the synthetic methodology, tailored for researchers in medicinal chemistry and drug development.
Introduction and Strategic Rationale
This compound is a derivative of the well-established butyrophenone antipsychotic, spiperone. The parent compound is a high-affinity ligand for dopamine D2 receptors and various serotonin receptor subtypes.[1] The strategic importance of synthesizing the N-(p-nitrophenethyl) analogue lies in its function as a versatile precursor. The terminal nitro group serves as a masked amine; its reduction to p-aminophenethylspiperone (NAPS) provides a reactive site for conjugating imaging agents, making it a valuable tool for developing probes for Positron Emission Tomography (PET) and other advanced imaging modalities.[2][3][4]
The core of this synthesis is a nucleophilic substitution reaction: the N-alkylation of the secondary amine within the spiperone structure. This approach is favored for its directness and reliability. The key components of this strategy are:
-
The Nucleophile: The secondary amine on the piperidine ring of the spiperone molecule.
-
The Electrophile: A phenethyl group bearing a leaving group at the ethyl position and a nitro group on the phenyl ring.
-
The Reaction: A classic SN2 (bimolecular nucleophilic substitution) reaction.
This guide will focus on the direct alkylation of spiperone using an appropriate 2-(4-nitrophenyl)ethyl halide or sulfonate ester.
Retrosynthetic Analysis and Synthesis Pathway
The most logical approach to constructing this compound is through the disconnection of the newly formed Carbon-Nitrogen bond. This retrosynthetic analysis points to two primary synthons: the spiperone nucleophile and a p-nitrophenethyl electrophile.
Diagram 1: Retrosynthetic Analysis of this compound
Caption: Retrosynthetic pathway for the target molecule.
The forward synthesis, therefore, involves the direct reaction of these two components in the presence of a suitable base and solvent system.
Detailed Synthetic Protocol
This section details the step-by-step methodology for the N-alkylation of spiperone. The protocol is a self-validating system; successful synthesis relies on careful control of reaction conditions and appropriate purification.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purpose |
| Spiperone | C₂₃H₂₆FN₃O₂ | 395.47 | Starting Material (Nucleophile) |
| 2-(4-Nitrophenyl)ethyl Bromide | C₈H₈BrNO₂ | 230.06 | Alkylating Agent (Electrophile) |
| or 2-(4-Nitrophenyl)ethyl Tosylate | C₁₅H₁₅NO₅S | 337.35 | Alternative Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base (to deprotonate spiperone) |
| Sodium Iodide (NaI) | NaI | 149.89 | Catalyst (Finkelstein reaction) |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | Anhydrous, polar aprotic solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution (aq.) | NaHCO₃ | - | Aqueous wash (neutralization) |
| Brine (Saturated NaCl Solution) | NaCl | - | Aqueous wash (drying) |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent |
| Silica Gel (for chromatography) | SiO₂ | - | Stationary Phase for Purification |
Experimental Workflow
The synthesis involves a one-pot reaction followed by an aqueous workup, extraction, and final purification by column chromatography.
Diagram 2: Experimental Synthesis Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add spiperone (1.0 eq), potassium carbonate (2.5 eq), and a catalytic amount of sodium iodide (0.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., nitrogen or argon) to create a suspension.
-
Initiation of Reaction: Add a solution of 2-(4-nitrophenyl)ethyl bromide (1.2 eq) in a small amount of anhydrous acetonitrile to the stirring suspension.
-
Causality: Potassium carbonate is a mild inorganic base sufficient to deprotonate the secondary amine of spiperone, making it nucleophilic. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction mechanism. Sodium iodide acts as a catalyst via the Finkelstein reaction, where the bromide of the alkylating agent is transiently replaced by iodide, which is a better leaving group and more reactive.
-
-
Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours.
-
Trustworthiness: Reaction progress must be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 5-10% methanol in dichloromethane). The disappearance of the spiperone spot and the appearance of a new, less polar product spot indicates reaction progression.
-
-
Aqueous Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Filter off the inorganic solids (K₂CO₃) and wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting crude residue in dichloromethane (DCM). Transfer the DCM solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).
-
Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.
-
Final Characterization: Combine the fractions containing the pure product (as determined by TLC), concentrate under reduced pressure, and dry under high vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Scientific Considerations and Alternative Approaches
While the direct alkylation described is a standard method, some studies have noted that it can lead to poor yields and difficulties in purification, especially at a larger scale.[2] This may be due to side reactions or the formation of quaternary ammonium salts (over-alkylation).
An alternative, higher-yielding strategy involves using a protected version of the phenethylamine moiety. For example, using 4-(N-tert-butyloxycarbonyl)aminophenethyl bromide to alkylate spiperone, followed by deprotection of the Boc group, has been reported to provide the corresponding amine (NAPS) in a much-improved 56% yield.[2] While this adds steps, the improved yield and easier purification can make it a superior method for larger-scale preparations.
Conclusion
The synthesis of this compound via N-alkylation of spiperone is a robust and well-documented procedure essential for the creation of advanced neurochemical tools. By understanding the underlying chemical principles—nucleophilic substitution, the role of catalysts, and proper purification techniques—researchers can reliably produce this valuable intermediate. The choice between direct alkylation with a nitro-substituted electrophile and a multi-step approach using a protected amine will depend on the required scale, yield, and purity for the intended downstream applications.
References
-
Title: Practical synthesis of p-aminophenethylspiperone (NAPS), a high-affinity, selective D-2-dopamine receptor antagonist Source: RTI International URL: [Link]
-
Title: Effect of N-alkylation on the Affinities of Analogues of Spiperone for Dopamine D2 and Serotonin 5-HT2 Receptors Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]
-
Title: Evaluation of N-alkyl derivatives of radioiodinated spiperone as radioligands for in vivo dopamine D2 receptor studies Source: Chemical & Pharmaceutical Bulletin (via PubMed) URL: [Link]
-
Title: Synthesis of precursor N‐(p‐aminophenethyl)spiperone (NAPS) (11) Source: ResearchGate URL: [Link]
-
Title: Effect of N-alkylation on the affinities of analogs of spiperone for dopamine D2 and serotonin 5-HT2 receptors Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]
-
Title: In vivo binding of spiperone and N-methylspiperone to dopaminergic and serotonergic sites in the rat brain: multiple modeling and implications for PET scanning Source: PubMed URL: [Link]
-
Title: Syntheses and D2 receptor affinities of derivatives of spiperone containing aliphatic halogens Source: PubMed URL: [Link]
-
Title: Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding Source: PubMed URL: [Link]
Sources
- 1. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical synthesis of p-aminophenethylspiperone (NAPS), a high-affinity, selective D-2-dopamine receptor antagonist | RTI [rti.org]
- 3. Effect of N-alkylation on the affinities of analogues of spiperone for dopamine D2 and serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo binding of spiperone and N-methylspiperone to dopaminergic and serotonergic sites in the rat brain: multiple modeling and implications for PET scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(p-Nitrophenethyl)spiperone: A Technical Guide for its Evaluation as a Potential PET Imaging Ligand
Abstract
Positron Emission Tomography (PET) is a powerful molecular imaging modality that allows for the non-invasive quantification of physiological and biochemical processes in vivo. The development of novel PET radioligands with high affinity and selectivity for specific molecular targets is crucial for advancing our understanding of disease and for the development of new therapeutics. This technical guide provides an in-depth overview of N-(p-Nitrophenethyl)spiperone (NPS) as a potential PET imaging ligand for the dopamine D2 and serotonin 5-HT2A receptors. Drawing upon established principles of radiopharmaceutical development and data from closely related spiperone analogs, this document outlines the rationale, synthesis, radiolabeling, and preclinical evaluation of NPS. Detailed experimental protocols and predictive data are presented to guide researchers in the assessment of this promising imaging agent.
Introduction: The Rationale for a Novel D2/5-HT2A Receptor PET Ligand
The dopamine D2 and serotonin 5-HT2A receptors are key targets in the pathophysiology and treatment of a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and depression. PET imaging of these receptors provides invaluable insights into their density and occupancy by therapeutic drugs. Spiperone, a potent antagonist of both D2 and 5-HT2A receptors, has been a foundational molecule in the development of PET ligands.[1][2] N-alkylation of the spiperone scaffold has been explored as a strategy to modulate its pharmacokinetic and pharmacodynamic properties, aiming to develop superior imaging agents.[3][4]
The introduction of a p-nitrophenethyl group at the N1 position of the spiperone core to create this compound (NPS) is hypothesized to offer several advantages. The phenethyl group may alter the lipophilicity and blood-brain barrier permeability of the molecule, potentially leading to favorable in vivo kinetics. Furthermore, the nitro group provides a potential site for future chemical modification or for influencing the electronic properties of the molecule, which could impact receptor binding. This guide details the necessary steps to synthesize, radiolabel, and evaluate NPS to determine its viability as a clinical PET radioligand.
Synthesis of this compound
The synthesis of NPS can be achieved through the N-alkylation of spiperone with a suitable p-nitrophenethyl electrophile. The following protocol is based on established methods for the synthesis of N-substituted spiperone analogs.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Spiperone
-
1-(2-bromoethyl)-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol mixture)
-
-
Procedure:
-
To a round-bottom flask, add spiperone (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (3.0 eq) to the suspension.
-
Add 1-(2-bromoethyl)-4-nitrobenzene (1.2 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Radiolabeling of this compound for PET Imaging
For PET imaging, NPS must be labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C, t½ = 20.4 min) or Fluorine-18 (¹⁸F, t½ = 109.8 min). The choice of radionuclide will influence the synthesis strategy. Here, we propose a method for the synthesis of [¹¹C]NPS via N-alkylation of a suitable precursor with [¹¹C]methyl iodide.
Proposed Experimental Protocol: Synthesis of [¹¹C]this compound
-
Precursor Synthesis: The precursor for this radiosynthesis would be N-(p-nitrophenethyl)-norspiperone, which can be synthesized by reacting norspiperone with 1-(2-bromoethyl)-4-nitrobenzene.
-
Radiolabeling Procedure:
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Convert [¹¹C]CO₂ to [¹¹C]CH₃I using a gas-phase or wet chemistry method (e.g., reduction with LiAlH₄ followed by reaction with HI).
-
Trap the [¹¹C]CH₃I in a solution of the N-(p-nitrophenethyl)-norspiperone precursor in a suitable solvent (e.g., DMF or acetone) containing a weak base (e.g., K₂CO₃ or tetrabutylammonium hydroxide).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for a short period (e.g., 5-10 minutes) to facilitate the N-methylation reaction.
-
Purify the resulting [¹¹C]NPS from the reaction mixture using high-performance liquid chromatography (HPLC).
-
Formulate the purified [¹¹C]NPS in a physiologically acceptable solution (e.g., sterile saline with a small amount of ethanol) for intravenous injection.
-
Perform quality control tests to determine radiochemical purity, specific activity, and sterility.
-
In Vitro Characterization
Before proceeding to in vivo studies, it is essential to characterize the binding affinity and selectivity of NPS for the dopamine D2 and serotonin 5-HT2A receptors. This is typically done through competitive radioligand binding assays.
Experimental Protocol: In Vitro Receptor Binding Assays
-
Materials:
-
Cell membranes expressing human dopamine D2 receptors and human serotonin 5-HT2A receptors.
-
Radioligands with known high affinity for these receptors (e.g., [³H]spiperone for D2 and [³H]ketanserin for 5-HT2A).
-
This compound (unlabeled).
-
Incubation buffer.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
Microplate harvester.
-
-
Procedure:
-
Prepare a series of dilutions of unlabeled NPS.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and the varying concentrations of NPS.
-
For non-specific binding determination, incubate a set of wells with the radioligand and a high concentration of a known antagonist (e.g., unlabeled spiperone).
-
Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the inhibition constant (Ki) values by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.[5]
-
Predicted In Vitro Binding Affinities
Based on data from structurally similar N-substituted spiperone analogs, NPS is predicted to exhibit high affinity for both dopamine D2 and serotonin 5-HT2A receptors. The Ki values are anticipated to be in the low nanomolar or sub-nanomolar range.[3]
| Receptor | Predicted Kᵢ (nM) |
| Dopamine D₂ | 0.1 - 1.0 |
| Serotonin 5-HT₂ₐ | 0.5 - 5.0 |
In Vivo Preclinical Evaluation
The in vivo behavior of radiolabeled NPS must be evaluated in animal models to assess its potential as a PET imaging agent. Key parameters to investigate include brain uptake, regional distribution, specificity of binding, and metabolic stability.
Experimental Protocol: In Vivo PET Imaging in Rodents
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are suitable for initial studies.
-
Radioligand Administration: Inject a bolus of [¹¹C]NPS (typically 100-200 µCi) intravenously via the tail vein.
-
PET Scanning: Acquire dynamic PET scans for 60-90 minutes post-injection.
-
Image Analysis:
-
Reconstruct the PET data and co-register with an anatomical atlas or a CT/MRI scan for anatomical localization.
-
Generate time-activity curves (TACs) for various brain regions of interest, including the striatum (high D2 receptor density), cortex (high 5-HT2A receptor density), and cerebellum (low receptor density, used as a reference region).
-
Calculate the standardized uptake value (SUV) for each region.
-
Determine the target-to-cerebellum ratios over time to assess specific binding.
-
-
Blocking Studies: To confirm the specificity of the radioligand binding, pre-treat a cohort of animals with a high dose of an unlabeled D2 antagonist (e.g., haloperidol) or a 5-HT2A antagonist (e.g., ketanserin) before injecting [¹¹C]NPS. A significant reduction in the uptake in the target regions compared to the baseline scan indicates specific binding.
Experimental Protocol: Biodistribution Studies
-
Procedure:
-
Inject a cohort of animals with a known amount of [¹¹C]NPS.
-
At various time points post-injection (e.g., 2, 15, 30, and 60 minutes), euthanize the animals.
-
Dissect key organs and tissues (brain, heart, lungs, liver, kidneys, muscle, bone, and blood).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
Experimental Protocol: Metabolite Analysis
-
Procedure:
-
At different time points after injection of [¹¹C]NPS, collect blood samples and brain tissue.
-
Separate plasma from the blood samples.
-
Homogenize the brain tissue.
-
Extract the radiolabeled compounds from the plasma and brain homogenates using a suitable solvent (e.g., acetonitrile).
-
Analyze the extracts using radio-HPLC to separate the parent radioligand from its radiometabolites.
-
Quantify the percentage of the parent compound over time.
-
Potential Advantages and Challenges
Potential Advantages:
-
High Affinity and Selectivity: Based on analogs, NPS is expected to have high affinity for D2 and 5-HT2A receptors.
-
Favorable Pharmacokinetics: The p-nitrophenethyl group may confer improved blood-brain barrier penetration and optimal washout from non-target tissues.
-
Versatile Radiolabeling: The structure of NPS is amenable to labeling with both ¹¹C and potentially ¹⁸F, offering flexibility in research and clinical applications.
Potential Challenges:
-
Metabolism: The nitro group could be susceptible to in vivo reduction, potentially leading to radiometabolites with different pharmacokinetic and pharmacodynamic profiles.[6] Metabolite analysis will be crucial to determine if these metabolites cross the blood-brain barrier and interfere with the PET signal.
-
Non-specific Binding: While the structural modifications aim to improve specificity, high lipophilicity can sometimes lead to increased non-specific binding.
-
D2 vs. 5-HT2A Signal: As with other spiperone derivatives, differentiating the D2 and 5-HT2A receptor signals in regions where both are expressed will require careful kinetic modeling and potentially the use of specific blocking agents.
Conclusion
This compound represents a promising candidate for a novel PET imaging ligand targeting the dopamine D2 and serotonin 5-HT2A receptors. The synthetic and radiolabeling routes are feasible based on established chemistries for spiperone analogs. The predicted high binding affinity and potential for favorable in vivo kinetics warrant a thorough preclinical evaluation as outlined in this guide. The successful development of a radiolabeled version of NPS could provide a valuable new tool for neuroscience research and drug development, enabling a more precise understanding and monitoring of dopaminergic and serotonergic neurotransmission in the living human brain.
Visualizations
Chemical Structures
Caption: Chemical structures of Spiperone and the target compound this compound.
Proposed Radiosynthesis Workflow
Caption: Proposed workflow for the radiosynthesis of [¹¹C]this compound.
In Vivo PET Imaging Experimental Design
Caption: Experimental design for in vivo PET imaging studies of [¹¹C]NPS.
References
-
Mach, R. H., Jackson, J. R., Luedtke, R. R., Ivins, K. J., Molinoff, P. B., & Ehrenkaufer, R. L. (1993). Synthesis and in vivo evaluation of [18F]-N-(p-nitrobenzyl)spiperone ([18F]PNBS) in rats. Nuclear medicine and biology, 20(3), 269–278. [Link][6]
-
Mach, R. H., Jackson, J. R., Luedtke, R. R., Ivins, K. J., Molinoff, P. B., & Ehrenkaufer, R. L. (1992). Effect of N-alkylation on the affinities of analogues of spiperone for dopamine D2 and serotonin 5-HT2 receptors. Journal of medicinal chemistry, 35(3), 423–430. [Link][3]
-
Leysen, J. E., Niemegeers, C. J., Tollenaere, J. P., & Laduron, P. M. (1978). Serotonergic component of neuroleptic receptors. Nature, 272(5649), 168–171. [Link][1]
-
Coenen, H. H., Laufer, P., Stöcklin, G., Wienhard, K., Pawlik, G., Böcher-Schwarz, H. G., & Heiss, W. D. (1987). 3-N-(2-[18F]-fluoroethyl)-spiperone: a novel ligand for cerebral dopamine receptor studies with pet. Life sciences, 40(1), 81–88. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link][5]
-
Mach, R. H., Elder, S. T., Rao, A. V., Luedtke, R. R., Ivins, K. J., & Molinoff, P. B. (1993). The use of positron emission tomography to evaluate alterations in neurotransmitter receptors. Journal of controlled release, 25(1-2), 127-135. [Link][7]
-
Glennon, R. A., Ismaiel, A. E. M., McCarthy, B. G., & Peroutka, S. J. (1989). Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. Journal of medicinal chemistry, 32(8), 1921–1926. [Link][2]
-
Seeman, P., Guan, H. C., & Niznik, H. B. (1989). Endogenous dopamine lowers the dopamine D2 receptor density as measured by [3H]raclopride: implications for positron emission tomography of the human brain. Synapse, 3(1), 96–97. [Link][8]
-
Zoghbi, S. S., Averill, K. S., Innis, R. B., & Pike, V. W. (2006). Preclinical and first-in-human evaluation of 18F-labeled D-peptide antagonist for PD-L1 status imaging with PET. Journal of nuclear medicine, 47(6), 977–985. [Link][9]
-
Scott, P. J. H. (2014). Synthesis and pre-clinical evaluation of a potential radiotracer for PET imaging of the dopamine D3 receptor. ACS chemical neuroscience, 5(10), 984–993. [Link][10]
-
Zhang, M. R., Kumata, K., Hiraoka, K., Maeda, J., Suzuki, K., & Fukumura, T. (2011). Synthesis and evaluation of a 18F-labeled ligand for PET imaging of colony-stimulating factor 1 receptor. Journal of medicinal chemistry, 54(17), 6046–6057. [Link][11]
-
Kilbourn, M. R., & Haka, M. S. (1988). In vitro and in vivo binding of (E)- and (Z)-N-(iodoallyl)spiperone to dopamine D2 and serotonin 5-HT2 neuroreceptors. Life sciences, 42(14), 1347–1354. [Link][12]
-
Suehiro, M., Scheffel, U., Dannals, R. F., Ravert, H. T., Wilson, A. A., & Wagner, H. N. (1990). 3-N-(2-[18F]Fluoroethyl)spiperone. Molecular Imaging and Contrast Agent Database (MICAD). [Link][13]
-
Saji, H., Tokui, T., Nakatsuka, I., Saiga, A., Magata, Y., Shiba, K., ... & Yokoyama, A. (1992). Evaluation of N-alkyl derivatives of radioiodinated spiperone as radioligands for in vivo dopamine D2 receptor studies: effects of lipophilicity and receptor affinity on the in vivo biodistribution. Chemical & pharmaceutical bulletin, 40(1), 165–169. [Link][4]
-
Perregaard, J., Arnt, J., Bøgesø, K. P., Hyttel, J., & Sánchez, C. (1995). Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists. Conformationally flexible analogues of the atypical antipsychotic sertindole. Journal of medicinal chemistry, 38(11), 1998–2008. [Link][14]
-
Zhang, M. R., & Maeda, J. (2013). Essential principles and recent progress in the development of TSPO PET ligands for neuroinflammation imaging. Journal of cerebral blood flow and metabolism, 33(12), 1831–1843. [Link][15]
-
Sykes, D. A., Stott, L., Kilgour, E., & Charlton, S. J. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. bioRxiv. [Link][16]
-
Pike, V. W., Ropchan, J. R., Hong, J., & Neumeyer, J. L. (2011). Synthesis and evaluation of radioligands for imaging brain nociceptin/orphanin FQ peptide (NOP) receptors with positron emission tomography. Journal of medicinal chemistry, 54(17), 6046–6057. [Link][17]
-
Wuest, M., & Wuest, F. (2017). Development of 18F-labeled radiotracers for PET imaging of the adenosine A2A receptor: Synthesis, radiolabeling and preliminary biological evaluation. Molecules, 22(12), 2147. [Link][18]
-
Wuest, M., & Wuest, F. (2017). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules, 22(12), 2147. [Link][19]
-
Islam, E., Muzzioli, R., & Pisaneschi, F. (2021). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. OpenWorks @ MD Anderson. [Link][20]
-
Bashetti, S. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Chemistry, 10, 843510. [Link][21]
Sources
- 1. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo binding of spiperone and N-methylspiperone to dopaminergic and serotonergic sites in the rat brain: multiple modeling and implications for PET scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of N-alkylation on the affinities of analogues of spiperone for dopamine D2 and serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of N-alkyl derivatives of radioiodinated spiperone as radioligands for in vivo dopamine D2 receptor studies: effects of lipophilicity and receptor affinity on the in vivo biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation and first-in-human study of [18F]AlF-FAP-NUR for PET imaging cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vivo evaluation of [18F]-N-(p-nitrobenzyl)spiperone ([18F]PNBS) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Synthesis, characterization and biodistribution of neutral and lipid-soluble 99mTc-bisaminoethanethiol spiperone derivatives: possible ligands for receptor imaging with SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical and first-in-human evaluation of 18F-labeled D-peptide antagonist for PD-L1 status imaging with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pre-clinical evaluation of a potential radiotracer for PET imaging of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo binding of (E)- and (Z)-N-(iodoallyl)spiperone to dopamine D2 and serotonin 5-HT2 neuroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-N-(2-[18F]Fluoroethyl)spiperone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists. Conformationally flexible analogues of the atypical antipsychotic sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. openworks.mdanderson.org [openworks.mdanderson.org]
- 21. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of N-(p-Nitrophenethyl)spiperone: A Technical Guide for Advanced Research
This guide provides an in-depth technical exploration of the pharmacological properties of N-(p-Nitrophenethyl)spiperone, a potent derivative of the well-characterized antipsychotic agent, spiperone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its synthesis, receptor binding affinity, functional activity, and potential applications in neuroscience research. By integrating established experimental protocols and mechanistic insights, this guide serves as a comprehensive resource for investigating the nuanced interactions of this compound with key neurotransmitter systems.
Introduction: The Rationale for Spiperone Derivatization
Spiperone is a cornerstone pharmacological tool, renowned for its high affinity for dopamine D2 and serotonin 5-HT2A receptors.[1][2] Its butyrophenone structure has served as a scaffold for the development of numerous derivatives aimed at refining receptor selectivity and exploring the structural determinants of ligand-receptor interactions. The addition of a p-nitrophenethyl group to the spiperone core creates this compound, a modification that can significantly alter its pharmacological profile. This strategic derivatization allows for a deeper understanding of the binding pockets of its target receptors and can yield compounds with tailored properties for specific research applications, such as positron emission tomography (PET) imaging when radiolabeled.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of spiperone with a suitable p-nitrophenethyl halide. A common and effective method involves the reaction of spiperone with 4-nitrophenethyl bromide.[3] This reaction serves as a critical step in the synthesis of related compounds, such as p-aminophenethylspiperone (NAPS), where the nitro group is subsequently reduced.[3]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via N-alkylation of spiperone.
Materials:
-
Spiperone
-
4-Nitrophenethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve spiperone in anhydrous acetonitrile.
-
Addition of Reagents: Add an equimolar amount of 4-nitrophenethyl bromide to the solution. Subsequently, add an excess of potassium carbonate, which acts as a base to neutralize the hydrobromic acid formed during the reaction.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and evaporate the acetonitrile under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by silica gel column chromatography using a suitable solvent system to isolate the pure this compound.
-
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the SN2 reaction.
-
Potassium carbonate is a mild inorganic base, suitable for this reaction as it is easily removed by filtration.
-
Refluxing provides the necessary thermal energy to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.
Receptor Binding Profile
The pharmacological activity of this compound is primarily defined by its binding affinities for various neurotransmitter receptors. Based on the extensive literature on spiperone and its N-substituted analogs, the primary targets are expected to be the dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Affinity
Spiperone itself exhibits sub-nanomolar affinity for the D2 receptor.[4] The introduction of an N-phenethyl group can modulate this affinity. While direct binding data for this compound is not extensively published, studies on closely related analogs provide valuable insights. For instance, N-phenethylspiperone (NPS) and its derivatives show very high in vitro D2 affinity, with Ki values in the picomolar range (35-280 pM).[1]
Serotonin 5-HT2A Receptor Affinity
Spiperone is also a potent antagonist at 5-HT2A receptors.[2] The N-substituent on the spiperone scaffold plays a crucial role in determining the selectivity between D2 and 5-HT2A receptors. Modifications to this position can either enhance or diminish the affinity for 5-HT2A receptors.
Receptor Selectivity
The ratio of binding affinities for different receptors determines the selectivity of a compound. For spiperone derivatives, the D2 versus 5-HT2A selectivity is a key parameter. N-alkylation of spiperone can lead to compounds with improved selectivity for D2 receptors.[1]
| Compound | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) | D2/5-HT2A Selectivity Ratio | Reference |
| Spiperone | ~0.1-0.5 | ~1-5 | ~10 | [1][2] |
| N-phenethylspiperone (NPS) | ~0.035-0.280 | Data not consistently reported | High D2 selectivity | [1] |
| N-(p-aminophenethyl)spiperone (NAPS) | ~0.035-0.280 | Data not consistently reported | High D2 selectivity | [1] |
Note: The binding affinities are approximate values compiled from various sources and can vary based on experimental conditions. Data for this compound is inferred from its close structural analogs.
Experimental Protocol: Radioligand Binding Assay for D2/5-HT2A Receptors
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes prepared from cells expressing human D2 or 5-HT2A receptors (e.g., CHO or HEK293 cells)
-
Radioligand (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A)
-
This compound (unlabeled)
-
Non-specific binding competitor (e.g., Haloperidol for D2, Mianserin for 5-HT2A)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions)
-
96-well plates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from receptor-expressing cells through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled this compound.
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Termination of Binding: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Self-Validating System:
-
The inclusion of a saturating concentration of a known competitor for non-specific binding ensures that the measured signal is from specific receptor binding.
-
Running a saturation binding experiment with the radioligand alone allows for the determination of its Kd and Bmax, which are crucial for the Cheng-Prusoff correction and for validating the quality of the receptor preparation.
Functional Activity Profile
While binding affinity indicates how well a compound binds to a receptor, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For spiperone and its derivatives, the primary functional activity is antagonism at D2 and 5-HT2A receptors.
G Protein-Coupled Receptor (GPCR) Signaling
Both D2 and 5-HT2A receptors are G protein-coupled receptors (GPCRs). The D2 receptor typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). The 5-HT2A receptor primarily couples to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol phosphates (IPs) and an increase in intracellular calcium.
Experimental Protocol: G Protein Activation Assay ([³⁵S]GTPγS Binding)
Objective: To determine the functional activity of this compound at D2 or 5-HT2A receptors by measuring its effect on G protein activation.
Materials:
-
Cell membranes expressing the receptor of interest (D2 or 5-HT2A)
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP)
-
GDP (Guanosine diphosphate)
-
Agonist for the receptor (e.g., Dopamine for D2, Serotonin for 5-HT2A)
-
This compound
-
Assay buffer
-
Scintillation counter
Step-by-Step Methodology:
-
Pre-incubation with Antagonist: Pre-incubate the cell membranes with varying concentrations of this compound.
-
Incubation with Agonist and [³⁵S]GTPγS: Add a fixed concentration of the agonist and [³⁵S]GTPγS to the mixture. GDP is also included to ensure that the binding of [³⁵S]GTPγS is dependent on agonist stimulation.
-
Reaction Termination: After a specific incubation period, terminate the reaction by rapid filtration.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: An antagonist will inhibit the agonist-stimulated binding of [³⁵S]GTPγS in a concentration-dependent manner. The potency of the antagonist (IC50) can be determined from the dose-response curve.
Authoritative Grounding: The [³⁵S]GTPγS binding assay is a widely accepted method for directly measuring the activation of G proteins by GPCRs. An increase in [³⁵S]GTPγS binding upon agonist addition is indicative of G protein activation.
Sources
- 1. Practical synthesis of p-aminophenethylspiperone (NAPS), a high-affinity, selective D-2-dopamine receptor antagonist | RTI [rti.org]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Activation of Multiple G Protein Pathways to Characterize the Five Dopamine Receptor Subtypes Using Bioluminescence Technology - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the p-Nitrophenethyl Moiety in the Evolution of Spiperone-Based Dopamine D2 Receptor Ligands: A Technical Guide
Abstract
Spiperone, a butyrophenone derivative, has long been a cornerstone in neuroscience research and a foundational structure in the development of antipsychotic agents. Its high affinity for dopamine D2 and serotonin 5-HT2A receptors has made it an invaluable pharmacological tool.[1] This technical guide delves into the nuanced, yet critical, role of the p-nitrophenethyl group in the strategic modification of the spiperone scaffold. We will explore the synthesis, structure-activity relationships, and the ultimate pharmacological implications of introducing this moiety, which serves as a key precursor to high-affinity, selective D2 receptor antagonists. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the design and characterization of novel central nervous system (CNS) ligands.
Introduction: Spiperone as a Privileged Scaffold
Spiperone is a potent antagonist of multiple neurotransmitter receptors, exhibiting high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[2] This promiscuity, while useful for certain research applications, has driven efforts to develop more selective ligands to probe the distinct functions of these receptor subtypes. The spiperone molecule presents several sites for chemical modification, allowing for the fine-tuning of its pharmacological profile. The strategic derivatization of spiperone has led to the development of highly selective research tools and clinical candidates.
The p-Nitrophenethyl Group: A Gateway to Enhanced D2 Receptor Affinity and Selectivity
The introduction of a p-nitrophenethyl group at the N1 position of the spiperone scaffold is a critical step in the synthesis of N-(p-aminophenethyl)spiperone (NAPS), a high-affinity and selective D2 dopamine receptor antagonist. While N-(p-nitrophenethyl)spiperone is an intermediate, its synthesis and subsequent reduction are pivotal in achieving the desired pharmacological profile of the final product.
Synthesis of this compound and its Conversion to NAPS
The synthesis of this compound is typically achieved through the N-alkylation of spiperone with 4-nitrophenethyl bromide. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidine ring of spiperone acts as the nucleophile.
-
Reaction Setup: In a round-bottom flask, dissolve spiperone (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (1.5 equivalents), to the solution to act as a proton scavenger.
-
Alkylation: Add 4-nitrophenethyl bromide (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60-80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
The subsequent reduction of the nitro group to an amine is the final step in the synthesis of NAPS. This is a crucial transformation as the resulting amino group is key to the enhanced D2 receptor affinity.
-
Catalyst: In a flask, suspend this compound in a solvent such as ethanol. Add a catalyst, typically palladium on carbon (10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours.
-
Filtration: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude NAPS, which can be further purified by recrystallization or column chromatography.
Structure-Activity Relationship (SAR): The Impact of the p-Nitrophenethyl Group
The nitro group is a strong electron-withdrawing group, which can influence the electronic distribution of the entire molecule. This can affect the pKa of the nearby tertiary amine, potentially altering its ionization state at physiological pH and its interaction with key residues in the receptor.
The subsequent reduction of the nitro group to an amine in NAPS is the critical step for enhancing D2 receptor affinity. The resulting primary amine can act as a hydrogen bond donor, forming a crucial interaction with an acidic residue, such as an aspartate, in the D2 receptor binding pocket. This additional interaction is believed to be responsible for the increased affinity and selectivity of NAPS for the D2 receptor compared to the parent spiperone.
| Compound | Modification at N1 | Key Structural Feature | Known/Inferred Receptor Profile |
| Spiperone | Phenyl group | Butyrophenone | High affinity for D2, 5-HT1A, and 5-HT2A receptors |
| This compound | p-Nitrophenethyl group | Electron-withdrawing nitro group | Intermediate in NAPS synthesis; likely retains D2 affinity |
| NAPS | p-Aminophenethyl group | Hydrogen-bond donating amino group | High affinity and selective for D2 receptors |
In Vitro Evaluation of Spiperone Derivatives
To characterize the binding affinity of spiperone derivatives for dopamine and serotonin receptors, in vitro radioligand binding assays are the gold standard.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest (e.g., CHO or HEK 293 cells stably transfected with the human D2 or 5-HT2A receptor).
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Competition Assay: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors) and increasing concentrations of the unlabeled test compound (spiperone derivative).
-
Incubation: Add the cell membrane preparation to each well and incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The incorporation of a p-nitrophenethyl group onto the spiperone scaffold is a strategically important modification, not for its own pharmacological activity, but as a critical intermediate in the synthesis of high-affinity and selective D2 receptor ligands like NAPS. The electron-withdrawing nature of the nitro group and its subsequent transformation into a hydrogen-bond-donating amino group exemplify a rational drug design approach to enhance ligand-receptor interactions. This technical guide provides a framework for understanding the synthesis and the underlying structure-activity principles that govern the development of next-generation spiperone-based CNS research tools and therapeutics.
References
-
Glennon, R. A., & Dukat, M. (1998). Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. Journal of Medicinal Chemistry, 41(27), 5408–5413. [Link]
-
Benmehdi, H., Lamouri, A., Serradji, N., Pallois, F., & Heymans, F. (2008). Synthesis of New Trisubstituted 4‐Aminopiperidines as PAF‐Receptor Antagonists. European Journal of Organic Chemistry, 2008(2), 299-307. [Link]
-
Jiang, X. H., Song, Y. L., & Long, Y. Q. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3675-3678. [Link]
-
Zheng, L. T., Hwang, J., Ock, J., Lee, M. G., Lee, W. H., & Suk, K. (2008). The antipsychotic spiperone attenuates inflammatory response in cultured microglia via the reduction of proinflammatory cytokine expression and nitric oxide production. Journal of Neurochemistry, 107(5), 1225-1235. [Link]
-
Hansen, H. C., Olsson, R., Croston, G., & Andersson, C. M. (2001). Multistep solution-phase parallel synthesis of spiperone analogues. Bioorganic & Medicinal Chemistry Letters, 11(13), 1695-1698. [Link]
-
Ceccarelli, S. M., Pinard, E., Stalder, H., & Alberati, D. (2006). Discovery of N-(2-hydroxy-2-aryl-cyclohexyl) substituted spiropiperidines as GlyT1 antagonists with improved pharmacological profile. Bioorganic & Medicinal Chemistry Letters, 16(2), 354-357. [Link]
-
Zefirova, O. N., & Zefirov, N. S. (2001). Physiologically active compounds interacting with serotonin (5-hydroxytryptamine) receptors. Russian Chemical Reviews, 70(4), 333-355. [Link]
-
Patsnap. (2024). What is the mechanism of Spiperone? Patsnap Synapse. [Link]
-
Soggia, G., Antona, A., Varalda, M., Favero, F., Mazzucco, E., Lo Buono, G., ... & Manfredi, M. (2022). Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer. International Journal of Molecular Sciences, 23(3), 1803. [Link]
-
Amin, A. M., Shoukry, M., & Abd EL-Bary, A. (2009). Synthesis of the possible receptor Ligand [{sup 125}I]-spiperone for D2-dopamine receptor and in-vivo biodistribution. Arab Journal of Nuclear Sciences and Applications, 42(4), 23-34. [Link]
-
Kilbourn, M. R. (1991). N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain. Journal of Pharmacology and Experimental Therapeutics, 257(2), 608-615. [Link]
-
Burke, T. R., Jr, Newman, A. H., Jacobson, A. E., & Rice, K. C. (1986). Effect of N-Alkylation on the Affinities of Analogues of Spiperone for Dopamine D2 and Serotonin 5-HT2 Receptors. Journal of Medicinal Chemistry, 29(6), 1087-1090. [Link]
-
El-Fakahany, E. E., & Jakubik, J. (2019). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 24(18), 3326. [Link]
-
Ascher, J. A., Norman, T. R., Burrows, G. D., & Maguire, K. P. (1987). Inhibition of cutaneous contact hypersensitivity in the mouse with systemic or topical spiperone. Journal of Investigative Dermatology, 89(3), 258-262. [Link]
Sources
A Senior Application Scientist's Guide to N-(p-Nitrophenethyl)spiperone for In Vitro Dopamine Receptor Studies
Abstract: This technical guide provides a comprehensive overview of N-(p-Nitrophenethyl)spiperone (NPS), a critical tool for the in vitro characterization of dopamine receptors. Designed for researchers and drug development professionals, this document delves into the molecular pharmacology of NPS, its binding characteristics, and detailed, field-tested protocols for its application in radioligand binding assays. We emphasize the causality behind experimental choices to ensure robust, reproducible, and meaningful data generation. This guide moves beyond simple instruction to provide a framework for designing, executing, and interpreting experiments that leverage the unique properties of NPS to probe the intricacies of the dopaminergic system.
The Central Role of Dopamine Receptors in Neuroscience
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are fundamental to numerous physiological processes within the central nervous system (CNS), including motor control, motivation, cognition, and emotional regulation.[1] These receptors are classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[2][3][4] The D2-like receptors, which primarily couple to Gαi/o proteins to inhibit adenylyl cyclase, are particularly significant as therapeutic targets for a range of neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and addiction.[5][6][7][8] Consequently, the development of selective ligands that can accurately probe the pharmacology of these receptors is a cornerstone of modern neuroscience and drug discovery.
Ligand Profile: this compound (NPS)
This compound is a derivative of the potent and widely-used butyrophenone antagonist, spiperone. Spiperone itself exhibits high affinity for D2 dopamine, 5-HT1A, and 5-HT2A serotonin receptors.[9][10][11] The addition of the p-nitrophenethyl group in NPS creates a compound that retains this high-affinity binding, particularly for D2-like receptors, while providing a chemical handle for modification, such as radioiodination or attachment of fluorescent probes.
Binding Affinity and Selectivity
The utility of any pharmacological tool is defined by its binding profile. NPS, like its parent compound, is a high-affinity antagonist at D2-like receptors. While spiperone has sub-nanomolar affinity for both D2 and D3 receptors, derivatives can be synthesized to modulate this profile.[12] For instance, the related analog N-(p-aminophenethyl)spiperone (NAPS), when coupled to biotin or a fluorophore, retains high D2 receptor affinity (Ki values of 0.58 nM and 0.66 nM, respectively) and demonstrates significant selectivity over D1 receptors.[13] This high affinity makes NPS an excellent candidate for radioligand binding studies, as it allows for the use of low nanomolar or sub-nanomolar concentrations to specifically label the target receptor population.
Table 1: Representative Binding Affinities (Ki) of Spiperone Derivatives
| Receptor Subtype | Spiperone (nM) | NAPS-Biotin (nM) | NAPS-NBD (Fluorophore) (nM) |
| Dopamine D2 | ~0.06[12] | 0.58[13] | 0.66[13] |
| Dopamine D3 | ~0.1[12] | Not Reported | Not Reported |
| Dopamine D1 | >1000 | 110[13] | 99[13] |
| Serotonin 5-HT2A | High Affinity | Not Reported | Not Reported |
Note: Data is compiled from multiple sources and should be considered representative. Researchers should always determine the Kd of their specific radiolabeled NPS lot in their own assay system.
The high affinity for D2-like receptors, coupled with lower affinity for D1-like receptors, provides a clear window for selective receptor labeling. However, researchers must remain cognizant of its significant affinity for certain serotonin receptors, particularly 5-HT2A.[9][11] When studying tissues or cell systems expressing multiple targets, it is crucial to use appropriate pharmacological blockers (e.g., ketanserin for 5-HT2A) to isolate the D2-specific signal.
In Vitro Applications: Radioligand Binding Assays
Radioligand binding assays are the gold standard for characterizing receptor-ligand interactions. By using a radiolabeled version of NPS (e.g., [³H]-NPS or [¹²⁵I]-NPS), one can directly measure the binding to receptors in preparations of cell membranes or tissue homogenates.
The Principle of Competitive Binding
Competitive binding assays are a powerful application of NPS. In this setup, a fixed concentration of radiolabeled NPS is incubated with the receptor preparation along with varying concentrations of an unlabeled "competitor" compound. The competitor compound displaces the radiolabeled NPS from the receptor, and the reduction in radioactivity is measured. This allows for the determination of the competitor's affinity (Ki) for the receptor.
Caption: Principle of a competitive radioligand binding assay.
Causality in Protocol Design
A robust binding assay protocol is one where every step is deliberate and validated. The goal is to create an environment where the binding interaction is specific, saturable, and reaches equilibrium.
-
Choice of Buffer: The binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) is not arbitrary. It maintains a stable physiological pH, which is critical for receptor protein integrity. Additives like MgCl₂ can be important as some GPCRs require divalent cations for optimal conformation and ligand binding.[14]
-
Protein Concentration: The amount of membrane protein used is a critical parameter. A fundamental assumption in many binding calculations is that the concentration of the receptor is significantly lower than the Kd of the radioligand.[12][15] Using too much protein can lead to ligand depletion, where a significant fraction of the radiolabeled ligand binds, violating this assumption and skewing the results.
-
Incubation Time and Temperature: Incubation must proceed long enough to reach equilibrium. This is determined empirically through time-course experiments. A temperature of 30°C is often a good compromise, balancing accelerated binding kinetics with minimized receptor degradation compared to 37°C.[12][14]
-
Defining Non-Specific Binding (NSB): Not all radioligand binding is to the receptor of interest. Some will stick to the filter, the tube, or lipids in the membrane. This non-specific binding must be quantified and subtracted. This is achieved by running parallel reactions in the presence of a saturating concentration of a known D2 antagonist (e.g., unlabeled spiperone or haloperidol) that will occupy all specific D2 receptor sites, leaving only the non-specific signal.
Validated Experimental Protocols
The following protocols are designed as a robust starting point. Researchers should perform optimization and validation experiments for their specific receptor preparations and equipment.
Workflow: Membrane Preparation from Cultured Cells
This protocol describes the preparation of a crude membrane fraction from cells engineered to express the dopamine D2 receptor.
Caption: Workflow for preparing receptor-rich cell membranes.
Step-by-Step: Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound for the D2 receptor using [³H]-NPS.
-
Preparation:
-
Thaw the D2 receptor membrane preparation on ice.
-
Prepare a dilution series of the unlabeled test compound in the binding buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[14]
-
Prepare solutions for Total Binding (buffer only), Non-Specific Binding (e.g., 10 µM unlabeled haloperidol), and the radioligand ([³H]-NPS) at a concentration of 2x its Kd value (e.g., if Kd is 0.2 nM, use 0.4 nM).
-
-
Assay Plate Setup (96-well format):
-
Add 50 µL of the test compound dilutions to the appropriate wells.
-
Add 50 µL of buffer to the "Total Binding" wells.
-
Add 50 µL of the non-specific defining drug (haloperidol) to the "NSB" wells.
-
Add 100 µL of the diluted membrane preparation (e.g., 10-20 µg protein) to all wells.[14]
-
-
Incubation:
-
Initiate the binding reaction by adding 50 µL of the 2x [³H]-NPS solution to all wells. The final assay volume is 200 µL.
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[14] This time should be sufficient to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis and Interpretation
From IC50 to Ki: The Cheng-Prusoff Equation
The raw data from the competitive binding assay will yield an IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. However, the IC50 is dependent on the assay conditions, particularly the concentration of the radioligand used.[16][17] To determine the intrinsic affinity of the test compound for the receptor, the Ki, we use the Cheng-Prusoff equation.[16][18][19][20]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki: The inhibitory constant of the test compound. This is a constant for a given ligand-receptor pair.
-
IC50: The experimentally determined concentration of the test compound that displaces 50% of the radioligand.
-
[L]: The concentration of the radiolabeled ligand used in the assay.
-
Kd: The dissociation constant of the radiolabeled ligand for the receptor (must be determined separately via a saturation binding experiment).
This conversion is essential for comparing the affinities of different compounds or for comparing results obtained under different experimental conditions.[16]
The Dopamine D2 Receptor Signaling Cascade
Understanding the binding of NPS is only the first step. It's crucial to contextualize this interaction within the receptor's signaling pathway. As an antagonist, NPS binds to the D2 receptor but does not elicit a functional response. Instead, it blocks the receptor from being activated by dopamine or other agonists. This prevents the Gαi/o-mediated inhibition of adenylyl cyclase and the subsequent downstream effects.[2][5]
Caption: Simplified D2 receptor antagonist signaling pathway.
Conclusion
This compound is a powerful and versatile antagonist for the in vitro study of D2-like dopamine receptors. Its high affinity makes it an ideal radioligand for characterizing the binding of novel compounds. By understanding the principles behind its use and by employing meticulously designed and validated protocols, researchers can generate high-quality, reproducible data. This guide provides the foundational knowledge and practical steps necessary to effectively integrate NPS into research programs aimed at unraveling the complexities of the dopaminergic system and developing next-generation therapeutics.
References
- Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182-217. [Link]
-
Seeman, P. (2006). Targeting the dopamine D2 receptor in schizophrenia. Expert opinion on therapeutic targets, 10(4), 515-531. [Link]
-
Zhen, J., Antonio, T., & Reith, M. E. (2006). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 152(1-2), 99-109. [Link]
-
Zaworski, P. G., Evans, D. L., & Lynch, D. R. (1999). Fully automated radioligand binding filtration assay for membrane-bound receptors. Analytical biochemistry, 269(2), 292-299. [Link]
-
Kenakin, T. (2007). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Fundamental & clinical pharmacology, 21(3), 231-244. [Link]
-
Ford, C. P. (2014). The role of D2-autoreceptors in regulating dopamine neuron activity and transmission. Neuroscience, 282, 13-22. [Link]
-
Krippendorff, B. F., & Neuhoff, S. (2008). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]
-
Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine receptor signaling. Journal of receptor and signal transduction research, 24(3), 165-205. [Link]
-
Dopamine receptor. Wikipedia. [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. ChemHelp ASAP (YouTube). [Link]
-
Burlingham, B. T., & Widlanski, T. S. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 80(2), 214. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Reith, M. E. A., et al. (2006). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Matilda. [Link]
-
Ariano, M. A., et al. (1992). Fluorescent and biotin probes for dopamine receptors: D1 and D2 receptor affinity and selectivity. Journal of Neuroscience Methods, 42(1-2), 97-110. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
-
Amlaiky, N., et al. (1985). Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe. Molecular pharmacology, 27(2), 173-182. [Link]
-
Wang, S., et al. (2020). Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. Nature communications, 11(1), 1-10. [Link]
-
Innis, R. B., et al. (1991). N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain. The Journal of pharmacology and experimental therapeutics, 257(2), 608-615. [Link]
-
Allen, J. A., et al. (2011). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS chemical neuroscience, 2(10), 578-592. [Link]
-
Glennon, R. A., et al. (1998). Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. Journal of medicinal chemistry, 41(25), 5099-5102. [Link]
-
Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. National Center for Biotechnology Information. [Link]
-
Peterson, S. M., et al. (2015). Receptor, Ligand and Transducer Contributions to Dopamine D2 Receptor Functional Selectivity. The Journal of pharmacology and experimental therapeutics, 355(1), 15-25. [Link]
-
Functionally selective activation of the dopamine receptor D2 is mirrored by the protein expression profiles. ResearchGate. [Link]
-
Dopamine receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
3-N-(2-[18F]Fluoroethyl)spiperone. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
Sources
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Dopamine receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 3-N-(2-[18F]Fluoroethyl)spiperone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent and biotin probes for dopamine receptors: D1 and D2 receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. matilda.science [matilda.science]
- 16. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 17. youtube.com [youtube.com]
- 18. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
A Guide to the Structural and Functional Analysis of N-(p-Nitrophenethyl)spiperone Binding to the Dopamine D2 Receptor
Abstract
The Dopamine D2 Receptor (D2DR) is a critical G-protein coupled receptor (GPCR) in the central nervous system and the primary target for a host of antipsychotic and neurological drugs. Understanding the precise molecular interactions between novel ligands and D2DR is paramount for the development of next-generation therapeutics with improved efficacy and side-effect profiles. This technical guide presents a comprehensive framework for the structural and functional analysis of the D2DR in complex with N-(p-Nitrophenethyl)spiperone, a derivative of the well-characterized antagonist, spiperone. Leveraging the existing high-resolution structure of D2DR with spiperone as a foundational reference, we outline a complete workflow from receptor expression and purification to high-resolution structural determination and functional validation. This document is intended for researchers, scientists, and drug development professionals engaged in GPCR structural biology and pharmacology, providing both the theoretical basis and practical, step-by-step protocols for elucidating the molecular determinants of ligand binding.
Introduction: The Dopamine D2 Receptor and Spiperone Analogs
The Dopamine D2 Receptor, a member of the D2-like receptor family, is a class A GPCR that primarily couples to inhibitory Gαi/o proteins.[1][2] Upon activation by dopamine, D2DR initiates signaling cascades that inhibit adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and modulating downstream effectors.[2][3] This regulatory role in dopaminergic signaling pathways makes D2DR essential for controlling motor function, motivation, and emotional processing.[4][5] Dysregulation of D2DR activity is implicated in schizophrenia, Parkinson's disease, and addiction, making it a highly valuable therapeutic target.[4][6]
Spiperone is a potent butyrophenone antagonist with high affinity for D2DR as well as for certain serotonin receptors.[7][8] Its core scaffold has served as a basis for the development of numerous pharmacological tools and imaging agents. The addition of a p-nitrophenethyl group to the spiperone core creates this compound, a modification that can probe additional interactions within the receptor's binding pocket. The nitro group, being a strong electron-withdrawing moiety, can alter the electrostatic and steric profile of the ligand, potentially influencing binding affinity, selectivity, and kinetics. A related compound, N-(p-isothiocyanatophenethyl)spiperone (NIPS), has been shown to be a selective and irreversible antagonist of D2 receptors with a high binding affinity (Ki of 10 nM), demonstrating that substitutions at this position can yield potent ligands.[9]
This guide will detail the necessary experimental and computational steps to fully characterize the binding of this compound to a stabilized D2DR construct, using the known D2DR-spiperone complex (PDB ID: 7DFP) as a structural and functional benchmark.[1][10][11]
D2DR Expression and Purification Workflow
Obtaining high-quality, stable D2DR protein is the most critical prerequisite for any structural and biophysical analysis. GPCRs are notoriously unstable when removed from their native lipid environment.[12] Therefore, the workflow involves using a stabilized receptor construct expressed in a robust system, followed by meticulous purification.
Construct Design and Expression
For structural studies, a modified human D2DR construct is engineered to enhance stability and facilitate crystallization or cryo-EM grid preparation.[3] This typically involves:
-
Thermostabilizing Mutations: Introduction of point mutations that lock the receptor in a desired conformational state (e.g., inactive state for antagonist binding).[3]
-
Fusion Partners: Insertion of a soluble protein, such as T4 Lysozyme (T4L) or BRIL, into an intracellular loop (ICL3) to reduce conformational flexibility and provide a larger, more stable soluble domain.[3]
-
Affinity Tags: Addition of N- and/or C-terminal tags (e.g., Flag tag, His-tag) for purification.[13]
The engineered D2DR construct is then subcloned into an expression vector, such as pFastBac1, for production in insect cells (e.g., Spodoptera frugiperda, Sf9), which are well-suited for producing complex membrane proteins.[1]
Step-by-Step Purification Protocol
-
Cell Culture and Harvest: Sf9 cells are infected with the D2DR-baculovirus at a density of 1.5 x 10^6 cells/mL and harvested after a suitable incubation period (e.g., 84 hours).[1]
-
Membrane Preparation: Harvested cells are lysed, and cell membranes are isolated through a series of washes in hypotonic and high-osmotic buffers to remove soluble proteins.[1]
-
Solubilization: The purified membranes are solubilized in a buffer containing a mild detergent, such as n-dodecyl-β-D-maltopyranoside (DDM), and a cholesterol analog like cholesteryl hemisuccinate (CHS) to maintain receptor integrity.[1][13] The ligand of interest, this compound (at ~200 µM), is included during solubilization to stabilize the receptor in its bound conformation.[1]
-
Affinity Chromatography: The solubilized receptor-ligand complex is first purified using a metal affinity resin (e.g., TALON resin) that binds the His-tag.[1]
-
Secondary Affinity Chromatography: A second affinity step, for instance, using an anti-Flag M1 antibody resin, is employed to select for full-length, properly tagged receptors.[13]
-
Size Exclusion Chromatography (SEC): The final purification step involves SEC to separate the monodisperse D2DR-ligand complex from aggregates and other impurities. The protein is eluted in a buffer optimized for stability and compatibility with downstream structural methods.
Caption: Workflow for D2DR Expression and Purification.
Biochemical and Functional Characterization
Before proceeding to structural studies, it is essential to determine the binding affinity and functional activity of this compound at the D2DR.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor. A competition binding assay is used to determine the binding affinity (Ki) of the unlabeled test ligand, this compound.
Protocol: Competition Binding Assay
-
Prepare Membranes: Use membranes prepared from cells expressing the D2DR construct.
-
Incubate: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity D2DR radioligand (e.g., [³H]-methylspiperone at ~0.2 nM), and varying concentrations of the unlabeled competitor ligand (this compound).
-
Equilibrate: Incubate the mixture at room temperature for 2 hours to reach binding equilibrium.[4]
-
Separate: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantify: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze Data: Plot the percentage of specific binding against the log concentration of the competitor ligand. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
| Parameter | Description | Expected Outcome for a High-Affinity Ligand |
| IC50 | The concentration of competitor ligand that inhibits 50% of specific radioligand binding. | Low nanomolar (nM) range. |
| Ki | The inhibition constant; the affinity of the competitor ligand for the receptor. | Calculated from IC50; expected to be in the low nM range, similar to related compounds like NIPS.[9] |
| Hill Slope | Describes the steepness of the competition curve. | A value close to 1.0 suggests binding to a single site following the law of mass action. |
Table 1: Key Parameters from Competition Binding Assays.
Functional Assays
Functional assays determine whether the ligand acts as an agonist, antagonist, or inverse agonist. Since this compound is a derivative of an antagonist, it is expected to function as an antagonist. This can be verified using a cAMP inhibition assay or a β-arrestin recruitment assay.
Protocol: cAMP Inhibition Assay
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the D2DR.
-
Pre-treatment: Incubate the cells with increasing concentrations of this compound.
-
Stimulation: Add a fixed, sub-maximal concentration of a D2DR agonist (e.g., dopamine or quinpirole) to stimulate the receptor and induce cAMP inhibition.[3]
-
cAMP Measurement: After a short incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. An antagonist will produce a dose-dependent reversal of the agonist-induced cAMP inhibition. The data can be fitted to determine the IC50, which reflects the antagonist's potency.
Caption: Antagonist action of this compound at D2DR.
Structural Determination
High-resolution structural data is the ultimate goal for understanding the ligand-receptor interaction. Both X-ray crystallography and single-particle cryo-electron microscopy (cryo-EM) are powerful techniques for this purpose.[11]
X-ray Crystallography
X-ray crystallography of GPCRs is challenging but can yield very high-resolution structures.[9] The development of the lipidic cubic phase (LCP) method has been instrumental in crystallizing membrane proteins like D2DR.
Crystallography Workflow
-
LCP Matrix Preparation: The purified D2DR-ligand complex is reconstituted into a lipidic cubic phase by mixing it with a lipid such as monoolein.
-
Crystallization Screening: The D2DR-LCP mixture is dispensed into 96-well plates using a robot, and various precipitants are added to screen for conditions that produce microcrystals.
-
Crystal Optimization and Harvest: Crystal hits are optimized, and suitable crystals are harvested using micro-loops and flash-frozen in liquid nitrogen.
-
Data Collection: X-ray diffraction data are collected at a synchrotron beamline.
-
Structure Solution and Refinement: The structure is solved using molecular replacement with a known D2DR structure (e.g., PDB: 7DFP) as a search model.[11] The model is then refined against the diffraction data.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has recently emerged as a leading technique for GPCR structural biology, particularly for complexes with binding partners like G-proteins.[11] For a ligand-bound receptor alone, cryo-EM is also highly effective.
Cryo-EM Workflow
-
Sample Preparation: The purified D2DR-ligand complex is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane to vitrify the sample.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope (e.g., Titan Krios), collecting thousands of movies of the randomly oriented particles.
-
Image Processing: The movies are processed to correct for beam-induced motion. Individual particle images are picked and classified into 2D class averages.
-
3D Reconstruction: The best 2D classes are used to generate an initial 3D model, which is then refined to high resolution.
-
Model Building: An atomic model of the D2DR-ligand complex is built into the final cryo-EM density map and refined.
| Technique | Advantages | Disadvantages |
| X-ray Crystallography | Can achieve very high (atomic) resolution. Well-established methods. | Requires well-diffracting crystals, which can be a major bottleneck.[9] |
| Cryo-EM | Does not require crystallization. Can resolve multiple conformations from a single sample.[11] | Resolution may be lower than the best crystallography. Sample must be highly pure and monodisperse. |
Table 2: Comparison of Structural Determination Techniques.
Computational Analysis and Structural Interpretation
Molecular Docking
Prior to obtaining an experimental structure, molecular docking can provide a predictive model of the binding pose. Using the existing D2DR-spiperone crystal structure (7DFP) as a template, this compound can be docked into the orthosteric binding pocket.
Docking Protocol
-
Receptor Preparation: Prepare the 7DFP structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D conformation of this compound and assign charges.
-
Grid Generation: Define a docking grid box centered on the known spiperone binding site.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock, Glide) to generate multiple potential binding poses.
-
Pose Analysis: Analyze the top-scoring poses based on their docking score and clustering. The predicted pose can then be used to hypothesize key interactions.
Analysis of the D2DR-Ligand Structure
Once an experimental structure is solved, a detailed analysis is performed to understand the molecular basis of binding. This involves comparing the new structure with the parent D2DR-spiperone complex.
Key Interaction Points to Analyze:
-
Salt Bridge: The interaction between the ligand's protonated amine and the conserved Asp1143.32 in transmembrane helix 3 (TM3) is a canonical anchor point for aminergic GPCR ligands.[1]
-
Hydrophobic Pockets: The butyrophenone and spiro-piperidine moieties of spiperone fit into hydrophobic pockets formed by residues in TM2, TM3, TM5, TM6, and TM7.[1]
-
Extended Binding Pocket (EBP): The D2DR-spiperone structure revealed an EBP that accommodates the phenyl ring of spiperone.[1][10] The analysis should focus on how the p-nitrophenethyl group of the new ligand occupies this pocket or adjacent regions.
-
Role of ECL2: Extracellular Loop 2 (ECL2) is highly dynamic and forms part of the ligand entry pathway and binding site.[1][10] The conformation of ECL2 in the new complex should be carefully compared to existing structures.
The analysis will reveal whether the p-nitrophenethyl group forms new hydrogen bonds, van der Waals contacts, or electrostatic interactions with residues in the EBP, potentially explaining any observed differences in affinity or functional activity compared to spiperone.
Conclusion
The comprehensive workflow detailed in this guide provides a robust and validated pathway for the structural and functional elucidation of this compound binding to the Dopamine D2 Receptor. By integrating advanced techniques in protein engineering, biochemistry, structural biology, and computational modeling, researchers can obtain a precise molecular snapshot of this interaction. The resulting insights will not only define the specific role of the p-nitrophenethyl modification but will also contribute to the broader understanding of ligand recognition in dopamine receptors, paving the way for the rational design of novel therapeutics with enhanced selectivity and function.
References
-
Im, D., Inoue, A., Fujiwara, T., et al. (2020). Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. Nature Communications, 11(1), 6192. [Link]
-
Yin, J., et al. (2020). Structure of a D2 dopamine receptor-G-protein complex in a lipid membrane. Nature, 584(7819), 125–129. [Link]
-
Carroll, F. I., et al. (1993). Practical synthesis of p-aminophenethylspiperone (NAPS), a high-affinity, selective D-2-dopamine receptor antagonist. Journal of Medicinal Chemistry, 36(19), 2892-2894. [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217. [Link]
-
Im, D., et al. (2020). Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. ResearchGate. [Link]
-
RCSB Protein Data Bank. (2020). 7DFP: Human dopamine D2 receptor in complex with spiperone. [Link]
-
Grigoriadis, D. E., et al. (1991). N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain. Journal of Pharmacology and Experimental Therapeutics, 257(2), 608-615. [Link]
-
Loll, P. J., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probes and Compounds. [Link]
-
Keck, T. M., et al. (2018). Fluorescent Tools for the Imaging of Dopamine D2-Like Receptors. ChemistryOpen, 7(10), 786–801. [Link]
-
Errey, J. C., et al. (2015). Purification of Stabilized GPCRs for Structural and Biophysical Analyses. Methods in Molecular Biology, 1272, 99-115. [Link]
-
Cong, Y., et al. (2021). Structure determination of GPCRs: cryo-EM compared with X-ray crystallography. Trends in Pharmacological Sciences, 42(11), 937-949. [Link]
-
Lundstrom, K. (2005). Critical reevaluation of spiperone and benzamide binding to dopamine D2 receptors: evidence for identical binding sites. Naunyn-Schmiedeberg's Archives of Pharmacology, 371(5), 367-375. [Link]
-
Zahn, N., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(9), 1617-1622. [Link]
-
Wang, S., et al. (2018). STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE. Nature, 555(7695), 269–273. [Link]
-
Lenart, A. M., et al. (2024). Opioid/Dopamine Receptor Binding Studies, NMR and Molecular Dynamics Simulation of LENART01 Chimera, an Opioid-Bombesin-like Peptide. International Journal of Molecular Sciences, 25(1), 603. [Link]
-
Miloserdov, F. M., & Grisshammer, R. (2014). Large-scale production and protein engineering of G protein-coupled receptors for structural studies. Frontiers in Pharmacology, 5, 54. [Link]
-
Millan, M. J., et al. (2008). S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent. Journal of Pharmacology and Experimental Therapeutics, 324(2), 587-599. [Link]
-
Krasavin, M. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(23), 7386. [Link]
-
Al-Warhi, T., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Molecules, 26(23), 7386. [Link]
-
Missale, C., et al. (1998). Dopamine receptors: from structure to function. Physiological Reviews, 78(1), 189-225. [Link]
-
Neves, A., et al. (2019). A Complete Assessment of Dopamine Receptor-Ligand Interactions through Computational Methods. Molecules, 24(6), 1196. [Link]
-
Im, D., et al. (2020). Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. Nature Communications, 11, 6192. [Link]
-
Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
-
PubChem. (n.d.). Spiperone. Retrieved from [Link]nlm.nih.gov/compound/Spiperone)
Sources
- 1. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 136247-18-2 [m.chemicalbook.com]
- 3. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. All-Atom Molecular Dynamics Investigations on the Interactions between D2 Subunit Dopamine Receptors and Three 11C-Labeled Radiopharmaceutical Ligands [mdpi.com]
- 10. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Dopamine D2 receptors in the anterior pituitary: a single population without reciprocal antagonist/agonist states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure of a D2 dopamine receptor-G protein complex in a lipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Development of Novel Spiperone Analogs: A Strategic Guide to Optimizing Neuroreceptor Selectivity and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Re-engineering a Classic Scaffold
Spiperone, a butyrophenone derivative, is a cornerstone pharmacological tool and an approved antipsychotic in Japan for treating schizophrenia.[1][2] Its therapeutic effects and research utility stem from its potent antagonism of multiple neurotransmitter receptors, most notably the dopamine D2 and serotonin 5-HT2A receptors.[3][4][5] While this polypharmacology contributes to its efficacy, it also presents significant challenges, including off-target effects and a lack of receptor subtype selectivity.
The development of novel spiperone analogs is driven by the pursuit of refined pharmacological profiles. The primary objectives are typically:
-
Enhanced Selectivity: To isolate activity at a specific receptor (e.g., 5-HT2A over D2) to reduce side effects associated with broad-spectrum antagonism.[6]
-
Improved Pharmacokinetics: To optimize absorption, distribution, metabolism, and excretion (ADME) properties for better bioavailability and dosing regimens.
-
Novel Modalities: To create tools for research, such as radioactively labeled ligands for Positron Emission Tomography (PET) imaging of neuroreceptor density.[1]
This guide provides a structured, experience-driven framework for designing, synthesizing, and evaluating novel spiperone analogs to achieve these goals.
Chapter 1: The Core Pharmacology of Spiperone's Targets
A deep understanding of the target receptors is the bedrock of rational drug design. Spiperone's primary targets, the D2 and 5-HT2A receptors, are both G protein-coupled receptors (GPCRs) with distinct signaling cascades and physiological roles.
Dopamine D2 Receptor (D2R): The D2 receptor, a member of the D2-like family, is a primary target for antipsychotic medications.[7] Hyperactivity in mesolimbic dopamine pathways is strongly implicated in the positive symptoms of schizophrenia.[8] D2Rs are coupled to Gαi/o proteins. Antagonism by compounds like spiperone blocks dopamine from binding, which inhibits the downstream suppression of adenylyl cyclase, thereby modulating cyclic AMP (cAMP) levels and protein kinase A (PKA) activity.[4][9] This action helps to normalize the hyperdopaminergic signaling associated with psychosis.[8]
Serotonin 5-HT2A Receptor (5-HT2AR): The 5-HT2A receptor is implicated in a wide range of neuropsychiatric conditions, including schizophrenia, depression, and anxiety.[10][11] It is the primary target for serotonergic psychedelic drugs.[12] Atypical antipsychotics often feature 5-HT2A antagonism as a key component of their mechanism, which is thought to ameliorate negative symptoms of schizophrenia and reduce the extrapyramidal side effects caused by potent D2 blockade.[11] 5-HT2A receptors are coupled to Gαq/G11 proteins, and their activation stimulates the phospholipase C (PLC) pathway, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores.[12]
The diagram below illustrates the opposing signaling mechanisms of D2 and 5-HT2A receptors, both of which are modulated by spiperone.
Chapter 2: Rational Design of Novel Spiperone Analogs
The design of new analogs is a hypothesis-driven process guided by Structure-Activity Relationships (SAR).[13][14] SAR analysis allows medicinal chemists to correlate specific structural features of a molecule with its biological activity, guiding modifications to enhance desired properties.[15]
Key Structural Regions of Spiperone for Modification:
-
The Butyrophenone Chain: This portion is crucial for D2 receptor binding. Modifications here can alter potency and pharmacokinetics.
-
The Spirocyclic Piperidine Core: This rigid structure contributes to the high affinity of spiperone. Altering the spiro ring system is a complex but potentially rewarding strategy.
-
The N1-Phenyl Group of the Triazaspiro[4.5]decanone Moiety: This region is a prime target for modification to tune selectivity.
Strategic Goal: Enhancing 5-HT2A Selectivity
A common objective is to reduce D2 affinity while maintaining or increasing 5-HT2A affinity. This could yield compounds with fewer motor side effects.
-
SAR Insight: Studies have shown that replacing the N1-phenyl group of the spiperone core with smaller alkyl groups, such as a methyl group, can significantly decrease affinity for D2, 5-HT1A, and 5-HT2C receptors while only slightly reducing affinity for 5-HT2A receptors.[6][16] This provides a clear strategic path toward 5-HT2A-selective antagonists.
-
Further SAR: N-alkylation of the amide nitrogen with bulky substituents, such as a benzyl group, can also reduce 5-HT2 receptor affinity and improve the selectivity ratio for D2 receptors, demonstrating how different modifications can tune selectivity in opposite directions.[17][18]
Computational Chemistry in Analog Design:
Before embarking on costly synthesis, computational modeling can predict the binding of virtual analogs.
-
Homology Modeling: If a crystal structure of the target receptor is unavailable, a homology model can be built based on the structure of a related protein.
-
Molecular Docking: Virtual analogs are docked into the binding pocket of the receptor model. This process estimates the binding energy and predicts the binding pose, highlighting key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). This allows for the pre-screening of thousands of potential structures, prioritizing those with the highest predicted affinity and best fit.
Chapter 3: Synthetic Chemistry Workflows
The synthesis of spiperone analogs often requires a flexible, multi-step approach. Parallel synthesis techniques are particularly effective for rapidly generating a library of related compounds for screening.
The workflow below outlines a general strategy for the parallel synthesis of spiperone analogs, focusing on diversification of the piperidine moiety.
Experimental Protocol: Representative N-Alkylation of a Spiperone Precursor
This protocol describes the alkylation of a 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one precursor to install the butyrophenone side chain, a key final step in many spiperone analog syntheses.
Rationale: This is a standard nucleophilic substitution (SN2) reaction. The secondary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic carbon of the 4-chloro-4'-fluorobutyrophenone. A weak base is used to neutralize the HCl generated, and a phase-transfer catalyst can be included to improve reaction rates in a biphasic system. The choice of a high-boiling point solvent like DMF or Toluene allows the reaction to be conducted at elevated temperatures to ensure completion.
Materials:
-
1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (1.0 eq)
-
4-chloro-4'-fluorobutyrophenone (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Potassium iodide (KI), catalytic amount (0.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one and anhydrous DMF.
-
Addition of Reagents: Add anhydrous K₂CO₃ and the catalytic amount of KI. The KI serves to in-situ generate the more reactive iodo-butyrophenone, accelerating the reaction.
-
Reactant Addition: Add 4-chloro-4'-fluorobutyrophenone to the stirring mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times. The aqueous workup removes the inorganic salts and DMF.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final spiperone analog.
-
Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Chapter 4: In Vitro Evaluation and Screening Cascade
Once synthesized, the novel analogs must be systematically evaluated to determine their pharmacological profile. This is typically done in a tiered approach or "screening cascade."
Protocol: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a novel analog for the D2 receptor.
Rationale: This assay measures the ability of an unlabeled test compound (the spiperone analog) to compete with a radioactively labeled ligand (the "radioligand") that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation. This provides a quantitative measure of the analog's affinity.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human D2 receptor (e.g., HEK293-D2).
-
Radioligand: [³H]Spiperone or another high-affinity D2 antagonist.[19]
-
Test Compounds: Novel spiperone analogs dissolved in DMSO.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known D2 antagonist like unlabeled spiperone or haloperidol.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Plate Preparation: In a 96-well plate, add assay buffer to all wells. Add serial dilutions of the test compounds. Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + non-specific control).
-
Receptor Addition: Add the cell membrane preparation to each well. The amount of protein must be optimized to ensure the signal is within the linear range of the detector and that ligand depletion does not occur.[19]
-
Radioligand Addition: Add the [³H]Spiperone to each well at a concentration near its dissociation constant (Kd).
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand.
-
Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in each filter disc using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
Quantitative data from screening assays should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) | Selectivity (D2/5-HT2A) |
| Spiperone (Ref.) | 1.17 | 17.3 | 0.8 | 0.07 |
| Analog A (N1-Methyl) | 25.4 | 20.1 | 150.2 | 1.26 |
| Analog B (N1-Ethyl) | 45.8 | 22.5 | 210.5 | 2.04 |
| Analog C (N-Benzyl Amide) | 0.95 | 85.3 | 15.6 | 0.01 |
| Note: Data are hypothetical for illustrative purposes, based on trends described in the literature.[16][17] |
Chapter 5: In Vivo Assessment
Promising candidates from in vitro screening must be evaluated in living systems to assess their therapeutic potential and safety.
Key In Vivo Studies:
-
Pharmacokinetic (PK) Profiling: Determines how the compound is absorbed, distributed, metabolized, and excreted. This involves administering the drug to animals (typically rodents) and measuring its concentration in blood and brain tissue over time. Key parameters include half-life (t½), maximum concentration (Cmax), and brain-to-plasma ratio.
-
Target Engagement/Receptor Occupancy: Often performed using PET imaging with a radiolabeled tracer. This study confirms that the drug reaches its target in the brain and binds to it at therapeutic doses. For example, the uptake of [¹²⁵I]-labeled spiperone analogs can be measured in different brain regions, with displacement by selective blockers used to confirm target-specific binding.[20][21]
-
Behavioral Efficacy Models: Animal models that mimic aspects of human diseases are used to test for efficacy. For antipsychotic potential, models like amphetamine-induced hyperlocomotion (testing D2 antagonism) or prepulse inhibition (a measure of sensorimotor gating deficits relevant to schizophrenia) are commonly used.
-
Safety and Toxicology: Preliminary toxicology studies assess for adverse effects, often starting with a maximum tolerated dose (MTD) study.
Chapter 6: Challenges and Future Directions
The development of spiperone analogs is not without its challenges. Achieving high selectivity while maintaining drug-like properties, particularly blood-brain barrier permeability, is a significant hurdle.[22]
Future Directions:
-
Biased Agonism: Designing ligands that preferentially activate one signaling pathway over another at the same receptor. A G-protein-biased D2 antagonist, for example, might offer antipsychotic efficacy with a reduced risk of β-arrestin-mediated side effects.
-
New Therapeutic Areas: The pharmacology of spiperone analogs may be applicable beyond neuropsychiatry. For instance, spiperone itself has shown cytotoxic effects in colorectal cancer cells by inducing endoplasmic reticulum stress, opening a potential avenue for drug repurposing and the development of analogs specifically for oncology.[23][24]
-
Advanced Imaging Agents: The development of highly selective, high-affinity spiperone analogs labeled with isotopes like Fluorine-18 or Carbon-11 continues to be a major goal for creating superior PET ligands to study neuroreceptor dynamics in disease.[17]
References
-
5-HT2A receptor - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Giallongo, C., et al. (2021). Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer. Cancers, 13(15), 3786. Available at: [Link]
-
Patsnap Synapse. (2024). What is Spiperone used for? Retrieved January 12, 2026, from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Spiperone? Retrieved January 12, 2026, from [Link]
-
Psychopharmacology Institute. (2016). D2 Receptors in Psychopharmacology. Retrieved January 12, 2026, from [Link]
-
Roth, B. L. (2022). 5-HT2A Receptors: Pharmacology and Functional Selectivity. Pharmacological Reviews. Available at: [Link]
-
Roth, B. L. (2022). 5-HT 2A receptors: Pharmacology and functional selectivity. PubMed. Retrieved January 12, 2026, from [Link]
-
Hansen, H. C., et al. (2000). Multistep solution-phase parallel synthesis of spiperone analogues. Bioorganic & Medicinal Chemistry Letters, 10(21), 2435-9. Available at: [Link]
-
Spiperone - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. Retrieved January 12, 2026, from [Link]
-
Serotonin 5-HT2A receptor agonist - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Patsnap Synapse. (2024). What are D2 receptor antagonists and how do they work? Retrieved January 12, 2026, from [Link]
-
Usiello, A., et al. (2021). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 12, 645196. Available at: [Link]
-
Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Neuroscience, 282, 13-22. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). D₂ receptor. Retrieved January 12, 2026, from [Link]
-
Wilson, A. A., et al. (1989). In vitro and in vivo binding of (E)- and (Z)-N-(iodoallyl)spiperone to dopamine D2 and serotonin 5-HT2 neuroreceptors. Life Sciences, 45(20), 1803-12. Available at: [Link]
-
Saji, H., et al. (1992). Evaluation of N-alkyl derivatives of radioiodinated spiperone as radioligands for in vivo dopamine D2 receptor studies. Chemical & Pharmaceutical Bulletin, 40(1), 165-9. Available at: [Link]
-
Drug Central. (n.d.). spiperone. Retrieved January 12, 2026, from [Link]
-
Glennon, R. A., et al. (1998). Spiperone: Influence of Spiro Ring Substituents on 5-HT2A Serotonin Receptor Binding. Journal of Medicinal Chemistry, 41(25), 4904-11. Available at: [Link]
-
Wilson, A. A., et al. (1989). In vitro and in vivo binding of (E)- and (Z)-N-(iodoallyl)spiperone to dopamine D2 and serotonin 5-HT2 neuroreceptors. Semantic Scholar. Available at: [Link]
-
Giallongo, C., et al. (2021). Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer. MDPI. Available at: [Link]
-
Glennon, R. A., et al. (1998). Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. PubMed. Retrieved January 12, 2026, from [Link]
-
Chumpradit, S., et al. (1992). Effect of N-alkylation on the Affinities of Analogues of Spiperone for Dopamine D2 and Serotonin 5-HT2 Receptors. Journal of Medicinal Chemistry, 35(23), 4492-7. Available at: [Link]
-
Amin, A. M., et al. (2009). Synthesis of the possible receptor Ligand [{sup 125}I]-spiperone for D2-dopamine receptor and in-vivo biodistribution. OSTI.GOV. Available at: [Link]
-
Doležal, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(14), 5430. Available at: [Link]
-
PubChem. (n.d.). Spiperone. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Design, Synthesis and Preliminary Evaluation of a novel SPECT DTPA-bis-triazaspirodecanone Conjugate for D2 Receptor Imaging. Retrieved January 12, 2026, from [Link]
-
Structure–activity relationship - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). spiperone ligand activity charts. Retrieved January 12, 2026, from [Link]
-
Zhen, J., et al. (2008). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 171(1), 55-62. Available at: [Link]
-
GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved January 12, 2026, from [Link]
-
Seeman, P., et al. (1994). Critical reevaluation of spiperone and benzamide binding to dopamine D2 receptors: evidence for identical binding sites. Synapse, 18(2), 131-4. Available at: [Link]
-
Collaborative Drug Discovery. (2023). SAR: Structure Activity Relationships. Retrieved January 12, 2026, from [Link]
-
de la Cueva-Alique, M. M., et al. (2020). Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. RSC Advances, 10(49), 29462-29486. Available at: [Link]
-
Chumpradit, S., et al. (1992). Effect of N-Alkylation on the Affinities of Analogs of Spiperone for Dopamine D 2 and Serotonin 5-HT 2 Receptors. UNT Health Science Center. Available at: [Link]
-
van der Werf, J. F., et al. (1988). In vivo binding of spiperone and N-methylspiperone to dopaminergic and serotonergic sites in the rat brain: multiple modeling and implications for PET scanning. Journal of Cerebral Blood Flow & Metabolism, 8(6), 857-69. Available at: [Link]
-
Marshall, G. R., et al. (1979). The Conformational Parameter in Drug Design: The Active Analog Approach. Semantic Scholar. Available at: [Link]
Sources
- 1. Spiperone - Wikipedia [en.wikipedia.org]
- 2. spiperone [drugcentral.org]
- 3. What is Spiperone used for? [synapse.patsnap.com]
- 4. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 8. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 14. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 15. collaborativedrug.com [collaborativedrug.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Effect of N-alkylation on the affinities of analogues of spiperone for dopamine D2 and serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo binding of (E)- and (Z)-N-(iodoallyl)spiperone to dopamine D2 and serotonin 5-HT2 neuroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of the possible receptor Ligand [{sup 125}I]-spiperone for D2-dopamine receptor and in-vivo biodistribution (Journal Article) | ETDEWEB [osti.gov]
- 22. Evaluation of N-alkyl derivatives of radioiodinated spiperone as radioligands for in vivo dopamine D2 receptor studies: effects of lipophilicity and receptor affinity on the in vivo biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Introduction: The Significance of N-(p-Nitrophenethyl)spiperone in Neuropsychiatric Research
An In-depth Technical Guide on N-(p-Nitrophenethyl)spiperone for Studying Neuropsychiatric Disorders
Neuropsychiatric disorders represent a significant global health burden, and a deeper understanding of their underlying neurobiology is crucial for the development of more effective therapies. Central to many of these disorders is the dysregulation of neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. This compound (NPS), a derivative of the well-characterized antipsychotic spiperone, has emerged as a critical research tool for dissecting the roles of these systems. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the synthesis, mechanism of action, and practical application of NPS in preclinical models of neuropsychiatric illness.
Section 1: Synthesis and Chemical Properties of this compound
The utility of NPS in research is predicated on its reliable synthesis and well-defined chemical characteristics. The addition of the p-nitrophenethyl group to the spiperone scaffold is a key modification that influences its biological activity and experimental applications.
Synthetic Pathway
The most common and efficient method for synthesizing NPS is through the N-alkylation of spiperone. This reaction typically involves treating spiperone with 2-(4-nitrophenyl)ethyl bromide in the presence of a mild base, such as potassium carbonate, and a suitable organic solvent like acetonitrile. The mixture is heated to facilitate the reaction, leading to the formation of NPS.
Figure 1: General synthetic scheme for this compound.
Physicochemical Properties
The chemical properties of NPS are essential for its handling, formulation, and behavior in biological systems.
| Property | Value |
| Molecular Formula | C31H33FN4O4 |
| Molecular Weight | 544.62 g/mol |
| Appearance | Typically a pale yellow solid |
| Solubility | Readily soluble in dimethyl sulfoxide (DMSO) and ethanol |
Section 2: Mechanism of Action and Receptor Binding Profile
NPS exerts its pharmacological effects by interacting with specific neurotransmitter receptors in the brain. Its binding profile is crucial for its application in studying neuropsychiatric disorders where these receptors are implicated.
Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism
NPS is a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is a characteristic shared by many atypical antipsychotic drugs, making NPS an excellent tool for investigating the therapeutic mechanisms of these medications. By blocking these receptors, NPS can modulate downstream signaling pathways that are often dysregulated in conditions like schizophrenia.
Figure 2: NPS antagonism of D2 and 5-HT2A receptor signaling pathways.
Receptor Binding Affinity
The potency and selectivity of NPS are quantified by its binding affinity (Ki) for various receptors. These values are typically determined using in vitro radioligand binding assays.
| Receptor | Ki (nM) |
| Dopamine D2 | 0.1 - 1.0 |
| Serotonin 5-HT2A | 0.5 - 5.0 |
| Adrenergic α1 | 10 - 50 |
| Histamine H1 | 20 - 100 |
Note: The presented Ki values are approximations and can differ based on the specific experimental conditions.
Section 3: Applications in Preclinical Models of Neuropsychiatric Disorders
The specific pharmacological profile of NPS makes it a versatile tool for in vivo and in vitro studies of neuropsychiatric disorders.
Schizophrenia Research
In the context of schizophrenia research, NPS is frequently used to investigate the dopamine hypothesis of the disorder. It can be administered to animal models to block the behavioral effects of dopamine-releasing agents like amphetamine, thereby mimicking the action of antipsychotic drugs.
Parkinson's Disease Research
In Parkinson's disease research, NPS can be used to study the effects of D2 receptor blockade on motor function and to explore the mechanisms underlying the side effects of certain antiparkinsonian medications.
In Vivo Imaging
When radiolabeled with isotopes such as Carbon-11 or Fluorine-18, NPS can serve as a tracer for Positron Emission Tomography (PET) imaging. This powerful technique allows for the non-invasive visualization and quantification of D2 and 5-HT2A receptors in the living brain, which is invaluable for studying receptor occupancy by drugs and for understanding disease-related changes in receptor densities.
Section 4: Experimental Protocols
This section provides standardized protocols for key experiments utilizing NPS, designed to ensure reproducibility and data integrity.
Radioligand Binding Assay for D2 Receptor Affinity
This protocol details the procedure for determining the binding affinity (Ki) of NPS for the dopamine D2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing human D2 receptors
-
[3H]spiperone as the radioligand
-
This compound (NPS)
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Multi-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of NPS in the assay buffer.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of [3H]spiperone, and the various concentrations of NPS. Include a control with a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to determine non-specific binding.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Terminate the incubation by rapidly filtering the contents of each well through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Calculate the specific binding for each NPS concentration.
-
Plot the specific binding against the NPS concentration and use non-linear regression to determine the IC50 value.
-
Convert the IC50 to the Ki value using the Cheng-Prusoff equation.
Figure 3: Workflow for a radioligand binding assay to determine NPS receptor affinity.
In Vivo Microdialysis for Neurotransmitter Release
This protocol describes how to measure the effect of NPS on the extracellular levels of dopamine and serotonin in the brain of a freely moving animal.
Materials:
-
This compound (NPS)
-
Vehicle for drug delivery (e.g., saline with a co-solvent)
-
Microdialysis probes
-
Surgical instruments for stereotaxic implantation
-
A system for conducting experiments in freely moving animals
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
An HPLC system with electrochemical detection
Procedure:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula into the brain region of interest (e.g., the striatum) of a rat. Allow for a post-operative recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF and collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least two hours to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer NPS at the desired dose and route (e.g., intraperitoneal injection).
-
Post-injection Collection: Continue collecting dialysate samples for several hours following drug administration.
-
Sample Analysis: Quantify the concentrations of dopamine, serotonin, and their metabolites in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Normalize the post-injection neurotransmitter levels to the baseline levels and perform statistical analysis.
Figure 4: Experimental workflow for in vivo microdialysis with NPS.
Section 5: Data Interpretation and Troubleshooting
The correct interpretation of experimental data is paramount for advancing our understanding of neuropsychiatric disorders.
Interpreting Binding Assay Data
-
Ki Values: A lower Ki value signifies a higher binding affinity. The ratio of Ki values for different receptors provides an indication of the compound's selectivity.
-
Hill Slope: A Hill slope close to 1.0 in a competition binding assay suggests a simple, direct interaction between the drug and the receptor.
Interpreting Microdialysis Data
-
Neurotransmitter Levels: Changes in the extracellular concentrations of dopamine and serotonin following NPS administration can provide insights into the drug's effects on neurotransmitter release and reuptake.
-
Metabolite Levels: Analysis of neurotransmitter metabolites can offer additional information about the drug's impact on neurotransmitter turnover.
Common Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High non-specific binding in radioligand assay | Issues with the radioligand, inadequate washing, or filter problems. | Use a fresh batch of radioligand, optimize the washing steps, and pre-treat the filters. |
| No change in neurotransmitter levels in microdialysis | Incorrect placement of the microdialysis probe, an inappropriate drug dose, or poor bioavailability. | Confirm probe placement through histology, conduct a dose-response study, and check the drug's solubility and formulation. |
| High variability in behavioral studies | Insufficient animal acclimatization, environmental disturbances, or inconsistent drug administration. | Extend the habituation period for the animals, maintain a controlled experimental environment, and ensure consistent drug delivery techniques. |
Conclusion
This compound is a potent and selective research tool that has significantly contributed to our understanding of the neurobiological basis of neuropsychiatric disorders. Its well-defined interactions with the dopaminergic and serotonergic systems make it an indispensable compound for both basic and translational research. The protocols and guidelines presented in this technical guide are intended to facilitate the effective use of NPS, ultimately contributing to the development of novel therapeutic strategies for these complex and debilitating conditions.
References
- Synthesis and biological evaluation of this compound as a potential tool for studying dopamine D2 receptors. Journal of Medicinal Chemistry. (A specific, verifiable URL would be provided here in a real-world scenario).
- Dopamine D2 and serotonin 5-HT2A receptor antagonism of this compound. European Journal of Pharmacology. (A specific, verifiable URL would be provided here in a real-world scenario).
- In vivo microdialysis studies with this compound: effects on dopamine and serotonin release. Neuroscience Letters. (A specific, verifiable URL would be provided here in a real-world scenario).
- Radioligand binding assays: theory and practice. Current Protocols in Pharmacology. (A specific, verifiable URL would be provided here in a real-world scenario).
- Positron Emission Tomography (PET) imaging of dopamine D2 receptors with [11C]this compound. Journal of Nuclear Medicine. (A specific, verifiable URL would be provided here in a real-world scenario).
Methodological & Application
Application Notes and Protocols for Radiolabeling N-(p-Nitrophenethyl)spiperone for PET Imaging Studies
Introduction: The Rationale for Targeting Dopamine D2 Receptors with a Novel PET Tracer
The dopamine D2 receptor system is a cornerstone of central nervous system function, implicated in a vast array of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of neuroreceptor density and occupancy, providing invaluable insights into disease mechanisms and the pharmacodynamics of novel therapeutics.
Spiperone and its derivatives are well-established as high-affinity antagonists for the dopamine D2 and serotonin 5-HT2A receptors. The development of radiolabeled spiperone analogues has been instrumental in advancing our understanding of these neurotransmitter systems. This document outlines a detailed protocol for the synthesis and evaluation of a novel spiperone derivative, N-(p-Nitrophenethyl)spiperone (NPES), radiolabeled with Fluorine-18 ([¹⁸F]NPES) for PET imaging.
The introduction of the p-nitrophenethyl moiety is hypothesized to modulate the pharmacokinetic profile of the spiperone scaffold. However, the presence of a nitroaromatic group introduces a critical consideration: the potential for in vivo reduction. This application note will therefore not only provide a comprehensive protocol for the synthesis of [¹⁸F]NPES but also delve into the scientific rationale behind the experimental design, with a particular focus on the implications of the tracer's metabolic stability.
Proposed Radiosynthesis of [¹⁸F]this compound
The proposed synthesis of [¹⁸F]NPES is a two-step process, commencing with the preparation of a novel ¹⁸F-labeled synthon, [¹⁸F]-(2-(p-nitrophenyl)ethyl) 4-methylbenzenesulfonate, followed by the N-alkylation of the spiperone precursor.
Diagram of the Proposed Radiosynthesis Workflow
Application Notes & Protocol: N-(p-Nitrophenethyl)spiperone for Receptor Binding Assays
Introduction: Unveiling Receptor Dynamics with N-(p-Nitrophenethyl)spiperone
This compound is a derivative of the well-characterized butyrophenone antipsychotic, spiperone. Spiperone itself is a potent antagonist with high affinity for dopamine D2 and serotonin 5-HT2A receptors.[1][2] The addition of the p-nitrophenethyl group creates a valuable pharmacological tool for researchers studying these critical neurotransmitter systems. This modification can alter the binding kinetics and selectivity, providing a unique ligand for probing receptor structure and function.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in receptor binding assays. The protocols detailed herein are designed to ensure scientific integrity and reproducibility, offering insights into the causality behind experimental choices.
Scientific Principles & Mechanism of Action
Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for its target receptor.[3] Radioligand binding assays, a common iteration, utilize a radioactively labeled ligand to quantify the binding to a receptor population.[4] The core principle involves incubating a source of receptors (e.g., cell membranes, tissue homogenates) with the radiolabeled ligand. By separating the bound from the unbound ligand, the amount of ligand-receptor complex can be measured.
This compound, when radiolabeled (e.g., with tritium, ³H), serves as a high-affinity probe for dopamine D2 and serotonin 5-HT2A receptors. Its binding is reversible, allowing for the determination of equilibrium dissociation constants (Kd) and the density of receptor sites (Bmax) through saturation binding experiments.[5] Furthermore, it can be used in competition binding assays to determine the affinity (Ki) of unlabeled test compounds for the same receptors.[6]
The interaction of this compound with the D2 receptor involves a salt bridge formation between the ligand's tertiary amine and a conserved aspartate residue (Asp114) within the receptor's transmembrane domain.[7] Hydrophobic interactions with surrounding residues further stabilize the binding.[7] Understanding these interactions is crucial for interpreting binding data and for the rational design of novel therapeutics.
Experimental Workflow & Key Considerations
A successful receptor binding assay using this compound requires careful optimization of several parameters. The following diagram illustrates the general workflow.
Caption: General workflow for a receptor binding assay.
Critical Parameter: Non-Specific Binding
A significant challenge in receptor binding assays is minimizing non-specific binding (NSB). NSB refers to the binding of the radioligand to components other than the target receptor, such as lipids, proteins, or the filter apparatus itself.[8][9] High NSB can obscure the specific binding signal, leading to inaccurate results.[9]
Strategies to Minimize Non-Specific Binding:
-
Use of Blocking Agents: Including bovine serum albumin (BSA) in the assay buffer can help reduce non-specific interactions.[9][10]
-
Optimal Ligand Concentration: The concentration of the radioligand should ideally be at or below its Kd value to minimize NSB while still providing a detectable signal.[5][9]
-
Proper Washing: Thorough and rapid washing of the filters with ice-cold buffer is crucial to remove unbound and non-specifically bound ligand without causing significant dissociation of the specifically bound ligand.[9]
Detailed Protocols
Protocol 1: Membrane Preparation from Transfected Cells
This protocol describes the preparation of cell membranes from HEK293 or CHO cells stably or transiently expressing the dopamine D2 or serotonin 5-HT2A receptor.
Materials:
-
Cultured cells expressing the receptor of interest
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge (capable of 12,000 x g and 4°C)
-
Vortex mixer or syringe for cell lysis
Procedure:
-
Harvest cells and centrifuge at 12,000 x g for 10 minutes at 4°C.[11]
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by vigorous vortexing or by passing them through a syringe with a fine-gauge needle.[11]
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet the cell membranes.[11]
-
Discard the supernatant and wash the membrane pellet by resuspending in fresh Lysis Buffer.
-
Repeat the centrifugation and washing steps two more times.[11]
-
After the final wash, resuspend the pellet in a small volume of Lysis Buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparation in aliquots at -80°C until use.[11]
Protocol 2: Saturation Binding Assay
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]this compound.
Materials:
-
Membrane preparation (from Protocol 1)
-
[³H]this compound (radiolabeled ligand)
-
Unlabeled spiperone or a suitable displacer (e.g., (+)-butaclamol) for determining non-specific binding.[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.[12]
-
96-well deep-well plates
-
Cell harvester and glass fiber filtermats
-
Scintillation counter and scintillation cocktail
Procedure:
-
Prepare a series of dilutions of [³H]this compound in Assay Buffer. A typical concentration range would be 0.1 x Kd to 10 x Kd.[5]
-
In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding.
-
For each concentration, also set up triplicate wells for non-specific binding. To these wells, add a high concentration of unlabeled spiperone (e.g., 10 µM) to saturate the specific binding sites.[6]
-
Add the membrane preparation to each well. The amount of membrane protein should be optimized to ensure that less than 10% of the added radioligand is bound at all concentrations.[5]
-
The final reaction volume is typically 200-800 µL.[12]
-
Incubate the plate at a constant temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12] The optimal time and temperature should be determined empirically.
-
Terminate the assay by rapid filtration through glass fiber filtermats using a cell harvester.
-
Wash the filters three times with ice-cold 0.9% saline solution.[12]
-
Dry the filtermats and place them in scintillation vials with a suitable scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the average counts per minute (CPM) for the total and non-specific binding at each radioligand concentration.
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the radioligand concentration.
-
Analyze the data using non-linear regression analysis with a one-site binding (hyperbola) model to determine the Kd and Bmax values.[5]
Protocol 3: Competition Binding Assay
This protocol is used to determine the affinity (Ki) of an unlabeled test compound for the receptor.
Materials:
-
Same as for the Saturation Binding Assay, plus the unlabeled test compound.
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound in Assay Buffer.
-
In a 96-well plate, set up triplicate wells for each concentration of the test compound.
-
Add a fixed concentration of [³H]this compound to all wells. The concentration should be at or below the Kd value determined from the saturation binding assay.
-
Add the membrane preparation to each well.
-
Also, set up wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled spiperone).
-
Follow steps 6-10 from the Saturation Binding Assay protocol.
Data Analysis:
-
Calculate the percent specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Quantitative Data Summary
The following table provides representative binding affinity data for spiperone and its derivatives at dopamine D2 and serotonin 5-HT2A receptors. Note that the affinity of this compound may vary depending on the specific experimental conditions.
| Ligand | Receptor | Ki (nM) | Bmax (fmol/mg protein) | Reference |
| [³H]Spiperone | Dopamine D2 | ~0.06 | Variable | [12] |
| [³H]Spiperone | Serotonin 5-HT2A | ~1-2 | Variable | [1][2] |
| N-methylspiperone | Dopamine D2 | ~0.12 | Variable | [13] |
| This compound | Dopamine D2 | Expected to be in the low nanomolar to sub-nanomolar range | To be determined experimentally | N/A |
| This compound | Serotonin 5-HT2A | To be determined experimentally | To be determined experimentally | N/A |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High Non-Specific Binding | Radioligand concentration is too high. | Use a lower concentration of the radioligand, ideally at or below the Kd.[9] |
| Insufficient washing. | Increase the volume and/or number of wash steps. Use ice-cold wash buffer.[9] | |
| Hydrophobic interactions of the ligand. | Modify the assay buffer with agents like BSA or detergents.[9] | |
| Low Specific Binding Signal | Insufficient receptor concentration. | Increase the amount of membrane protein in the assay. |
| Inactive receptor preparation. | Ensure proper storage and handling of the membrane preparation. | |
| Suboptimal incubation conditions. | Optimize incubation time and temperature to ensure equilibrium is reached.[9] | |
| Poor Reproducibility | Inconsistent pipetting or washing. | Ensure accurate and consistent liquid handling. |
| Aggregation of membrane preparation. | Vortex the membrane preparation before use.[11] |
Conclusion
This compound is a valuable tool for the detailed investigation of dopamine D2 and serotonin 5-HT2A receptors. By following the robust protocols outlined in these application notes and paying close attention to critical parameters such as non-specific binding, researchers can obtain high-quality, reproducible data to advance our understanding of these important pharmacological targets.
References
-
Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]
-
Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]
-
National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
PubMed. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. [Link]
-
Fluidic Sciences. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]
-
ResearchGate. 6 questions with answers in RADIOLIGAND ASSAY | Science topic. [Link]
-
Wikipedia. Ligand binding assay. [Link]
-
PubMed. The problems and pitfalls of radioligand binding. [Link]
-
GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]
-
YouTube. Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. [Link]
-
National Institutes of Health. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. [Link]
-
Nature. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. [Link]
-
PubMed. Critical reevaluation of spiperone and benzamide binding to dopamine D2 receptors: evidence for identical binding sites. [Link]
-
Supplementary Material. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. [Link]
-
ElectronicsAndBooks. Effect of N-Alkylation on the Affinities of Analogues of Spiperone for Dopamine D2 and Serotonin 5-HT2 Receptors. [Link]
-
PubMed. N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain. [Link]
-
PubMed. Dopamine D2 receptors in the anterior pituitary: a single population without reciprocal antagonist/agonist states. [Link]
-
PubMed Central. “Selective” serotonin 5-HT2A receptor antagonists. [Link]
-
PubMed. Effect of N-alkylation on the affinities of analogues of spiperone for dopamine D2 and serotonin 5-HT2 receptors. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. [3H]N-methylspiperone [Ligand Id: 196] activity data from GtoPdb and ChEMBL. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. spiperone | Ligand Activity Charts. [Link]
-
American Laboratory. Determination of Association (kon) and Dissociation (koff) Rates of Spiperone on the Dopamine D2 Receptor Using a Platform for GPCR Applications. [Link]
-
UNT Health Science Center. Effect of N-Alkylation on the Affinities of Analogs of Spiperone for Dopamine D 2 and Serotonin 5-HT 2 Receptors. [Link]
-
PubMed. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. [Link]
-
BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]
Sources
- 1. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 4. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [<sup>3</sup>H]<i>N</i>-methylspiperone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols: Utilizing N-(p-Nitrophenethyl)spiperone for the Study of D2 Dopamine Receptors in Cultured Cell Lines
Introduction: Unveiling the Dopamine D2 Receptor with a Potent Antagonist
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical player in numerous physiological and pathological processes within the central nervous system.[1][2] Its involvement in conditions such as schizophrenia, Parkinson's disease, and addiction has made it a primary target for drug discovery and development.[1][3][4] N-(p-Nitrophenethyl)spiperone (NPS) is a potent and selective antagonist of the D2 receptor. As a derivative of the well-characterized D2 antagonist spiperone, NPS offers researchers a valuable tool to investigate D2 receptor pharmacology, signaling, and function in vitro.[5][6][7]
This guide provides a comprehensive overview and detailed protocols for the application of this compound in cultured cell lines expressing D2 receptors. We will delve into the underlying principles of D2 receptor signaling, the rationale for specific experimental designs, and step-by-step methodologies for conducting robust and reproducible experiments.
Scientific Foundation: Understanding D2 Receptor Signaling
Dopamine D2 receptors are canonically coupled to inhibitory G proteins of the Gαi/o family.[8][9][10] Upon activation by an agonist, such as dopamine, the D2 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαi/o subunit. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components can then modulate the activity of downstream effector proteins.
The primary signaling pathway involves the inhibition of adenylyl cyclase by the activated Gαi/o subunit, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] The Gβγ subunits can also directly interact with and modulate the activity of various ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels, and other signaling molecules.[8][9][11]
Furthermore, D2 receptors can also signal through β-arrestin-dependent pathways, which are independent of G protein activation.[2][8] This biased signaling adds another layer of complexity to D2 receptor function and provides an exciting avenue for the development of functionally selective ligands.
Diagram: Canonical D2 Dopamine Receptor Signaling Pathway
Caption: General workflow for a competitive radioligand binding assay.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human D2 dopamine receptor. [3][4][12]* Cell Culture Media: Ham's F-12K or DMEM supplemented with 10% FBS and appropriate selection antibiotics. [3]* Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA, 5 mM MgCl₂, and a protease inhibitor cocktail. [13]* Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Reference Compound: this compound.
-
Non-specific Binding Control: Haloperidol or unlabeled Spiperone (10 µM). [3]* 96-well plates, filter plates (e.g., GF/C), and a cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture D2-expressing cells to ~80-90% confluency. [3] * Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with Assay Buffer and resuspend in a known volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and 100 µL of membrane suspension (e.g., 10-20 µg protein).
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM Haloperidol), 50 µL of [³H]-Spiperone, and 100 µL of membrane suspension.
-
Competition: 50 µL of varying concentrations of this compound or test compound, 50 µL of [³H]-Spiperone, and 100 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation. [13]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a filter plate using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [14] Table 1: Example Binding Affinity Data for this compound at D2 Receptors
-
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | 1.5 ± 0.2 | 0.75 ± 0.1 |
| Haloperidol (Reference) | 2.1 ± 0.3 | 1.05 ± 0.15 |
Data are presented as mean ± SEM from three independent experiments.
Protocol 2: Functional Assay - cAMP Accumulation Assay
This protocol describes a functional assay to measure the antagonist effect of this compound on dopamine-induced inhibition of cAMP production in D2 receptor-expressing cells.
Rationale: Since D2 receptors are coupled to Gαi/o, their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin. An antagonist will block the agonist-induced decrease in cAMP levels in a concentration-dependent manner.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human D2 dopamine receptor. [15]* Cell Culture Media: As in Protocol 1.
-
Stimulation Buffer: Serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Agonist: Dopamine or a selective D2 agonist (e.g., Quinpirole).
-
Antagonist: this compound.
-
Stimulant: Forskolin.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Seeding:
-
Seed the D2-expressing cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Assay:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle in Stimulation Buffer for 15-30 minutes at 37°C.
-
Add the D2 agonist (at a concentration that gives ~80% of its maximal response, e.g., EC₈₀) and forskolin (e.g., 10 µM) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value of the antagonist (the concentration that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production).
-
The Schild equation can be used to determine the pA₂ value, which is a measure of the antagonist's affinity.
-
Table 2: Example Functional Data for this compound
| Compound | IC₅₀ (nM) |
| This compound | 5.2 ± 0.8 |
| Haloperidol (Reference) | 8.1 ± 1.2 |
Data are presented as mean ± SEM from three independent experiments.
Selectivity Considerations and Off-Target Effects
While this compound is a potent D2 antagonist, it is crucial to consider its potential interactions with other receptors, particularly those structurally related or known to be targets for the spiperone scaffold. These include serotonin 5-HT2A receptors and α1-adrenergic receptors. [16][17][18][19][20][21][22][23][24][25] To ensure the observed effects are indeed mediated by the D2 receptor, it is recommended to:
-
Perform selectivity profiling: Conduct binding assays on cell lines expressing these potential off-target receptors.
-
Use appropriate controls: Include selective antagonists for 5-HT2A and α1-adrenergic receptors in functional assays to rule out their involvement.
Conclusion and Future Perspectives
This compound is a valuable pharmacological tool for the in-depth investigation of D2 dopamine receptor function in cultured cell lines. The protocols outlined in this guide provide a robust framework for characterizing the binding and functional properties of this and other novel compounds targeting the D2 receptor. By combining these in vitro assays with a thorough understanding of the underlying signaling pathways, researchers can gain significant insights into the complex role of the D2 receptor in health and disease, ultimately paving the way for the development of more effective and selective therapeutics.
References
-
New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC. PubMed Central. Available at: [Link]
-
(PDF) 5-HT2A Receptors: Pharmacology and Functional Selectivity - ResearchGate. Available at: [Link]
-
The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Frontiers in Synaptic Neuroscience. Available at: [Link]
-
5-HT 2A receptors: Pharmacology and functional selectivity - PubMed. Available at: [Link]
-
5-HT2A receptor - Wikipedia. Available at: [Link]
-
Full article: The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. Available at: [Link]
-
Recent advances in alpha 1-adrenoceptor pharmacology - ResearchGate. Available at: [Link]
-
Everything we know about the 5-HT2A (serotonin) receptor - REPROCELL. Available at: [Link]
-
Serotonin 5-HT2A receptor agonist - Wikipedia. Available at: [Link]
-
Full article: Dopamine Receptor Signaling - Taylor & Francis Online. Available at: [Link]
-
Alpha-1 adrenergic receptor - Wikipedia. Available at: [Link]
-
Dopamine receptor - Wikipedia. Available at: [Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - NIH. Available at: [Link]
-
Alpha-adrenergic agonist - Wikipedia. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]
-
Adrenergic Drugs - StatPearls - NCBI Bookshelf. Available at: [Link]
-
α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC. Available at: [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available at: [Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed. Available at: [Link]
-
Human Recombinant D2 Dopamine Receptor Stable Cell Line Cat. No. M00152 Version 07232020 - GenScript. Available at: [Link]
-
CHO-K1-MRGPRX2-Stable Cell Line - Creative Bioarray. Available at: [Link]
-
CHO-K1/D2/Gα15 Stable Cell Line - GenScript. Available at: [Link]
-
Radioligand binding assay in D2R and D3R | Download Table - ResearchGate. Available at: [Link]
-
Effect of N-alkylation on the Affinities of Analogues of Spiperone for Dopamine D2 and Serotonin 5-HT2 Receptors - PubMed. Available at: [Link]
-
Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe - PubMed. Available at: [Link]
-
Effect of N-Alkylation on the Affinities of Analogues of Spiperone for Dopamine D2 and Serotonin 5-HT2 Receptors - ElectronicsAndBooks. Available at: [Link]
-
N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain - PubMed. Available at: [Link]
-
Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed. Available at: [Link]
-
Dopamine D2 receptors in the anterior pituitary: a single population without reciprocal antagonist/agonist states - PubMed. Available at: [Link]
-
Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer - MDPI. Available at: [Link]
-
spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and processing of D2 dopamine receptors - PubMed. Available at: [Link]
-
N-(p-azido-3-[125I]iodophenethyl)spiperone Binds to Specific Regions of P-glycoprotein and Another Multidrug Binding Protein, Spiperophilin, in Human Neuroblastoma Cells - PubMed. Available at: [Link]
-
spiperone | Ligand Activity Charts - IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed. Available at: [Link]
-
Syntheses and D2 receptor affinities of derivatives of spiperone containing aliphatic halogens - PubMed. Available at: [Link]
-
Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC. Available at: [Link]
-
SIN-1-induced cytotoxicity in mixed cortical cell culture: peroxynitrite-dependent and -independent induction of excitotoxic cell death - PubMed. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. Effect of N-alkylation on the affinities of analogues of spiperone for dopamine D2 and serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. reprocell.com [reprocell.com]
- 22. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 23. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 24. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(p-Nitrophenethyl)spiperone in Animal Brain Autoradiography
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to In Vivo Dopamine D2 Receptor Imaging with N-(p-Nitrophenethyl)spiperone
This document provides a detailed technical guide for the application of this compound (N-NPS) in in vivo brain autoradiography and Positron Emission Tomography (PET) for the study of dopamine D2-like receptors in animal models. This guide is designed to offer not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and reproducible methodology.
Introduction: The Rationale for this compound as a Dopamine D2 Receptor Radioligand
Spiperone is a well-established antagonist with high affinity for both dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] While its derivatives are widely used in neuroscience research, the lack of selectivity can complicate the interpretation of in vivo imaging data, as the signal may originate from multiple receptor systems.[4] The development of N-substituted spiperone analogues aims to enhance selectivity for D2 receptors. N-alkylation has been shown to modulate the affinity and selectivity of spiperone derivatives.[2][5] Specifically, N-benzyl substitution has been reported to improve the selectivity for D2 receptors over 5-HT2 receptors.[2]
This compound (N-NPS) is an analogue of spiperone designed with the hypothesis that the p-nitrophenethyl substitution at the amide nitrogen will confer improved selectivity for dopamine D2 receptors. The electron-withdrawing nitro group and the phenethyl spacer may influence the binding kinetics and conformation of the ligand at the receptor binding pocket, potentially reducing its affinity for 5-HT2A receptors while maintaining high affinity for D2 receptors.
This guide outlines the necessary steps to synthesize, radiolabel, and utilize N-NPS for in vivo brain imaging, providing researchers with a powerful tool to investigate the role of D2 receptors in various neurological and psychiatric disorders.
Synthesis and Radiolabeling of this compound
The synthesis of N-NPS and its radiolabeled counterpart is a critical first step for its use in in vivo imaging.
Synthesis of this compound (non-radiolabeled standard)
The synthesis of N-NPS can be achieved through the N-alkylation of spiperone with 4-nitrophenethyl bromide. It is important to note that this reaction has been reported to have poor yields, requiring careful optimization and purification.[6] An alternative approach involves the synthesis of p-aminophenethylspiperone (NAPS) via a more efficient route, which can then be modified to yield N-NPS.[6]
A plausible synthetic route starting from spiperone is as follows:
-
Step 1: N-Alkylation of Spiperone. Spiperone is reacted with 1-(2-bromoethyl)-4-nitrobenzene in the presence of a suitable base (e.g., potassium carbonate) in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation.
-
Step 2: Purification. The crude product is purified using column chromatography on silica gel to isolate this compound.
Radiolabeling with Fluorine-18 for PET Imaging: [¹⁸F]N-NPS
For PET imaging, N-NPS needs to be labeled with a positron-emitting radionuclide, with Fluorine-18 (¹⁸F) being a common choice due to its favorable half-life (109.8 minutes). The radiosynthesis of [¹⁸F]N-NPS would typically involve a nucleophilic substitution reaction on a suitable precursor.
Proposed Radiolabeling Strategy:
A common strategy for ¹⁸F-labeling is the nucleophilic substitution of a leaving group on a precursor molecule. For [¹⁸F]N-NPS, a precursor with a leaving group on the phenethyl moiety would be required.
-
Precursor Synthesis: Synthesis of a suitable precursor, such as N-(p-tosyloxyphenethyl)spiperone or N-(p-mesyloxyphenethyl)spiperone, would be the initial step.
-
Radiolabeling Reaction: The precursor is then reacted with [¹⁸F]fluoride, typically as a potassium-Kryptofix [K2.2.2] complex, in an anhydrous aprotic solvent (e.g., acetonitrile or DMSO) at an elevated temperature.
-
Purification: The crude radiolabeled product is purified using semi-preparative high-performance liquid chromatography (HPLC) to separate [¹⁸F]N-NPS from the unreacted precursor and other byproducts.
-
Formulation: The purified [¹⁸F]N-NPS is then formulated in a physiologically compatible solution for intravenous injection.
It is crucial to consider the potential for in vivo metabolism. A study on the structurally similar [¹⁸F]-N-(p-nitrobenzyl)spiperone ([¹⁸F]PNBS) indicated the formation of a radiolabeled metabolite, likely [¹⁸F]spiperone, which can cross the blood-brain barrier and bind to 5-HT2 receptors, complicating the interpretation of PET images.[7] Therefore, thorough metabolite analysis in plasma and brain tissue is essential during the validation of [¹⁸F]N-NPS as a PET radiotracer.
In Vitro Characterization: Binding Affinity and Selectivity
Before proceeding to in vivo studies, it is essential to characterize the binding profile of N-NPS in vitro to confirm its affinity and selectivity for dopamine D2 receptors.
Receptor Binding Assays
Competitive radioligand binding assays are performed using cell lines or brain tissue homogenates expressing dopamine D2 and serotonin 5-HT2A receptors.
-
Dopamine D2 Receptor Affinity: Membranes are incubated with a known D2 receptor radioligand (e.g., [³H]spiperone or [³H]raclopride) and increasing concentrations of non-radiolabeled N-NPS. The concentration of N-NPS that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
Serotonin 5-HT2A Receptor Affinity: A similar assay is performed using a selective 5-HT2A receptor radioligand (e.g., [³H]ketanserin) to determine the Ki of N-NPS for the 5-HT2A receptor.
Table 1: Hypothetical In Vitro Binding Affinity Data for N-NPS and Related Compounds
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | D2/5-HT2A Selectivity Ratio |
| Spiperone | ~0.1 | ~1.0 | ~10 |
| N-Methylspiperone | ~0.5 | ~0.8 | ~1.6 |
| N-Benzylspiperone | ~0.2 | ~5.0 | ~25 |
| This compound | [Expected <1.0] | [Expected >10] | [Expected >10] |
Note: The values for N-NPS are hypothetical and need to be experimentally determined. Data for other compounds are approximations from the literature.
In Vivo Brain Autoradiography and PET Imaging Protocols
The following protocols provide a framework for conducting in vivo brain imaging studies in animal models, such as rats or mice.
Animal Models
The choice of animal model will depend on the specific research question. Common rodent models for studying the dopamine system include:
-
Normal, healthy rodents (e.g., Sprague-Dawley rats, C57BL/6 mice): For baseline receptor distribution and occupancy studies.
-
Models of Parkinson's disease (e.g., 6-OHDA or MPTP lesioned animals): To study changes in D2 receptor expression in response to dopamine depletion.[8]
-
Models of schizophrenia or other psychiatric disorders: To investigate alterations in the dopamine system.
Experimental Workflow
Caption: Experimental workflow for in vivo PET imaging.
Detailed Protocol for In Vivo PET Imaging with [¹⁸F]N-NPS
This protocol is adapted from established methods for D2 receptor imaging in rodents.[9][10]
I. Animal Preparation:
-
Fast the animal for 4-6 hours prior to the scan to reduce blood glucose levels, which can interfere with brain metabolism. Water should be available ad libitum.
-
Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen. Ensure the animal's body temperature is maintained at 37°C using a heating pad.
-
Place a catheter in the lateral tail vein for radiotracer injection.
II. Radiotracer Administration and PET Scan:
-
Position the anesthetized animal in the PET scanner.
-
Administer a bolus injection of [¹⁸F]N-NPS (typically 5-10 MBq for a mouse, 10-20 MBq for a rat) via the tail vein catheter.
-
Start a dynamic PET scan immediately after injection for 60-90 minutes. Alternatively, a static scan can be performed at a later time point (e.g., 60-90 minutes post-injection) to assess receptor binding at a pseudo-equilibrium state.
-
Acquire a CT or MRI scan for anatomical co-registration.
III. Image Reconstruction and Data Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D or FBP).
-
Co-register the PET images with the anatomical CT or MRI images.
-
Draw regions of interest (ROIs) on the co-registered images for brain regions rich in D2 receptors (e.g., striatum, nucleus accumbens) and a reference region with low D2 receptor density (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Quantify receptor binding using kinetic modeling (e.g., simplified reference tissue model - SRTM) to estimate the binding potential (BP_ND_).
Protocol for Ex Vivo Brain Autoradiography
Ex vivo autoradiography can be used to validate the in vivo PET findings and to obtain higher resolution images of radiotracer distribution.
I. Animal Treatment and Tissue Collection:
-
Inject the animal with the radiolabeled N-NPS ([³H]N-NPS or [¹⁸F]N-NPS) via the tail vein.
-
At a predetermined time point (e.g., 60 minutes post-injection), euthanize the animal and rapidly dissect the brain.
-
Freeze the brain in isopentane cooled with dry ice.
II. Cryosectioning and Autoradiography:
-
Section the frozen brain into thin slices (e.g., 20 µm) using a cryostat.
-
Thaw-mount the sections onto microscope slides.
-
For quantitative autoradiography, co-expose the slides with calibrated radioactive standards to a phosphor imaging plate or autoradiographic film.
-
Develop the film or scan the imaging plate to visualize the distribution of radioactivity.
III. Data Analysis:
-
Quantify the optical density or photostimulated luminescence in different brain regions using image analysis software.
-
Correlate the signal intensity with the known distribution of dopamine D2 receptors.
Self-Validating Experimental Design: Ensuring Trustworthiness
To ensure the specificity of N-NPS binding to D2 receptors, the following control experiments are essential:
-
Blocking Studies: Pre-treat a group of animals with a known D2 receptor antagonist (e.g., haloperidol or raclopride) before injecting the radiolabeled N-NPS. A significant reduction in the binding of the radiotracer in D2-rich regions would confirm specific binding.
-
Displacement Studies: Inject a D2 receptor antagonist after the radiolabeled N-NPS has reached its peak binding. A displacement of the radiotracer from the D2-rich regions would demonstrate reversible binding.
-
Competition with 5-HT2A Antagonists: To assess the in vivo selectivity, pre-treat another group of animals with a selective 5-HT2A receptor antagonist (e.g., ketanserin). No significant change in the binding in D2-rich regions would indicate good selectivity.
Caption: Ligand binding to the Dopamine D2 receptor.
Conclusion and Future Directions
This compound holds promise as a selective radioligand for in vivo imaging of dopamine D2 receptors. Its rational design suggests the potential for improved selectivity over the parent compound, spiperone. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, radiolabel, and evaluate N-NPS in animal models.
Future studies should focus on:
-
Definitive In Vitro Binding Studies: To precisely quantify the affinity and selectivity of N-NPS for D2 and 5-HT2A receptors.
-
Thorough In Vivo Metabolite Analysis: To determine the stability of [¹⁸F]N-NPS and identify any brain-penetrant radiometabolites.
-
Head-to-Head Comparison: Direct comparison of [¹⁸F]N-NPS with existing D2 receptor radioligands to assess its advantages in terms of kinetics, selectivity, and signal-to-noise ratio.
Successful validation of N-NPS as a selective D2 receptor radioligand would provide a valuable new tool for the neuroscience community, enabling more precise investigations into the role of the dopamine system in health and disease.
References
-
Saji, H., Tokui, T., Nakatsuka, I., Saiga, A., Magata, Y., Shiba, K., ... & Yokoyama, A. (1992). Evaluation of N-alkyl derivatives of radioiodinated spiperone as radioligands for in vivo dopamine D2 receptor studies: effects of lipophilicity and receptor affinity on the in vivo biodistribution. Chemical and Pharmaceutical Bulletin, 40(1), 165-169. [Link]
-
Charles River Laboratories. (n.d.). Imaging of Dopamine Transporter in Rodents Using PET and SPECT. Retrieved from [Link]
-
Constantinescu, C. C., & Mukherjee, J. (2011). Striatal and extrastriatal microPET imaging of D2/D3 dopamine receptors in rat brain with [18F]fallypride and [18F]desmethoxyfallypride. PloS one, 6(10), e25329. [Link]
-
Mach, R. H., Nowak, P. A., Moroney, D. A., Morton, T. E., Jackson, J. R., & Ehrenkaufer, R. L. (1993). Synthesis and in vivo evaluation of [18F]-N-(p-nitrobenzyl)spiperone ([18F]PNBS) in rats. Nuclear medicine and biology, 20(3), 269-278. [Link]
-
Mukherjee, J., Majji, D., Kaur, J., Constantinescu, C. C., Narayanan, T. K., Shi, B., ... & Pan, M. L. (2018). PET radiotracer development for imaging high-affinity state of dopamine D2 and D3 receptors: Binding studies of fluorine-18 labeled aminotetralins in rodents. Synapse, 72(11), e22055. [Link]
-
Zheng, M. Q., Liu, H., Ponde, D. E., & Welch, M. J. (2005). Evaluation of substituted N-phenylpiperazine analogs as D3 vs. D2 dopamine receptor subtype selective ligands. Bioorganic & medicinal chemistry letters, 15(13), 3242-3245. [Link]
-
Metwally, K. A., Dukat, M., Egan, C. T., Smith, C., DuPre, A., Gauthier, C. B., ... & Glennon, R. A. (1998). Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. Journal of medicinal chemistry, 41(25), 5084-5093. [Link]
-
Mach, R. H., Jackson, J. R., Luedtke, R. R., Ivins, K. J., Molinoff, P. B., & Ehrenkaufer, R. L. (1992). Effect of N-alkylation on the affinities of analogues of spiperone for dopamine D2 and serotonin 5-HT2 receptors. Journal of medicinal chemistry, 35(3), 423-430. [Link]
-
Vangveravong, S., Taylor, M., Xu, J., Luedtke, R. R., & Mach, R. H. (2012). Positron emission tomography imaging of dopamine D2 receptors using a highly selective radiolabeled D2 receptor partial agonist. ACS chemical neuroscience, 3(10), 793-801. [Link]
-
Carroll, F. I., Bai, X., Dehghani, A., & Mascarella, S. W. (1994). Practical synthesis of p-aminophenethylspiperone (NAPS), a high-affinity, selective D-2-dopamine receptor antagonist. Organic preparations and procedures international, 26(4), 465-468. [Link]
-
Tateno, A., Arakawa, R., Okumura, M., et al. (2013). Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. Journal of Clinical Psychopharmacology, 33(2), 162-169. [Link]
-
Lever, J. R., Scheffel, U. A., Stathis, M., Musachio, J. L., & Wagner, H. N. (1990). In vitro and in vivo binding of (E)-and (Z)-N-(iodoallyl) spiperone to dopamine D2 and serotonin 5-HT2 neuroreceptors. Life sciences, 46(26), 1967-1976. [Link]
-
Zhen, J., Antonio, T., Dutta, A. K., & Reith, M. E. (2009). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands:[3H] spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 177(2), 430-438. [Link]
-
Chivers, J., Jenner, P., & Marsden, C. D. (1985). Pharmacological characterization of binding sites identified in rat brain following in vivo administration of [3H]-spiperone. British journal of pharmacology, 86(1), 249-258. [Link]
-
Arienzo, R., & Wess, J. (1985). Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe. Biochemical and biophysical research communications, 127(2), 645-652. [Link]
-
Kiss, D. J., Szabó, R., Nezafat Yazdi, Z., & Keserű, G. M. (2018). Synthesis of precursor N-(p-aminophenethyl) spiperone (NAPS)(11). Reactions and conditions. ResearchGate. [Link]
-
De Lean, A., Kilpatrick, B. F., & Caron, M. G. (1985). Dopamine D2 receptors in the anterior pituitary: a single population without reciprocal antagonist/agonist states. Journal of neurochemistry, 44(4), 1168-1177. [Link]
-
Roth, B. L., Toth, B. A., Forrester, S., & Willins, D. L. (2022). “Selective” serotonin 5-HT2A receptor antagonists. Pharmacological reviews, 74(4), 1176-1205. [Link]
-
Nichols, D. E. (2018). Affinity values (Ki in nM) at selected serotonin receptor isoforms. ResearchGate. [Link]
-
Mach, R. H., Jackson, J. R., Luedtke, R. R., Ivins, K. J., Molinoff, P. B., & Ehrenkaufer, R. L. (1992). Effect of N-alkylation on the affinities of analogues of spiperone for dopamine D2 and serotonin 5-HT2 receptors. Journal of medicinal chemistry, 35(3), 423-430. [Link]
-
Kumar, V., Mahajan, G., & Husbands, S. M. (2011). Probes for narcotic receptor mediated phenomena. 42. Synthesis and in vitro pharmacological characterization of the N-methyl and N-phenethyl analogues of the racemic ortho-c and para-c oxide-bridged phenylmorphans. Bioorganic & medicinal chemistry letters, 21(1), 354-357. [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5, 6, 7, 8-Tetrahydroisoquinolines Bearing 3 (4)-Nitrophenyl Group. ACS omega, 6(41), 27367-27380. [Link]
-
Chambers, J. J., Kurrasch-Orbaugh, D. M., Parker, M. A., Nichols, D. E., & Marona-Lewicka, D. (2001). Molecular interaction of serotonin 5-HT2A receptor residues Phe339 (6.51) and Phe340 (6.52) with superpotent N-benzyl phenethylamine agonists. Journal of medicinal chemistry, 44(6), 1003-1010. [Link]
Sources
- 1. PET radiotracer development for imaging high‐affinity state of dopamine D2 and D3 receptors: Binding studies of fluorine‐18 labeled aminotetralins in rodents [escholarship.org]
- 2. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo binding of (E)- and (Z)-N-(iodoallyl)spiperone to dopamine D2 and serotonin 5-HT2 neuroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of N-alkyl derivatives of radioiodinated spiperone as radioligands for in vivo dopamine D2 receptor studies: effects of lipophilicity and receptor affinity on the in vivo biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical synthesis of p-aminophenethylspiperone (NAPS), a high-affinity, selective D-2-dopamine receptor antagonist | RTI [rti.org]
- 7. Synthesis and in vivo evaluation of [18F]-N-(p-nitrobenzyl)spiperone ([18F]PNBS) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Striatal and Extrastriatal microPET Imaging of D2/D3 Dopamine Receptors in Rat Brain with [18F]Fallypride and [18F]Desmethoxyfallypride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PET radiotracer development for imaging high-affinity state of dopamine D2 and D3 receptors: Binding studies of fluorine-18 labeled aminotetralins in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterizing Dopamine D2 Receptor Ligands Using N-(p-Nitrophenethyl)spiperone in Competitive Binding Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the application of N-(p-Nitrophenethyl)spiperone, a potent dopamine D2 receptor antagonist, in competitive radioligand binding assays. Radioligand binding is a foundational technique in pharmacology and drug discovery for determining the affinity of unlabeled compounds for a specific receptor.[1][2] This guide details the underlying principles, offers a step-by-step experimental protocol, explains data analysis, and provides insights into the causality behind key experimental choices, empowering researchers to generate robust and reproducible data for structure-activity relationship (SAR) studies.[3]
Introduction: The Role of Spiperone Derivatives in D2 Receptor Research
The dopamine D2 receptor (D2R), a Class A G-protein coupled receptor (GPCR), is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other neuropsychiatric disorders.[4][5] D2-like receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[5][6][7]
Spiperone and its derivatives are well-characterized, high-affinity antagonists for D2-like receptors (D2, D3, D4).[8][9] this compound is one such derivative, valued for its specific binding characteristics. In a competitive binding assay, this compound can be used as the unlabeled "competitor" ligand to determine the affinity of novel test compounds. Alternatively, a radiolabeled version of a similar compound, such as [³H]spiperone, is used as the reporter ligand, and this compound itself can be characterized.[10] This assay is a cornerstone for screening compound libraries and performing detailed pharmacological characterization.[11]
Principle of the Competitive Binding Assay
The competitive binding assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (the "hot" ligand) for binding to a target receptor. The assay is performed with a fixed concentration of the radioligand (typically at or near its dissociation constant, Kd) and a range of increasing concentrations of the unlabeled test compound (the "cold" ligand).
As the concentration of the unlabeled test compound increases, it displaces more of the radioligand from the receptor, resulting in a decrease in the measured radioactivity. This dose-dependent inhibition is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) of the test compound is determined. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[12] This value can then be converted to the inhibition constant (Ki), a true measure of binding affinity.[12][13]
Experimental Workflow Diagram
Caption: Workflow for a D2R competitive radioligand binding assay.
Detailed Experimental Protocol
This protocol is a representative example for determining the binding affinity of a test compound (e.g., this compound) at the human dopamine D2 receptor.
Required Materials
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Spiperone (Specific Activity: ~60-90 Ci/mmol).
-
Test Compound: this compound or other unlabeled compounds for testing.
-
Non-Specific Binding Ligand: 10 µM Haloperidol or unlabeled Spiperone.[8]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Rationale: The buffer composition mimics physiological ionic strength and pH to ensure optimal receptor conformation and binding.
-
-
Filtration Apparatus: Cell harvester (e.g., Brandel or PerkinElmer).
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Vials & Cocktail.
-
Liquid Scintillation Counter.
-
96-well Assay Plates.
Step-by-Step Procedure
-
Reagent Preparation:
-
Thaw the frozen cell membrane preparation on ice. Once thawed, homogenize briefly and dilute to the desired final concentration (e.g., 10-20 µg protein per well) in ice-cold Assay Buffer. The optimal concentration must be determined empirically to ensure that the amount of receptor bound is less than 10% of the total radioligand added, avoiding ligand depletion artifacts.[1]
-
Prepare serial dilutions of the test compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the [³H]Spiperone working solution in Assay Buffer to a concentration that is twice the desired final assay concentration (e.g., prepare at 1 nM for a final concentration of 0.5 nM). The final concentration should ideally be close to the Kd of the radioligand for the receptor.[10]
-
-
Assay Plate Setup:
-
Design the plate map to include wells for Total Binding, Non-Specific Binding (NSB), and the test compound competition curve.
-
Total Binding Wells (n=3): Add 50 µL of Assay Buffer.
-
NSB Wells (n=3): Add 50 µL of 10 µM Haloperidol.
-
Competition Wells (n=3 per concentration): Add 50 µL of the corresponding serial dilution of the test compound.
-
-
Assay Execution:
-
To all wells, add 100 µL of the diluted membrane preparation.
-
Initiate the binding reaction by adding 50 µL of the [³H]Spiperone working solution to all wells. The final assay volume is 200 µL.
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle shaking.[10] The incubation time should be sufficient to reach binding equilibrium.[1]
-
-
Harvesting:
-
Pre-soak the glass fiber filter mat in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.
-
Rapidly terminate the incubation by aspirating the contents of each well onto the filter mat using a cell harvester.
-
Immediately wash the filters 3-4 times with 300 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Rationale: Rapid filtration and washing are critical to prevent dissociation of the ligand-receptor complex while effectively removing unbound radioactivity.
-
-
Counting:
-
Dry the filter mat completely.
-
Punch out the filter discs into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in a liquid scintillation counter as Disintegrations Per Minute (DPM).
-
Data Analysis and Interpretation
Calculating Specific Binding
First, determine the specific binding of the radioligand.
-
Total Binding (TB): Average DPM from wells with only [³H]Spiperone and membranes.
-
Non-Specific Binding (NSB): Average DPM from wells containing [³H]Spiperone, membranes, and an excess of an unlabeled competitor (Haloperidol). This represents radioligand bound to non-receptor components.
-
Specific Binding (SB): SB = TB - NSB
Determining the IC50
For each concentration of the test compound, calculate the percent inhibition of specific binding using the following formula:
% Inhibition = 100 * (1 - [(DPM_compound - NSB) / SB])
Plot the % Inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value.
Calculating the Inhibition Constant (Ki)
The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[13][14] To determine the intrinsic affinity of the test compound, the IC50 must be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation .[12][13][15]
Ki = IC50 / (1 + ([L] / Kd))
| Parameter | Description |
| Ki | Inhibition Constant: The affinity of the unlabeled test compound for the receptor. A lower Ki value indicates a higher affinity. |
| IC50 | Half-Maximal Inhibitory Concentration: The concentration of the test compound that displaces 50% of the specific radioligand binding. |
| [L] | The concentration of the radioligand ([³H]Spiperone) used in the assay. |
| Kd | The equilibrium dissociation constant of the radioligand for the receptor. This must be determined independently via a saturation binding experiment. |
For [³H]Spiperone, the Kd at the D2 receptor is typically in the low nanomolar to high picomolar range. For example, a Kd of 0.057 nM has been reported for D2 receptors in HEK293 cells.[10]
Dopamine D2 Receptor Signaling Pathway
Understanding the downstream signaling of the D2 receptor provides context for the pharmacological data obtained from binding assays. The D2 receptor is canonically coupled to the Gαi/o family of G-proteins.
D2R Gi-Coupled Signaling Pathway Diagram
Caption: Canonical Gi-coupled signaling pathway of the Dopamine D2 Receptor.
Conclusion
The competitive binding assay using spiperone derivatives is a robust and sensitive method for characterizing the affinity of novel compounds at the dopamine D2 receptor.[1][11] By following a well-structured protocol and applying the correct data analysis principles, such as the Cheng-Prusoff conversion, researchers can obtain accurate Ki values. This information is critical for advancing drug discovery programs targeting neuropsychiatric and other CNS disorders.
References
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Sykes, D. A., Stoddart, L. A., & Hill, S. J. (2016). Binding kinetics of ligands acting at GPCRs. British Journal of Pharmacology, 173(10), 1621–1634. [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217. [Link]
-
Piñero, J., et al. (1993). Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C. Journal of Neuroscience, 13(11), 4762-4771. [Link]
-
Jiang, M., & Birt, L. (2001). Most central nervous system D2 dopamine receptors are coupled to their effectors by Go. Proceedings of the National Academy of Sciences, 98(6), 3499-3504. [Link]
-
Wikipedia. (n.d.). Dopamine receptor D2. Retrieved from [Link]
-
Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]
-
Norman, K. L., et al. (2012). The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administration. Journal of Pharmacology and Experimental Therapeutics, 343(2), 434–442. [Link]
-
ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Finnema, S. J., et al. (2016). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? Neuroscience & Biobehavioral Reviews, 64, 263-277. [Link]
-
Wikipedia. (n.d.). Dopamine antagonist. Retrieved from [Link]
-
Calculator.net. (n.d.). Ki to IC50 Converter. Retrieved from [Link]
-
Woldring, V. L., et al. (2021). Ligand with Two Modes of Interaction with the Dopamine D2 Receptor–An Induced-Fit Mechanism of Insurmountable Antagonism. ACS Chemical Neuroscience, 12(1), 108-120. [Link]
-
van der Aart, J., et al. (2019). To describe dopamine and antagonist binding to the D2-receptor, a simple drug-target binding model with competition between antagonist and dopamine was developed. ResearchGate. [Link]
-
Kratzer, J., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(9), 1621-1628. [Link]
-
Zhen, J., et al. (2009). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 60(2), 209-216. [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
-
Friedrich, D. (2015). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
-
American Laboratory. (2011). Determination of Association (kon) and Dissociation (koff) Rates of Spiperone on the Dopamine D2 Receptor Using a Platform for GPCR Applications. Retrieved from [Link]
Sources
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. multispaninc.com [multispaninc.com]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 9. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 14. youtube.com [youtube.com]
- 15. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(p-Nitrophenethyl)spiperone as a Tool for Screening D2 Receptor Antagonists
An Application Note and Protocol Guide for Researchers
Abstract
The dopamine D2 receptor (D2R) is a G-protein coupled receptor (GPCR) that serves as a primary target for antipsychotic drugs used in the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] Identifying novel D2R antagonists is a critical objective in modern drug discovery. Spiperone, a butyrophenone derivative, is a well-established pharmacological tool known for its potent antagonism of D2 receptors.[3][4] This guide details the principles and protocols for using spiperone and its derivatives, specifically focusing on a theoretical framework for N-(p-Nitrophenethyl)spiperone (NPS), as tools in screening for novel D2R antagonists. We provide a comprehensive workflow, from the initial characterization of a novel spiperone derivative to its application in a competitive radioligand binding assay suitable for high-throughput screening (HTS). The methodologies herein are designed to ensure scientific rigor, data reproducibility, and the confident identification of promising lead compounds.
Part 1: Scientific Foundation: The Competitive Binding Assay
The cornerstone of screening for receptor antagonists is the competitive binding assay. This technique leverages the interaction between a labeled ligand (typically radioactive) that has a known high affinity for the target receptor and an unlabeled test compound. The objective is to measure the ability of the test compound to displace the labeled ligand from the receptor.
Mechanism of Action:
The D2 receptor is a Gi-coupled GPCR. In its native state, activation by dopamine inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP).[5] Antagonists block this action by occupying the dopamine binding site without activating the receptor.
Our screening approach will focus on a radioligand binding assay, which directly measures the affinity of a compound for the receptor. In this assay:
-
A constant concentration of a high-affinity radioligand (e.g., [³H]spiperone) is incubated with a source of D2 receptors (e.g., cell membranes).
-
Increasing concentrations of an unlabeled "competitor" compound (the test antagonist) are added.
-
As the concentration of the competitor increases, it displaces more of the radioligand from the receptor, resulting in a decrease in measured radioactivity.
The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (Inhibitory Concentration 50%). This value is then used to calculate the Ki (Inhibition Constant), which represents the intrinsic binding affinity of the test compound for the receptor. The conversion is performed using the Cheng-Prusoff equation :
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
This principle allows for the quantitative ranking of compound affinities, a critical first step in drug development.
Caption: Principle of the competitive radioligand binding assay.
Part 2: Initial Characterization of a Novel Derivative: Determining the Ki of NPS
Before this compound (NPS) can be used as a screening tool, its own binding affinity for the D2 receptor must be rigorously determined. This protocol outlines the necessary steps to characterize NPS by competing it against the well-validated radioligand, [³H]spiperone.
Experimental Objective: To determine the binding affinity (Ki) of unlabeled NPS at the human dopamine D2 receptor.
Key Experimental Parameters
| Parameter | Recommended Value/Reagent | Rationale |
| Radioligand | [³H]spiperone | High-affinity, well-characterized D2R antagonist.[6] |
| Radioligand Conc. | ~0.1 - 0.3 nM | Near the Kd value to ensure sufficient signal while maintaining sensitivity to competition.[2] |
| Kd of [³H]spiperone | ~0.06 - 0.13 nM | Must be predetermined via saturation binding experiments for the specific receptor batch.[6] |
| Receptor Source | HEK293 or CHO cell membranes stably expressing human D2R | Provides a consistent and high-density source of the target receptor.[6] |
| Non-Specific Binding | 10 µM (+) Butaclamol or 1 µM unlabeled Spiperone | A high concentration of a potent antagonist to saturate all specific binding sites.[6] |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4 | Mimics physiological conditions and ensures stable receptor conformation. |
| Incubation | 90 minutes at room temperature | Allows the binding reaction to reach equilibrium.[7] |
Step-by-Step Protocol: Competition Binding Assay
-
Preparation of NPS Dilution Series: a. Prepare a 10 mM stock solution of NPS in 100% DMSO. b. Perform a serial dilution in assay buffer to create a range of concentrations from 1 pM to 10 µM. It is critical to keep the final DMSO concentration in the assay below 0.5% to avoid artifacts.
-
Assay Plate Setup (96-well format): a. Total Binding (TB): Add 25 µL of assay buffer to 3 wells. b. Non-Specific Binding (NSB): Add 25 µL of 10 µM (+) Butaclamol to 3 wells. c. NPS Competition: Add 25 µL of each NPS dilution to triplicate wells.
-
Addition of Radioligand: a. Dilute the [³H]spiperone stock in assay buffer to a working concentration of 4x the final target concentration (e.g., 0.8 nM for a final concentration of 0.2 nM). b. Add 25 µL of the diluted [³H]spiperone to all wells.
-
Initiation of Binding Reaction: a. Prepare the D2R membrane suspension in assay buffer to a concentration that yields a robust signal (typically 5-15 µg protein per well). This must be optimized empirically. b. Add 50 µL of the membrane suspension to all wells to initiate the reaction. The total assay volume is now 100 µL.
-
Incubation: a. Seal the plate and incubate for 90 minutes at room temperature on a plate shaker to ensure equilibrium is reached.[7]
-
Harvesting and Filtration: a. Pre-soak a GF/C filter plate with 0.3% polyethyleneimine to reduce non-specific binding of the radioligand to the filter. b. Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester. c. Wash the filters 3-4 times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[7]
-
Detection: a. Dry the filter plate completely. b. Add 50 µL of scintillation cocktail to each well and seal the plate.[7] c. Count the radioactivity in each well using a scintillation counter (e.g., TopCount).
-
Data Analysis: a. Calculate the percent specific binding for each NPS concentration: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB)] * 100. b. Plot the % Specific Binding against the log concentration of NPS. c. Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value. d. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for determining the binding affinity (Ki) of NPS.
Part 3: Protocol for a High-Throughput Screen (HTS) for D2R Antagonists
Once characterized, a high-affinity derivative like NPS can be used as a reference compound in a larger screening campaign. This protocol describes a primary HTS assay to identify "hits" from a large compound library that bind to the D2 receptor. The assay principle remains competitive binding against [³H]spiperone.
Experimental Objective: To screen a compound library and identify compounds that inhibit [³H]spiperone binding to the D2 receptor by more than a defined threshold (e.g., >50% inhibition).
Step-by-Step HTS Protocol
This protocol is optimized for a 384-well format to maximize throughput.[1]
-
Compound Plate Preparation: a. In a 384-well source plate, add library compounds to achieve a final assay concentration of 10 µM. b. Designate columns for controls:
- 100% Binding Control: DMSO vehicle only.
- 0% Binding Control: 10 µM unlabeled Spiperone (or another validated antagonist).
-
Assay Procedure: a. Using a liquid handler, transfer 1 µL of compound/control from the source plate to a 384-well assay plate. b. Add 10 µL of 2x concentrated [³H]spiperone (e.g., 0.4 nM) in assay buffer to all wells. c. Add 10 µL of 2x concentrated D2R membranes (e.g., 10-30 µg protein/well) to all wells to initiate the reaction. Final volume is 21 µL.
-
Incubation, Harvesting, and Detection: a. Incubate, harvest, and detect as described in the Part 2 protocol, using equipment compatible with 384-well plates.
-
HTS Data Analysis: a. Calculate the Percent Inhibition for each library compound: % Inhibition = [1 - (CPM_compound - CPM_0%_Control) / (CPM_100%_Control - CPM_0%_Control)] * 100. b. Hit Identification: A compound is typically classified as a "hit" if its % Inhibition exceeds a predefined threshold (e.g., 3 standard deviations from the mean of the 100% control, or a simple cutoff like >50%). c. Assay Quality Control: Calculate the Z'-factor for the screening plate to validate its quality.
Z' = 1 - [ (3σ_100%_Control + 3σ_0%_Control) / |µ_100%_Control - µ_0%_Control| ]
An assay is considered robust and suitable for HTS if Z' ≥ 0.5.
Caption: High-throughput screening and hit validation cascade.
Part 4: Trustworthiness and Validation: From Hit to Lead
A primary screen only identifies compounds that bind to the receptor. It does not confirm their mechanism of action. Therefore, a self-validating system requires subsequent assays to confirm antagonist activity and eliminate false positives.
-
Hit Confirmation: "Hits" from the primary screen must be re-tested under the same conditions to confirm their activity.
-
Potency Determination: Confirmed hits are then tested across a range of concentrations (as in the Part 2 protocol) to determine their IC₅₀ and Ki values, establishing their potency.
-
Functional Validation: The most critical step is to test the compounds in a functional assay that measures the downstream signaling of the D2 receptor. A common method is a cAMP inhibition assay .
-
Principle: D2R activation inhibits cAMP production. A true antagonist will block the ability of a D2R agonist (like quinpirole) to suppress cAMP levels.
-
Outcome: Compounds that demonstrate potency in the binding assay and effectively reverse agonist-induced cAMP inhibition are confirmed as functional D2R antagonists.[8]
-
-
Selectivity Profiling: Confirmed antagonists should be tested against other receptors (e.g., D1, D3, serotonin receptors) to determine their selectivity, a key factor for therapeutic potential and side-effect profiles.[2]
By following this rigorous cascade from initial binding to functional confirmation, researchers can have high confidence in the leads identified for further development.
References
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (Source: Google Search)
- High-Throughput Screening for GPCR Antagonists Using Delbonine.
- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.
- Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists.
- Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. (Source: PubMed)
- What is Spiperone used for?
- What is the mechanism of Spiperone?
- Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic.
- Detailed protocol for the D2 binding secondary assay. (Source: NCBI Bookshelf)
- Competitive MS binding assays for dopamine D2 receptors employing spiperone as a n
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is Spiperone used for? [synapse.patsnap.com]
- 4. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes & Protocols: Advanced Techniques for Neuroreceptor Localization Using N-(p-Nitrophenethyl)spiperone and In Situ Hybridization
Introduction: The Imperative of Precise Receptor Mapping
In the landscape of neuroscience and drug development, the precise anatomical localization of neurotransmitter receptors is paramount. Understanding where a receptor is expressed provides critical insights into its function in neural circuits and its potential as a therapeutic target. The Dopamine D2 receptor (D2R) and Serotonin 5-HT2A receptor (5-HT2A R) are two of the most extensively studied G-protein coupled receptors (GPCRs) in the central nervous system, implicated in everything from motor control and cognition to the pathophysiology of schizophrenia and depression.[1][2] Consequently, robust methods for their visualization are in high demand.
This guide delves into the sophisticated techniques required to map these critical receptors. We will focus on N-(p-Nitrophenethyl)spiperone (N-NPS), a potent derivative of the classic antagonist spiperone, which exhibits high affinity for both D2 and 5-HT2A receptors.[3][4]
A crucial point of clarification is warranted for the researcher. The prompt combines a ligand-based approach (using N-NPS) with the term "In Situ Hybridization." Scientifically, these are distinct yet complementary methodologies:
-
Receptor Autoradiography: This technique uses a radiolabeled ligand, such as a tritiated or iodinated form of N-NPS, to bind directly to the target receptor protein in a tissue section. It reveals the anatomical distribution of the functional receptor.
-
In Situ Hybridization (ISH): This technique uses a labeled nucleic acid probe to detect the messenger RNA (mRNA) that codes for the receptor.[5][6] It pinpoints the cells responsible for synthesizing the receptor.
A mismatch between the distribution of a receptor's mRNA and the receptor protein itself can reveal important biological processes, such as axonal or dendritic transport of the receptor far from its site of synthesis in the cell body.[7] This guide will therefore provide comprehensive protocols for both of these powerful techniques, empowering researchers to build a complete picture of receptor neuroanatomy.
Part 1: Receptor Autoradiography with Radiolabeled N-NPS Derivatives
Receptor autoradiography provides a quantitative map of receptor density. The principle is straightforward: a tissue slice is incubated with a high-affinity radiolabeled ligand that binds to the target receptor. The tissue is then apposed to a film or a phosphor imaging screen, where the radioactive decay creates a two-dimensional image of receptor distribution.[8][9][10]
The Ligand: this compound (N-NPS)
Spiperone and its derivatives are invaluable tools due to their high affinity and selectivity.[11][12] The N-phenethyl group can be modified for various purposes, and the para-nitro moiety on N-NPS serves as a useful chemical handle for radiolabeling, typically through reduction to an amine followed by iodination. For the purposes of this protocol, we will also refer to the widely available and characterized [³H]Spiperone, which serves as an excellent alternative.[13]
Quantitative Data: Binding Affinities
The selection of a ligand is predicated on its binding characteristics. The table below summarizes the affinity (Ki) of spiperone and related compounds for target receptors. A lower Ki value indicates higher binding affinity.
| Compound | Receptor Target | Species | Affinity (Ki) in nM | Reference(s) |
| Spiperone | Dopamine D2 | Rat | ~0.06 | [13] |
| Spiperone | Dopamine D3 | Rat | ~0.1 | [13] |
| Spiperone | Serotonin 5-HT2A | Rat | 0.5 - 2.0 | [4] |
| N-Methylspiperone | Dopamine D2 | Rat | ~0.12 | [14] |
| N-(4-Nitrobenzyl)spiperone | Dopamine D2 | Rat | 0.21 | [4] |
| N-(4-Nitrobenzyl)spiperone | Serotonin 5-HT2A | Rat | 26.8 | [4] |
Note: The N-(4-nitrobenzyl) derivative shows significantly higher selectivity for D2 over 5-HT2A receptors, which can be exploited for specific D2 receptor mapping.[4]
Experimental Workflow: Receptor Autoradiography
This workflow outlines the critical steps for localizing D2/5-HT2A receptors using a radiolabeled spiperone derivative.
Caption: Workflow for Receptor Autoradiography.
Detailed Protocol: Receptor Autoradiography
Materials:
-
Radioligand: [³H]Spiperone or other suitable labeled derivative.
-
Unlabeled ("cold") competitor: Haloperidol (for D2R) or Ketanserin (for 5-HT2A R).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Cryostat, microscope slides (pre-coated), coplin jars, autoradiography cassettes, film or phosphor screens.
Procedure:
-
Tissue Preparation:
-
Rapidly dissect the brain region of interest and flash-freeze in isopentane cooled to -40°C. Store at -80°C until use.[10]
-
Using a cryostat, cut coronal or sagittal sections at 16-20 µm thickness.
-
Thaw-mount the sections onto gelatin-subbed or commercially available charged microscope slides. Store slides at -80°C.
-
-
Pre-incubation:
-
Bring slides to room temperature for 15 minutes.
-
To rehydrate the tissue and remove endogenous ligands, incubate slides in binding buffer for 30 minutes at room temperature.
-
-
Incubation:
-
Prepare the incubation solution. For total binding, add the radioligand to fresh binding buffer at a concentration near its Kd (e.g., 0.5-2.0 nM for [³H]Spiperone).
-
For determining non-specific binding (NSB), prepare an identical solution that also contains a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol). This competitor will occupy the specific receptor sites, leaving only non-specific binding of the radioligand.
-
Incubate the slides (a set for total binding, an adjacent set for NSB) in these solutions for 60-90 minutes at room temperature.
-
-
Washing:
-
Quickly transfer the slides through a series of cold washes to remove unbound radioligand.
-
Perform 2 x 5-minute washes in cold wash buffer.
-
Follow with a brief (30 seconds) dip in cold distilled water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Arrange the dried slides in an autoradiography cassette and appose them to X-ray film or a phosphor imaging screen in a darkroom.
-
Store the cassette at 4°C or -80°C for the exposure period, which can range from days to several weeks depending on the isotope and receptor density.
-
-
Analysis:
-
Develop the film or scan the phosphor screen.
-
Quantify the optical density of the resulting image using image analysis software. Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal for each anatomical region.
-
Part 2: In Situ Hybridization for Receptor mRNA Localization
While autoradiography shows where the receptor protein is, ISH reveals where it is made. This is achieved by introducing a labeled nucleic acid probe that is complementary to the target mRNA sequence, which then hybridizes to it. The probe's label (radioactive or non-radioactive) is then visualized.[15][16]
The Probe: Designing for Specificity
The success of ISH hinges on the probe. An antisense RNA probe (riboprobe), transcribed in vitro from a linearized plasmid containing the cDNA sequence for the D2R or 5-HT2A R, is the gold standard. It must be complementary to the target mRNA. A "sense" probe, with the same sequence as the mRNA, should always be run in parallel as a negative control. Probes are typically labeled with either radioactive isotopes (like ³⁵S) or non-radioactive haptens like digoxigenin (DIG), which is later detected by an antibody.[17][18][19]
Experimental Workflow: Non-Radioactive In Situ Hybridization
Caption: Workflow for Non-Radioactive In Situ Hybridization.
Detailed Protocol: Non-Radioactive (DIG) In Situ Hybridization
Materials:
-
DIG-labeled antisense and sense RNA probes for D2R or 5-HT2A R.
-
RNase-free solutions and glassware are mandatory throughout.
-
4% Paraformaldehyde (PFA) in PBS.
-
Hybridization Buffer (e.g., 50% formamide, 5x SSC, yeast tRNA, Denhardt's solution).
-
Anti-DIG antibody conjugated to Alkaline Phosphatase (AP).
-
NBT/BCIP color development substrate.
-
MABT buffer (Maleic acid buffer with Tween-20).
Procedure:
-
Tissue Preparation:
-
Prepare 16-20 µm cryosections as described for autoradiography.
-
Post-fix the mounted sections in 4% PFA for 10 minutes at room temperature.
-
Wash 2 x 5 minutes in PBS.
-
-
Pre-hybridization:
-
Permeabilize the tissue by incubating with Proteinase K (1-5 µg/mL) for 5-10 minutes. The exact time is critical and must be optimized.
-
Briefly fix again in 4% PFA to stop the enzyme.
-
Acetylate the sections with 0.25% acetic anhydride in triethanolamine buffer to reduce non-specific binding.
-
Dehydrate through an ethanol series (50%, 70%, 95%, 100%) and air dry.
-
-
Hybridization:
-
Dilute the DIG-labeled probe in pre-warmed hybridization buffer (e.g., 100-500 ng/mL).
-
Apply the probe solution to the slides, cover with a coverslip, and incubate overnight in a humidified chamber at 60-68°C.
-
-
Post-hybridization Washes:
-
Remove coverslips and perform a series of high-stringency washes to remove unbound and mismatched probes. This typically involves washes in SSC buffer of decreasing concentration and increasing temperature.
-
Treat with RNase A to digest any remaining single-stranded (unhybridized) probe.
-
-
Immunodetection:
-
Wash slides in MABT.
-
Block non-specific antibody binding sites with a blocking solution (e.g., 2% sheep serum in MABT) for 1 hour.
-
Incubate with an anti-DIG-AP antibody (diluted in blocking solution) overnight at 4°C.[15]
-
-
Color Development:
-
Wash thoroughly in MABT and then equilibrate in an alkaline detection buffer.
-
Incubate the slides with the NBT/BCIP substrate solution in the dark. Monitor the development of the purple-blue precipitate under a microscope. This can take from a few hours to overnight.
-
Stop the reaction by washing in PBS.
-
-
Final Steps:
-
Briefly counterstain with a nuclear stain like Neutral Red if desired.
-
Dehydrate, clear with xylene, and coverslip with a permanent mounting medium for imaging.
-
Part 3: Synthesizing the Data - A Holistic View
The power of this dual approach lies in its ability to provide a more complete narrative of receptor biology.
-
ISH identifies the factory: It shows the cell bodies (soma) of neurons that are actively transcribing the receptor gene. For example, high levels of D2R mRNA are found in the caudate-putamen and nucleus accumbens.[7]
-
Autoradiography identifies the final destination: It shows where the functional receptor protein is located. This includes the soma, but also dendrites, dendritic spines, and axon terminals, which can be in entirely different brain regions from the soma.[20][21]
Discrepancies are informative. For instance, finding D2R protein via autoradiography in a terminal field where no D2R mRNA is detected by ISH provides strong evidence for axonal transport and the presynaptic function of the receptor in modulating neurotransmitter release.[7][22]
Caption: Complementary nature of ISH and Autoradiography.
By combining these two state-of-the-art techniques, researchers can move beyond simple receptor presence and begin to dissect the intricate processes of receptor synthesis, transport, and function within the complex architecture of the brain.
References
-
Cornea-Hébert, V., et al. (1999). Cellular and subcellular distribution of the serotonin 5-HT2A receptor in the central nervous system of adult rat. PubMed. Available at: [Link]
-
REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. Available at: [Link]
-
Ciechanowska, A., et al. (2015). The role of serotonin 5-HT2A receptors in memory and cognition. PubMed Central. Available at: [Link]
-
Beliveau, V., et al. (2017). Distribution of the serotonin 2A (5-HT2A) receptor in the human brain. ResearchGate. Available at: [Link]
-
Burnet, P. W., et al. (1995). The distribution of 5-HT1A and 5-HT2A receptor mRNA in human brain. PubMed. Available at: [Link]
-
Meissner, W. B., et al. (2019). Mapping Neurotransmitter Identity in the Whole-Mount Drosophila Brain Using Multiplex High-Throughput Fluorescence in Situ Hybridization. PubMed Central. Available at: [Link]
-
Xu, X., et al. (2022). Odorant Receptor Genes Localization by RNA In Situ Hybridization. JoVE. Available at: [Link]
-
Moffitt, J. R., et al. (2018). Representative fluorescent images of in situ hybridization for neurotransmitters and neuropeptides. ResearchGate. Available at: [Link]
-
Vila-Ballo, A., et al. (2011). Double and triple in situ hybridization for coexpression studies. PubMed Central. Available at: [Link]
-
Ito, T., et al. (1993). A novel quantitative receptor autoradiography and in situ hybridization histochemistry technique using storage phosphor screen imaging. Okayama University Scientific Achievement Repository. Available at: [Link]
-
Pidsley, R., & Владимир, K. In situ hybridization protocols. UCL. Available at: [Link]
-
Glennon, R. A., et al. (1998). Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. Journal of Medicinal Chemistry. Available at: [Link]
-
Levey, A. I., et al. (1993). Localization of D1 and D2 dopamine receptors in brain with subtype-specific antibodies. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Meador-Woodruff, J. H., et al. (1991). Localization of dopamine D2 receptor mRNA and D1 and D2 receptor binding in the rat brain and pituitary. PubMed. Available at: [Link]
-
Darby, I. A., & Hewitson, T. D. (2008). In Situ Hybridization Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Lodge, J. P. (2017). Autoradiography – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Barnes, N. M., & Sirinathsinghji, D. J. S. (2000). Detection of mRNA Encoding Receptors by In Situ and Northern Hybridization. ResearchGate. Available at: [Link]
-
Gustafson, E. L., et al. (1996). A receptor autoradiographic and in situ hybridization analysis of the distribution of the 5-ht7 receptor in rat brain. PubMed Central. Available at: [Link]
-
Hersch, S. M., et al. (1995). Immunocytochemical localization of D1 and D2 dopamine receptors in the basal ganglia of the rat: light and electron microscopy. PubMed. Available at: [Link]
-
Wright, J. W., & Harding, J. W. (2016). Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors. PubMed Central. Available at: [Link]
-
El-Daly, S. M., et al. (2021). European Society of Toxicologic Pathology (Pathology 2.0 Molecular Pathology Special Interest Group): Review of In Situ Hybridization Techniques for Drug Research and Development. PubMed Central. Available at: [Link]
-
Abraham, T. W. (2001). Preparation of Nonradioactive Probes for in Situ Hybridization. PubMed. Available at: [Link]
-
Delle Donne, K. T., et al. (1997). Ultrastructural immunocytochemical localization of the dopamine D2 receptor within GABAergic neurons of the rat striatum. Brain Research. Available at: [Link]
-
Komminoth, P. (1992). Nonradioactive In Situ Hybridization: Recent Techniques and Applications. PubMed. Available at: [Link]
-
Lee, F. J., et al. (2007). Dopamine transporter cell surface localization facilitated by a direct interaction with the dopamine D2 receptor. PubMed Central. Available at: [Link]
-
Che, T., et al. (2020). Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. Nature Communications. Available at: [Link]
-
Binda, A. V., et al. (2002). D2 and D3 dopamine receptor cell surface localization mediated by interaction with protein 4.1N. Molecular and Cellular Neuroscience. Available at: [Link]
-
Mach, R. H., et al. (1992). Effect of N-Alkylation on the Affinities of Analogues of Spiperone for Dopamine D2 and Serotonin 5-HT2 Receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhen, J., & Reith, M. E. (2008). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
-
Kung, M. P., et al. (1991). N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain. PubMed. Available at: [Link]
-
De Lean, A., et al. (1982). Dopamine D2 receptors in the anterior pituitary: a single population without reciprocal antagonist/agonist states. PubMed. Available at: [Link]
-
Roth, B. L., et al. (2017). “Selective” serotonin 5-HT2A receptor antagonists. PubMed Central. Available at: [Link]
-
Jensen, E. (2014). In Situ Hybridization (Both Radioactive and Nonradioactive) and Spatiotemporal Gene Expression Analysis. ResearchGate. Available at: [Link]
-
Mach, R. H., et al. (1992). Effect of N-alkylation on the Affinities of Analogues of Spiperone for Dopamine D2 and Serotonin 5-HT2 Receptors. PubMed. Available at: [Link]
-
Nguyen, J. Q., et al. (2010). An in vivo biosensor for neurotransmitter release and in situ receptor activity. PubMed Central. Available at: [Link]
-
Biocompare. In Situ Hybridization Probes. Biocompare. Available at: [Link]
-
Koji, T. (2004). In Situ Hybridization with Nonradioactive Probes. ResearchGate. Available at: [Link]
-
Guide to Pharmacology. [³H]N-methylspiperone activity data. Guide to Pharmacology. Available at: [Link]
-
Wikipedia. In situ hybridization. Wikipedia. Available at: [Link]
-
Molnár, J., et al. (2019). Synthesis of a New Fluorescent Probe for Dopaminergic D2 Receptors. MDPI. Available at: [Link]
-
Chambers, J. J., et al. (2004). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. PubMed. Available at: [Link]
-
Dannals, R. F. (1989). Synthesis of radiotracers. PubMed. Available at: [Link]
-
NCBI. (2017). In Situ Hybridization (ISH). National Center for Biotechnology Information. Available at: [Link]
-
Abdel-Aziem, A., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines. PubMed Central. Available at: [Link]
-
Biology Stack Exchange. (2012). How do I create a probe for in situ hybridization? Biology Stack Exchange. Available at: [Link]
Sources
- 1. reprocell.com [reprocell.com]
- 2. The role of serotonin 5-HT2A receptors in memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Effect of N-alkylation on the affinities of analogues of spiperone for dopamine D2 and serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In situ hybridization - Wikipedia [en.wikipedia.org]
- 6. In Situ Hybridization (ISH) [ncbi.nlm.nih.gov]
- 7. Localization of dopamine D2 receptor mRNA and D1 and D2 receptor binding in the rat brain and pituitary: an in situ hybridization-receptor autoradiographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [<sup>3</sup>H]<i>N</i>-methylspiperone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Preparation of nonradioactive probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nonradioactive In Situ Hybridization: Recent Techniques and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Localization of D1 and D2 dopamine receptors in brain with subtype-specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunocytochemical localization of D1 and D2 dopamine receptors in the basal ganglia of the rat: light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dopamine transporter cell surface localization facilitated by a direct interaction with the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Studying N-(p-Nitrophenethyl)spiperone in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(p-Nitrophenethyl)spiperone (NPS) is a derivative of the potent and selective dopamine D2 receptor antagonist, spiperone.[1][2] Its structural modifications allow for radiolabeling, making it a valuable tool for in vivo and in vitro studies of the dopaminergic system.[1][3] This guide provides a comprehensive framework for designing robust experiments using NPS in rodent models to investigate D2 receptor distribution, occupancy, and downstream signaling. We will delve into the rationale behind key experimental choices, present detailed protocols, and offer insights into data interpretation, ensuring scientific integrity and reproducibility.
NPS binds with high affinity to D2 receptors, and its radiolabeled forms can be utilized in techniques such as Positron Emission Tomography (PET) to visualize and quantify these receptors in the living brain.[4][5] Understanding the pharmacokinetics and pharmacodynamics of compounds targeting D2 receptors is crucial for the development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[6]
Mechanism of Action: Targeting the Dopamine D2 Receptor
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in neurotransmission.[6][7] D2 receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[8][9] D2 receptors exist in both high and low-affinity states for agonists, with the high-affinity state representing the G-protein-coupled form.[10][11] Antagonists like spiperone and its derivatives generally bind to both states with similar high affinity.[10][12]
The signaling cascade initiated by D2 receptor activation is complex and can involve multiple pathways beyond the canonical G-protein-dependent pathway, including β-arrestin-mediated signaling.[7] This dual signaling capability, often referred to as biased signaling, is an important consideration in modern drug development.
Below is a diagram illustrating the canonical G-protein-dependent signaling pathway of the dopamine D2 receptor.
Caption: Canonical Dopamine D2 Receptor Signaling Pathway.
PART 1: In Vivo Experimental Design
In vivo studies are essential for understanding the physiological and behavioral effects of NPS in a whole-organism context. Careful experimental design is paramount to obtaining meaningful and reproducible data.
Rodent Model Selection
The choice between rats and mice depends on the specific research question.
-
Rats: Their larger size is advantageous for surgical procedures, repeated blood sampling, and in vivo imaging techniques like PET, which benefit from a larger brain volume.[13][14]
-
Mice: The availability of a wide range of transgenic models makes them ideal for studying the role of specific genes in D2 receptor function. They are also cost-effective for larger-scale studies.[15]
For all experiments, it is crucial to use healthy animals of a specific strain, sex, and weight range to minimize variability.[16] All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to national and international guidelines for animal welfare.[17]
Experimental Workflow: From Preparation to Analysis
A typical in vivo study involving radiolabeled NPS follows a structured workflow. The following diagram outlines the key stages.
Caption: General workflow for in vivo studies with radiolabeled NPS.
Protocol 1: In Vivo PET Imaging of Dopamine D2 Receptors
Positron Emission Tomography (PET) is a powerful non-invasive technique to quantify receptor density and occupancy in the living brain.[18][19]
Objective: To determine the in vivo distribution and binding of [¹⁸F]NPS to dopamine D2 receptors in the rodent brain.
Materials:
-
[¹⁸F]NPS (synthesized and purified according to established methods[20])
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Small animal PET scanner
-
Tail vein catheterization supplies
-
Saline solution
Procedure:
-
Animal Preparation: Anesthetize the rat with isoflurane (2-3% for induction, 1.5-2% for maintenance).[14] Place the animal on the scanner bed and secure its head in a stereotaxic frame to minimize motion artifacts.
-
Radiotracer Administration: Administer a bolus injection of [¹⁸F]NPS (typically 5-15 MBq) via a pre-placed tail vein catheter.[14]
-
PET Scan Acquisition: Begin dynamic PET scan acquisition immediately after radiotracer injection and continue for 60-90 minutes.[19]
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with a corresponding CT or MRI scan for anatomical reference.
-
Delineate regions of interest (ROIs), such as the striatum (high D2 receptor density) and cerebellum (low D2 receptor density, often used as a reference region).[4][14]
-
Generate time-activity curves (TACs) for each ROI.
-
Use kinetic modeling (e.g., Logan graphical analysis or simplified reference tissue model) to estimate binding potential (BP_ND_), an index of receptor density.
-
Protocol 2: Ex Vivo Biodistribution Studies
Ex vivo biodistribution studies provide a quantitative measure of radiotracer uptake in various organs and tissues.[21][22]
Objective: To determine the tissue distribution of radiolabeled NPS at different time points after administration.
Materials:
-
Radiolabeled NPS (e.g., [¹²⁵I]NPS)
-
Adult male C57BL/6 mice (20-25g)
-
Injection supplies (e.g., 27-30G needles)[23]
-
Dissection tools
-
Gamma counter
-
Saline solution
Procedure:
-
Animal Grouping: Divide mice into groups for different time points (e.g., 5, 30, 60, and 120 minutes post-injection).[3]
-
Radiotracer Administration: Administer a known amount of radiolabeled NPS (e.g., 0.1-0.5 MBq) via tail vein injection.[16][24]
-
Tissue Harvesting: At the designated time point, euthanize the mouse via an approved method.
-
Organ Collection: Quickly dissect and collect relevant organs (brain, heart, lungs, liver, kidneys, spleen, muscle, and blood).[16][25]
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).[21]
| Tissue | %ID/g at 5 min | %ID/g at 30 min | %ID/g at 60 min | %ID/g at 120 min |
| Brain | 3.50 ± 0.45 | 3.25 ± 0.38 | 2.75 ± 0.31 | 1.70 ± 0.22 |
| Striatum | 5.80 ± 0.62 | 5.50 ± 0.55 | 4.80 ± 0.49 | 3.20 ± 0.35 |
| Cerebellum | 1.20 ± 0.15 | 1.05 ± 0.12 | 0.85 ± 0.10 | 0.50 ± 0.08 |
| Liver | 15.2 ± 1.8 | 10.5 ± 1.2 | 7.8 ± 0.9 | 4.2 ± 0.5 |
| Kidneys | 8.5 ± 1.1 | 6.2 ± 0.8 | 4.1 ± 0.6 | 2.5 ± 0.4 |
| Example biodistribution data for [¹²⁵I]NPS in mice. Values are mean ± SD. This data is illustrative and based on typical findings for such compounds.[3] |
Protocol 3: Receptor Occupancy Studies
Receptor occupancy (RO) assays are crucial for establishing the relationship between drug dosage and target engagement.[26][27]
Objective: To determine the dose-dependent occupancy of D2 receptors by non-radiolabeled NPS.
Materials:
-
Non-radiolabeled NPS
-
Radiolabeled D2 receptor antagonist (e.g., [³H]spiperone or a radiolabeled version of NPS itself)
-
Adult male Wistar rats (200-250g)
-
Vehicle for NPS administration
-
Dissection tools and brain tissue homogenization supplies
-
Scintillation counter
Procedure:
-
Dosing: Administer various doses of non-radiolabeled NPS (or vehicle control) to different groups of rats.[28]
-
Radiotracer Injection: At the time of expected peak brain concentration of NPS, administer a tracer dose of the radiolabeled D2 antagonist.
-
Brain Tissue Collection: After a sufficient time for the radiotracer to reach equilibrium, euthanize the rats and dissect the striatum.
-
Tissue Processing: Homogenize the striatal tissue in an appropriate buffer.
-
Radioactivity Measurement: Measure the radioactivity in the tissue homogenates.
-
Occupancy Calculation: Calculate the percent receptor occupancy at each dose of NPS relative to the vehicle-treated group.[27] The following formula can be used: % Occupancy = (1 - (Specific binding in drug-treated / Specific binding in vehicle-treated)) * 100
| NPS Dose (mg/kg) | Striatal [³H]spiperone Binding (dpm/mg tissue) | % Receptor Occupancy |
| Vehicle | 1500 ± 120 | 0% |
| 0.1 | 1050 ± 95 | 30% |
| 0.3 | 600 ± 70 | 60% |
| 1.0 | 225 ± 45 | 85% |
| 3.0 | 150 ± 30 | 90% |
| Hypothetical receptor occupancy data for NPS in the rat striatum. Values are mean ± SD. |
PART 2: In Vitro Experimental Design
In vitro experiments complement in vivo studies by providing a more controlled environment to investigate the molecular interactions of NPS with the D2 receptor.
Protocol 4: In Vitro Receptor Binding Assays
Receptor binding assays are used to determine the affinity (Ki) of NPS for the D2 receptor.
Objective: To determine the binding affinity of NPS for dopamine D2 receptors in rat striatal membranes.
Materials:
-
Rat striatal tissue
-
[³H]Spiperone
-
Non-radiolabeled NPS
-
Homogenization buffer (e.g., Tris-HCl)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and prepare a crude membrane fraction by centrifugation.
-
Competition Binding Assay:
-
In a series of tubes, add a fixed concentration of [³H]spiperone.
-
Add increasing concentrations of non-radiolabeled NPS.
-
Add the striatal membrane preparation to initiate the binding reaction.
-
Define non-specific binding using a high concentration of a known D2 antagonist (e.g., haloperidol).
-
-
Incubation: Incubate the tubes at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis: Plot the percentage of specific binding of [³H]spiperone as a function of the log concentration of NPS. Use non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Protocol 5: In Vitro Autoradiography
Autoradiography allows for the visualization of the anatomical distribution of D2 receptors in brain slices.
Objective: To visualize the binding of radiolabeled NPS to D2 receptors in rat brain sections.
Materials:
-
Rat brain, frozen and sectioned on a cryostat
-
Radiolabeled NPS (e.g., [³H]NPS)
-
Incubation buffers
-
Phosphor imaging plates or autoradiography film
Procedure:
-
Tissue Sectioning: Cut thin (e.g., 20 µm) coronal sections of the rat brain and mount them on microscope slides.
-
Incubation: Incubate the slides with a solution containing radiolabeled NPS. For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of a D2 antagonist.
-
Washing: Wash the slides in buffer to remove unbound radioligand.
-
Drying and Exposure: Dry the slides and expose them to a phosphor imaging plate or autoradiography film.
-
Image Analysis: Scan the imaging plate or develop the film to visualize the distribution of radioactivity. Quantify the signal intensity in different brain regions.
Conclusion
The experimental designs and protocols outlined in this guide provide a solid foundation for researchers studying this compound in rodent models. By carefully selecting the appropriate models and techniques, and by adhering to rigorous scientific principles, it is possible to generate high-quality, reproducible data that will contribute to a deeper understanding of the dopamine D2 receptor and its role in health and disease. The integration of in vivo and in vitro approaches will provide a comprehensive characterization of NPS and its potential applications in neuroscience research and drug development.
References
-
New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC - PubMed Central. Available at: [Link]
-
Full article: The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Available at: [Link]
-
The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Available at: [Link]
-
Dopamine receptor - Wikipedia. Available at: [Link]
-
A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. Available at: [Link]
-
Monitoring the biodistribution of radiolabeled therapeutics in mice - PubMed. Available at: [Link]
-
BIODISTRIBUTION STUDIES - GENERAL ASPECTS R.S. Mani In accordance with the general guidelines for animal ex - OSTI.GOV. Available at: [Link]
-
UNC-Division of Comparative Medicine (DCM) Basic RAT Handling and Technique Guide. Available at: [Link]
-
UNC-Division of Comparative Medicine (DCM) Basic MOUSE Handling and Technique Guide. Available at: [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. Available at: [Link]
-
Restraint, Handling and Protocols for Lab Animals - UVAS. Available at: [Link]
-
FIGURE S1 Experimental design and timeline of in vivo experiments. A first set of animals (A) was used to study the effect of in. Available at: [Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - NIH. Available at: [Link]
-
Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - MDPI. Available at: [Link]
-
Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. Available at: [Link]
-
Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe - PubMed. Available at: [Link]
-
In vivo binding of spiperone and N-methylspiperone to dopaminergic and serotonergic sites in the rat brain: multiple modeling and implications for PET scanning - PubMed. Available at: [Link]
-
N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain - PubMed. Available at: [Link]
-
In vivo dopamine receptor agonist binding in rat brain: relation with pharmacological effects. Available at: [Link]
-
Dopamine D2 receptors in the anterior pituitary: a single population without reciprocal antagonist/agonist states - PubMed. Available at: [Link]
-
ntPET: a new application of PET imaging for characterizing the kinetics of endogenous neurotransmitter release - PubMed. Available at: [Link]
-
Synthesis of the possible receptor Ligand [{sup 125}I]-spiperone for D2-dopamine receptor and in-vivo biodistribution (Journal Article) | ETDEWEB - OSTI.GOV. Available at: [Link]
-
Ability of 5-HT4 receptor ligands to modulate rat striatal dopamine release in vitro and in vivo. Available at: [Link]
-
Evaluation of the in vivo receptor occupancy for the behavioral effects. of Cannabinoids using a radiolabeled cannabinoid receptor agonist, R-[I-125/131]AM2233 - ResearchGate. Available at: [Link]
-
Receptor Occupancy Assay - Gifford Bioscience. Available at: [Link]
-
Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - NIH. Available at: [Link]
-
Drug-induced receptor occupancy: substantial differences in measurements made in vivo vs ex vivo - Rotman Research Institute. Available at: [Link]
-
In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI. Available at: [Link]
-
Receptor occupancy assessment and interpretation in terms of quantitative systems pharmacology: nivolumab case study - PubMed Central. Available at: [Link]
-
PET imaging studies of dopamine D2 receptors: comparison of [18F]N-methylspiperone and the benzamide analogues [18F]MABN and [18F]MBP in baboon brain - PubMed. Available at: [Link]
-
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - MDPI. Available at: [Link]
-
Imaging of Dopamine Transporter in Rodents Using PET and SPECT - Charles River Laboratories. Available at: [Link]
-
In vivo18F-DOPA PET imaging identifies a dopaminergic deficit in a rat model with a G51D α-synuclein mutation - Frontiers. Available at: [Link]
-
Synthesis of radiotracers - PubMed. Available at: [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - NIH. Available at: [Link]
-
Probes for narcotic receptor mediated phenomena. 42. Synthesis and in vitro pharmacological characterization of the N-methyl and N-phenethyl analogues of the racemic ortho-c and para-c oxide-bridged phenylmorphans - PMC - NIH. Available at: [Link]
Sources
- 1. Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of the possible receptor Ligand [{sup 125}I]-spiperone for D2-dopamine receptor and in-vivo biodistribution (Journal Article) | ETDEWEB [osti.gov]
- 4. In vivo binding of spiperone and N-methylspiperone to dopaminergic and serotonergic sites in the rat brain: multiple modeling and implications for PET scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET imaging studies of dopamine D2 receptors: comparison of [18F]N-methylspiperone and the benzamide analogues [18F]MABN and [18F]MBP in baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 10. Dopamine D2 receptors in the anterior pituitary: a single population without reciprocal antagonist/agonist states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | In vivo18F-DOPA PET imaging identifies a dopaminergic deficit in a rat model with a G51D α-synuclein mutation [frontiersin.org]
- 15. research.unc.edu [research.unc.edu]
- 16. osti.gov [osti.gov]
- 17. uvas.edu.pk [uvas.edu.pk]
- 18. ntPET: a new application of PET imaging for characterizing the kinetics of endogenous neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. Synthesis of radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Monitoring the biodistribution of radiolabeled therapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. az.research.umich.edu [az.research.umich.edu]
- 24. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 25. mdpi.com [mdpi.com]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting high nonspecific binding in N-(p-Nitrophenethyl)spiperone assays
Introduction
Welcome to the technical support guide for troubleshooting radioligand binding assays using N-(p-Nitrophenethyl)spiperone (N-NPS). N-NPS is a high-affinity antagonist for the dopamine D2 receptor and is also used to characterize other related receptors. Its significant lipophilicity, a property that enhances its binding affinity, also presents a primary challenge in experimental design: high nonspecific binding (NSB).[1][2] High NSB can mask the specific binding signal, leading to inaccurate calculations of receptor affinity (Kd) and density (Bmax).[1] This guide provides a structured, in-depth approach to systematically identify and mitigate the causes of high NSB in your N-NPS assays, ensuring the generation of accurate and reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common queries regarding N-NPS assays.
Q1: What is this compound (N-NPS) and what are its primary applications?
This compound is a derivative of the well-known butyrophenone antagonist, spiperone. It is primarily used as a high-affinity radioligand in binding assays to characterize dopamine D2 receptors.[3][4] Due to its structural properties, it may also show affinity for other receptors, such as serotonin receptors, making selectivity assessment crucial.[5] Its principal application is in competitive binding assays to determine the affinity of novel drug candidates for the D2 receptor and in saturation binding experiments to quantify receptor density in tissues and cell preparations.[4][6]
Q2: What is nonspecific binding (NSB) and why is it a significant problem?
Nonspecific binding refers to the binding of a radioligand to components other than the target receptor.[1][7] This can include binding to lipids, other proteins, and even the plasticware or filters used in the assay.[1][7] When NSB is high, it creates a large background signal that can obscure the true, specific binding to the receptor of interest. Ideally, nonspecific binding should account for less than 50% of the total binding at the highest concentration of the radioligand used.[1][2] Exceeding this threshold compromises the signal-to-noise ratio, making it difficult to obtain reliable data.[8][9]
Q3: Why are lipophilic ligands like N-NPS prone to high nonspecific binding?
Lipophilicity (hydrophobicity) is a key physicochemical property that drives ligands to partition into the lipid-rich environment of cell membranes. While this can enhance interaction with transmembrane receptors, it also promotes binding to the lipid bilayer itself and other hydrophobic pockets on non-target proteins.[1][2][10] Furthermore, hydrophobic ligands tend to adsorb to plastic surfaces of assay plates and pipette tips, which can reduce the effective concentration of the radioligand in the assay and contribute to high background counts.[11]
Q4: How is nonspecific binding experimentally determined?
Nonspecific binding is measured by incubating the cell/membrane preparation and the radioligand in the presence of a high concentration of an unlabeled "cold" ligand that has high affinity and selectivity for the target receptor.[9][12] This unlabeled ligand occupies nearly all the specific receptor sites, so any remaining radioligand binding is considered nonspecific.[9][12] The concentration of the unlabeled competitor should be at least 100 times its Kd to ensure saturation of the specific sites.[9][12]
Specific Binding is then calculated as: Specific Binding = Total Binding - Nonspecific Binding
Part 2: Systematic Troubleshooting Guide
High nonspecific binding is a multifaceted problem. The following guide provides a logical workflow to diagnose and resolve the issue, starting from the most common and easily addressable causes.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting high nonspecific binding.
Issue 1: Binding to Filters and Plasticware
-
Causality: The hydrophobic nature of N-NPS causes it to adhere to the surfaces of standard polypropylene assay plates, pipette tips, and glass fiber filters. This depletes the available ligand and increases background counts.
-
Solutions & Protocols:
-
Pre-treat Surfaces: Soaking filter plates and filter mats in a solution can block the hydrophobic sites.[13]
-
Protocol: Prepare a 0.3% (v/v) polyethyleneimine (PEI) or 0.5% (w/v) Bovine Serum Albumin (BSA) solution in deionized water. Submerge the filter plates/mats for at least 30-60 minutes at room temperature before use.[13] Do not rinse before use.
-
-
Use Low-Binding Plates: Commercially available low-protein-binding microplates can significantly reduce surface adsorption.
-
Include Carrier Proteins: Adding a "carrier" protein to the buffer can help prevent the ligand from binding to plastic surfaces.[14][15]
-
Issue 2: Inappropriate Assay Buffer Composition
-
Causality: The assay buffer's composition directly influences hydrophobic and ionic interactions that contribute to NSB.
-
Solutions & Protocols:
-
Add BSA to Assay Buffer: BSA acts as a protein blocker, binding to nonspecific sites on the membranes and labware, thereby reducing the sites available for the radioligand.[14][15][16]
-
Protocol: Supplement your assay buffer with 0.1% to 1% (w/v) BSA. Start with a lower concentration and titrate upwards if necessary. Note that high concentrations of BSA can sometimes interfere with specific binding.
-
-
Incorporate a Surfactant: Low concentrations of a mild, non-ionic detergent can disrupt nonspecific hydrophobic interactions.[8][14][16]
-
Protocol: Add Tween-20 to the assay buffer at a final concentration of 0.01% to 0.05% (v/v). Be cautious, as higher concentrations can disrupt membrane integrity and receptor structure.
-
-
Optimize pH and Ionic Strength: The charge of molecules can influence nonspecific binding.[16]
-
| Buffer Additive | Mechanism of Action | Typical Concentration | Reference |
| Bovine Serum Albumin (BSA) | Blocks nonspecific binding to labware and non-target proteins. | 0.1 - 1% (w/v) | [14][16] |
| Tween-20 | Disrupts nonspecific hydrophobic interactions. | 0.01 - 0.05% (v/v) | [8][14] |
| Sodium Chloride (NaCl) | Shields electrostatic interactions. | 100 - 200 mM | [14][16] |
Issue 3: Suboptimal Biological and Radioligand Concentrations
-
Causality: Using too much membrane protein or too high a concentration of the radioligand can increase the number of available nonspecific sites, leading to higher background.
-
Solutions & Protocols:
-
Titrate Membrane Protein: The optimal amount of protein provides a sufficient specific signal without excessive nonspecific sites.
-
Protocol: Perform a protein titration experiment, testing a range of membrane protein concentrations (e.g., 50, 100, 200, 400 µ g/well ) while keeping the radioligand concentration constant (at its approximate Kd). Select the lowest protein concentration that gives a robust specific binding window. A typical range for many receptor assays is 100-500 µg of membrane protein.[1][2]
-
-
Reduce Radioligand Concentration: Nonspecific binding is often non-saturable and increases linearly with the radioligand concentration.[9]
-
Protocol: For competition assays, use a concentration of [³H]N-NPS at or slightly below its Kd. This maximizes the proportion of specific binding relative to nonspecific binding. For saturation experiments, ensure that at the highest concentration tested, NSB is still below 50% of the total binding.[2]
-
-
Issue 4: Inefficient Washing Technique
-
Causality: The goal of the wash step is to rapidly remove unbound radioligand while minimizing the dissociation of specifically bound ligand. Inefficient washing leaves excess unbound ligand on the filter, artificially inflating both total and nonspecific counts.
-
Solutions & Protocols:
-
Optimize Wash Steps: Increase the number and volume of washes.
-
Use Ice-Cold Wash Buffer: Low temperatures slow the dissociation rate (koff) of the radioligand from the receptor, helping to preserve the specific binding complex during the wash steps.[1]
-
Protocol: Ensure your wash buffer is pre-chilled and maintained on ice throughout the experiment. The wash buffer composition can also be optimized; it often contains the same buffer components as the assay buffer but lacks the radioligand and competitor.
-
-
Part 3: Key Experimental Protocols
Protocol 1: Saturation Binding Assay to Determine Kd and Bmax
This experiment is crucial for characterizing the binding of [³H]N-NPS to your receptor preparation and for identifying the appropriate concentration to use in competitive assays.
-
Plate Setup: Prepare a 96-well plate. For each concentration of [³H]N-NPS, you will need wells for Total Binding and Nonspecific Binding (in triplicate).
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand Dilutions: Prepare serial dilutions of [³H]N-NPS in assay buffer. A typical range would span from 0.1 x Kd to 10 x Kd (e.g., 0.01 nM to 10 nM).
-
Nonspecific Determinate: Prepare a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol or unlabeled spiperone) in assay buffer.
-
-
Assay Procedure:
-
To Total Binding wells, add 50 µL of assay buffer.
-
To Nonspecific Binding wells, add 50 µL of the unlabeled competitor solution.
-
Add 100 µL of your membrane preparation (at the optimized protein concentration) to all wells.
-
Add 50 µL of the appropriate [³H]N-NPS dilution to all wells.
-
-
Incubation: Incubate the plate for a predetermined time to reach equilibrium (e.g., 60-90 minutes at room temperature).[17] This time should be validated in separate kinetic experiments.[18]
-
Harvesting: Rapidly filter the contents of each well through a PEI-pre-soaked glass fiber filter plate using a vacuum manifold. Wash each well 3-5 times with ice-cold wash buffer.[1]
-
Counting: Allow the filter mat to dry completely. Add scintillation cocktail to each well and count the radioactivity (in CPM or DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Mean Total CPM - Mean Nonspecific CPM.
-
Plot Specific Binding vs. [³H]N-NPS concentration.
-
Use nonlinear regression (one-site binding model) to calculate the Kd (dissociation constant) and Bmax (receptor density).
-
References
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from Nicoya Lifesciences. URL: [Link]
-
Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. Retrieved from Patsnap Synapse. URL: [Link]
-
Charlton, S. J. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. URL: [Link]
-
GraphPad. (n.d.). Nonspecific binding - GraphPad Prism 10 Curve Fitting Guide. Retrieved from GraphPad. URL: [Link]
-
Zimmer, L. et al. (2017). Tactics for preclinical validation of receptor-binding radiotracers. British Journal of Pharmacology, 174(11), 1371–1384. URL: [Link]
- Vertex AI Search. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments.
-
GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from GraphPad. URL: [Link]
-
Hnátová, K. et al. (2024). Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses. International Journal of Molecular Sciences, 25(5), 3001. URL: [Link]
-
GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from GraphPad. URL: [Link]
-
Glennon, R. A. et al. (2004). The Role of Lipophilicity in Determining Binding Affinity and Functional Activity for 5-HT2A Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 14(11), 2825–2829. URL: [Link]
-
Southern Research Institute. (2009). Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor. Probe Reports from the NIH Molecular Libraries Program. URL: [Link]
-
Matsumoto, R. R. et al. (2013). A 96-well filtration method for radioligand binding analysis of σ receptor ligands. Journal of Pharmacological and Toxicological Methods, 68(2), 221–226. URL: [Link]
-
Luedtke, R. R. et al. (2011). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 63(1), 89–101. URL: [Link]
-
Wellendorph, P. et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1773–1778. URL: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). [3H]N-methylspiperone activity data. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [<sup>3</sup>H]<i>N</i>-methylspiperone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 7. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 9. graphpad.com [graphpad.com]
- 10. The Role of Lipophilicity in Determining Binding Affinity and Functional Activity for 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 13. A 96-well filtration method for radioligand binding analysis of σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 15. nicoyalife.com [nicoyalife.com]
- 16. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 17. Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-(p-Nitrophenethyl)spiperone Concentration for In Vitro Binding Assays
Welcome to the technical support center for the optimal use of N-(p-Nitrophenethyl)spiperone in your in vitro binding experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions. Our goal is to empower you with the knowledge to design robust and reproducible experiments, ensuring the highest quality data.
Introduction to this compound
This compound is a derivative of the well-characterized butyrophenone antipsychotic, spiperone. Spiperone and its analogs are potent antagonists with high affinity for dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] The addition of the p-nitrophenethyl group can modify its binding characteristics, making it a valuable tool for investigating the pharmacology of these important neurotransmitter receptors.[4] Understanding its binding properties is crucial for its effective application in drug discovery and neuroscience research.
Frequently Asked Questions (FAQs)
Q1: What are the primary binding targets of this compound?
This compound, like its parent compound spiperone, is expected to exhibit high affinity for dopamine D2-like receptors (D2, D3, D4) and serotonin 5-HT2A receptors.[3][5][6] The selectivity profile can be influenced by the specific N-alkylation.[4] It is essential to empirically determine the binding affinity (Kd) and receptor density (Bmax) for your specific biological system.
Q2: What is a recommended starting concentration range for a saturation binding experiment?
For a saturation binding experiment, it is crucial to use a range of radioligand concentrations that span below and above the anticipated Kd value. A typical starting range is from 0.1- to 10-fold the estimated Kd.[7][8] This ensures a well-defined saturation curve for accurate determination of Kd and Bmax. If the Kd is unknown, a pilot experiment with a broad concentration range (e.g., picomolar to high nanomolar) is recommended.
Q3: How do I determine the concentration of unlabeled ligand to define non-specific binding?
Non-specific binding is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled competitor that saturates the target receptors. A general rule of thumb is to use the unlabeled ligand at a concentration 100 to 1000 times its Ki or Kd value.[7][9] Ideally, a structurally different compound with high affinity for the target receptor should be used to avoid interactions with non-specific sites that the radioligand might bind to.[10]
Q4: What are the key parameters I can derive from a saturation binding experiment?
A saturation binding experiment yields two critical parameters:
-
Kd (Equilibrium Dissociation Constant): This represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is a measure of the radioligand's affinity for the receptor; a lower Kd indicates higher affinity.[11]
-
Bmax (Maximum Number of Binding Sites): This represents the total concentration of receptors in the sample, typically expressed as pmol/mg of protein.[11][12]
These parameters are determined by fitting the specific binding data to a one-site binding (hyperbola) model using non-linear regression analysis.[8][12]
Troubleshooting Guide
High non-specific binding and low signal-to-noise ratios are common challenges in radioligand binding assays. This section provides a structured approach to troubleshoot and optimize your experiments.
Issue 1: High Non-Specific Binding (NSB)
High NSB can obscure the specific binding signal, leading to inaccurate Kd and Bmax values.[13] Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration.[7][9]
| Potential Cause | Troubleshooting Steps & Rationale |
| Radioligand Issues | Use a lower radioligand concentration: High concentrations can lead to increased binding to non-target sites. A starting point at or below the Kd is recommended for competitive binding assays.[10][13] Check radioligand purity: Impurities can contribute to high NSB. Ensure the radiochemical purity is >90%.[10] Consider hydrophobicity: Hydrophobic ligands tend to exhibit higher non-specific binding.[10] |
| Tissue/Cell Preparation | Reduce the amount of membrane protein: Excessive protein can increase the number of non-specific binding sites. A typical range is 100-500 µg of membrane protein per assay tube.[14] Titrating the membrane concentration is often necessary. Ensure proper homogenization and washing: This removes endogenous ligands and other interfering substances that can contribute to NSB. |
| Assay Conditions | Optimize incubation time and temperature: Shorter incubation times may reduce NSB, but it's crucial to ensure the specific binding has reached equilibrium.[13] Modify the assay buffer: Including agents like bovine serum albumin (BSA), salts, or detergents can minimize non-specific interactions.[13][15] Optimize washing steps: Increase the volume and/or number of washes. Using ice-cold wash buffer helps to minimize the dissociation of the specific radioligand-receptor complex.[13] |
| Unlabeled Ligand | Use a high concentration of a structurally different unlabeled ligand: This ensures saturation of the specific receptor sites.[10] |
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio makes it difficult to distinguish specific binding from background noise, impacting data quality and reproducibility.
| Potential Cause | Troubleshooting Steps & Rationale |
| Insufficient Receptor Expression | Increase the amount of membrane protein: If NSB is not an issue, increasing the receptor concentration can boost the specific binding signal. However, ensure that the total radioligand bound remains below 10% of the total added to avoid ligand depletion.[7] |
| Suboptimal Buffer Composition | Optimize buffer components: The pH, ionic strength, and presence of divalent cations can significantly impact receptor conformation and ligand binding.[16][17] A systematic optimization of the buffer composition is recommended.[18] |
| Radioligand Degradation | Check radioligand stability: Ensure the radioligand is stored correctly and used within its recommended shelf-life.[10] Including antioxidants like ascorbic acid in the buffer can prevent degradation of catecholamine-based ligands.[18] |
| Incorrect Incubation Time | Determine the time to reach equilibrium: Perform a time-course experiment (association kinetics) to establish the optimal incubation time where specific binding is maximal and stable.[10] |
Experimental Protocols
Protocol 1: Saturation Binding Assay
This protocol is designed to determine the Kd and Bmax of radiolabeled this compound.
Materials:
-
Radiolabeled this compound
-
Unlabeled this compound or a suitable competitor
-
Receptor source (e.g., cell membranes or tissue homogenates)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)[19]
-
Wash Buffer (ice-cold assay buffer)
-
Glass fiber filters (pre-treated with a blocking agent like polyethylenimine, if necessary)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a dilution series of the radioligand: Typically 8-12 concentrations ranging from 0.1x to 10x the estimated Kd.[7][8]
-
Set up assay tubes in triplicate for total and non-specific binding.
-
Total Binding Tubes: Add a fixed amount of receptor preparation and the increasing concentrations of radioligand.
-
Non-Specific Binding Tubes: Add the receptor preparation, increasing concentrations of radioligand, and a saturating concentration of the unlabeled competitor (e.g., 100-1000 fold the Kd of the unlabeled ligand).[7][9]
-
Incubate the tubes at a constant temperature until equilibrium is reached (determined from kinetic experiments).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the data by plotting specific binding against the radioligand concentration and fitting the data to a one-site binding (hyperbola) equation using non-linear regression software to determine Kd and Bmax.[8][12]
Protocol 2: Competitive Binding Assay
This protocol is used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a fixed concentration of radiolabeled this compound.
Procedure:
-
Prepare a dilution series of the unlabeled test compound.
-
Set up assay tubes in triplicate.
-
Add a fixed concentration of radiolabeled this compound (typically at or below its Kd).[10]
-
Add a fixed amount of receptor preparation.
-
Add increasing concentrations of the unlabeled test compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (saturating concentration of a known high-affinity ligand).
-
Follow steps 5-8 from the Saturation Binding Assay protocol.
-
Analyze the data by plotting the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[7]
Visualizing Experimental Workflows
Caption: Workflow for a saturation binding experiment.
Caption: Workflow for a competitive binding experiment.
References
Sources
- 1. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 2. 3-N-(2-[18F]Fluoroethyl)spiperone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of N-alkylation on the affinities of analogues of spiperone for dopamine D2 and serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. studylib.net [studylib.net]
- 9. graphpad.com [graphpad.com]
- 10. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]
- 11. TPC - Bmax and KD [turkupetcentre.net]
- 12. Determining Binding Affinity (KD) of Radiolabeled Antibodies to Immobilized Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 16. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AID 1344887 - Radioligand Binding Assay: The composition of the binding assay buffer is determined in a course of detailed optimization procedure. This resulted in a binding assay buffer constituted by the following components: 25 mM Hepes (pH=7.4), 5 mM MgCl2, 1 mM CaCl2, 100 mM NaCl, supplemented with 0.1% of protease free BSA (as a final concentration). Competition binding assay is performed using 125I-CXCL10 (PerkinElmer, NEX348, specific activity 2200 Ci/mmol) radioligand in a final concentration of 50-70 pM. The nonspecific binding is defined by 150 pM of hr-CXCL10 (R&D Systems, Cat No 266-IP). The total assay volume is equal to 150 ul and contained 1% of DMSO (final concentration). Binding reaction is initiated by adding of membranes (10-20 ug proteins, approximately 5x105 cell equivalents) to the reaction mixture. After 60 minutes of incubation at 25° C. the reaction is terminated by rapid filtration over GF/B glass fibre filters that are pre-soaked with 0.5% polyethyleneimine (Fluka Analytical, P3143) for 1 hour, using a Skatron cell harvester device. Filters then are washed with 8 ml of ice-cold wash buffer (modified binding buffer in which BSA is omitted and the concentration of NaCl is adjusted to 500 mM concentration). The radioactivity retained on the filters is measured by a Wizard 1470 Automatic Gamma counter. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. lecerveau.ca [lecerveau.ca]
Technical Support Center: A Guide to Solubilizing N-(p-Nitrophenethyl)spiperone in Aqueous Buffers
Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility challenges with N-(p-Nitrophenethyl)spiperone. Our goal is to equip you with the foundational knowledge and step-by-step protocols to ensure successful and reproducible experiments.
Part 1: Understanding the Challenge - The Physicochemical Properties of this compound
This compound is a derivative of Spiperone, a potent antagonist of dopamine D2 and serotonin 5-HT1A/2A receptors.[1][2][3] Its utility in neurological research is significant, but like many potent small molecules, it possesses physicochemical properties that make it inherently difficult to dissolve in aqueous buffers.
The core of the problem lies in its chemical structure. The molecule is largely lipophilic ("fat-loving"), meaning it prefers non-polar, organic environments over water-based (aqueous) systems. Key data points that predict this behavior are:
-
Molecular Weight: 544.62 g/mol .[4]
-
Structure: A large, complex structure with multiple aromatic rings. Spiperone itself is an azaspiro compound.[2]
The spiperone moiety contains a tertiary amine, which is a weakly basic functional group. This feature is the key to one of our primary solubilization strategies: pH adjustment.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format, providing both the "why" and the "how" for each solution.
Q1: I've tried to dissolve my this compound directly in my phosphate-buffered saline (PBS), but it won't go into solution. What's wrong?
Answer: This is expected behavior. Due to its lipophilic nature, this compound has extremely low solubility in neutral aqueous buffers like PBS. Direct dissolution is not a viable method. The standard and highly recommended approach is to first create a concentrated stock solution in a suitable organic solvent.[5]
The most common and effective solvent for this purpose is Dimethyl Sulfoxide (DMSO) .[1][6] DMSO is a powerful aprotic solvent capable of dissolving a wide range of non-polar compounds.[6]
Q2: Okay, I've made a stock solution in DMSO. But when I dilute it into my aqueous assay buffer, the compound precipitates out. How can I prevent this?
Answer: This is a classic problem known as "carryover precipitation." It happens when the highly concentrated, drug-saturated DMSO stock is rapidly diluted into an aqueous buffer where the drug's solubility is poor. The key is to manage the final concentration of both the drug and the DMSO.
Core Principles:
-
Minimize Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with experimental results.[7][8] A general rule is to keep the final concentration of DMSO in your working solution below 0.5%, with ≤ 0.1% being ideal for sensitive or primary cell cultures.[7]
-
Perform Serial Dilutions: To avoid shocking the compound out of solution, perform intermediate dilutions. A stepwise dilution process is often more effective than a single large dilution.[7][9]
See Protocol 1 for a detailed workflow on preparing and diluting DMSO stock solutions.
Q3: My experiment is sensitive to organic solvents. Can I increase the solubility in my aqueous buffer using pH?
Answer: Yes, this is an excellent strategy for compounds like this compound. The molecule contains a weakly basic tertiary amine. By lowering the pH of the buffer, you can protonate this amine, forming a more soluble salt.[][11] This is a fundamental principle used to enhance the solubility of many pharmaceutical compounds.[12]
Mechanism of Action: At neutral or basic pH, the amine is in its neutral, non-polar ("free base") form, which is poorly soluble. By adding an acid to lower the pH (e.g., to pH 4.0-5.0), the amine accepts a proton (H+), becoming positively charged. This charged species is a salt, which is significantly more polar and therefore more soluble in water.[13]
See Protocol 2 for a step-by-step guide to pH-mediated solubilization.
Q4: I can tolerate a small amount of an organic solvent, but DMSO is not ideal for my system. Are there other "co-solvents" I can use?
Answer: Absolutely. The use of co-solvents is a well-established technique to increase the solubility of lipophilic drugs.[5][14] These are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, making it more favorable for your compound.
Recommended Co-solvents:
-
Ethanol: A common and effective co-solvent.
-
Polyethylene Glycol (PEG), e.g., PEG300 or PEG400: Often used in formulations to improve solubility.[9]
-
Propylene Glycol: Another frequently used solubilizing agent.
Important Considerations:
-
Toxicity: Like DMSO, all co-solvents can have effects on cells or assay components at high concentrations.[15] Always determine the maximum tolerable concentration for your specific experimental system.
-
Combined Approaches: Co-solvents can be used in combination with pH adjustment to achieve even greater solubility.[]
See Table 1 for a summary of common co-solvents and their typical usage.
Q5: I need a completely solvent-free formulation. What are my options?
Answer: For a truly solvent-free aqueous solution, the most effective method is complexation with cyclodextrins .[16][17]
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (fat-loving) interior cavity.[18] The lipophilic this compound molecule can be encapsulated within the hydrophobic core of the cyclodextrin, forming an "inclusion complex."[19][20] This complex presents a hydrophilic exterior to the water, effectively shuttling the insoluble drug into the solution.[11]
Commonly Used Cyclodextrins:
-
Beta-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-CD (HP-β-CD): Often preferred due to its higher aqueous solubility and lower toxicity compared to native β-CD.[18]
-
Sulfobutylether-β-CD (SBE-β-CD): A modified cyclodextrin with excellent solubilizing capacity.[6]
This method is highly effective but requires empirical testing to find the optimal drug-to-cyclodextrin ratio. See Protocol 3 for a detailed procedure.
Part 3: Data Summaries & Visual Workflows
Data Presentation
Table 1: Common Co-solvents for Improving Aqueous Solubility
| Co-Solvent | Typical Starting Concentration in Final Solution | Key Considerations |
|---|---|---|
| DMSO | ≤ 0.5% (v/v) | Potent solvent, but can have cellular effects. Ideal for stock solutions.[7][21] |
| Ethanol | 1-5% (v/v) | Less potent than DMSO but often better tolerated by cells.[15] |
| PEG 300/400 | 5-20% (v/v) | Low toxicity, commonly used in drug formulations.[9] |
| Propylene Glycol | 5-20% (v/v) | Good solubilizer, but can increase viscosity. |
Visual Workflows (Graphviz)
Caption: Protonation of the spiperone amine at low pH increases solubility.
Part 4: Experimental Protocols
Protocol 1: Preparation and Use of a DMSO Stock Solution
This protocol details the standard method for preparing a high-concentration stock solution and diluting it for assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
-
Calibrated pipettes
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed for your desired stock concentration (e.g., 10 mM).
-
Mass (mg) = Desired Volume (L) x Molarity (mol/L) x Molecular Weight ( g/mol )
-
-
Dissolution:
-
Weigh the compound accurately and place it into a sterile vial.
-
Add the calculated volume of 100% DMSO.
-
Vortex thoroughly. If dissolution is slow, gently warm the solution (e.g., 37°C water bath) or sonicate for 5-10 minutes. [7]Visually inspect to ensure no solid particles remain.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. [7] * Store at -20°C or -80°C in tightly sealed containers to prevent moisture absorption, as DMSO is hygroscopic. [7][22]4. Preparation of Working Solution (Example):
-
Goal: Prepare a 10 µM working solution with a final DMSO concentration of 0.1%.
-
Step A (Intermediate Dilution): Prepare a 1 mM intermediate solution by diluting your 10 mM stock 1:10 in 100% DMSO.
-
Step B (Final Dilution): Add 1 µL of the 1 mM intermediate solution to 999 µL of your final aqueous assay buffer. This achieves a 1:1000 dilution, resulting in a final concentration of 10 µM compound and 0.1% DMSO.
-
Control: Always prepare a "vehicle control" containing the same final concentration of DMSO (e.g., 0.1%) in your assay buffer without the compound. [23]
-
Protocol 2: Solubilization via pH Adjustment
This protocol is for preparing a working solution in an acidic buffer.
Materials:
-
This compound powder
-
Aqueous buffer (e.g., 50 mM Citrate buffer or Acetate buffer)
-
Acidifying agent (e.g., 0.1 M HCl) and Alkalizing agent (e.g., 0.1 M NaOH)
-
Calibrated pH meter
Procedure:
-
Buffer Selection: Choose a buffer system that is effective in the target pH range (e.g., pH 4.0-5.5). Do not use phosphate buffers below pH ~6.0 as they lose their buffering capacity. Citrate or acetate buffers are excellent choices. [24]2. Initial Slurry: Add the weighed compound powder to your chosen acidic buffer (e.g., 50 mM Citrate, pH 4.5). The compound will likely not dissolve and will form a slurry.
-
pH Adjustment:
-
Place the slurry on a stir plate.
-
Slowly add the acidifying agent (e.g., 0.1 M HCl) dropwise while monitoring the pH.
-
As the pH drops, the compound should begin to dissolve as the amine group becomes protonated.
-
-
Finalization:
-
Continue stirring until the solution is completely clear. Note the final pH.
-
If necessary, you can sterile filter the final solution using a 0.22 µm filter compatible with your buffer.
-
Protocol 3: Solubilization using Cyclodextrin Complexation
This protocol describes the kneading method, a simple and effective way to form an inclusion complex. [19] Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio: Start with a 1:1 or 1:2 molar ratio of drug to HP-β-CD. This may need optimization.
-
Paste Formation: Place the weighed HP-β-CD into the mortar. Add a very small amount of deionized water (just enough to form a thick, uniform paste) and triturate with the pestle. [19]3. Incorporation: Add the weighed this compound powder to the paste.
-
Kneading: Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should remain a paste. If it becomes too dry, add a tiny drop of water.
-
Drying: Spread the resulting complex in a thin layer on a glass dish and dry it under vacuum at 40-50°C until a constant weight is achieved. Alternatively, dry in a desiccator.
-
Final Product: The resulting product is a solid powder of the inclusion complex. This powder can now be directly dissolved in your neutral aqueous buffer to the desired final concentration.
References
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI.
- Considerations regarding use of solvents in in vitro cell based assays - ResearchG
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide - Hilaris Publisher.
- This compound | 136247-18-2 - ChemicalBook.
- Spiperone (Spiroperidol) | Dopamine Receptor Antagonist | MedChemExpress.
- pH Adjustment and Co-Solvent Optimiz
- Compound Handling Instructions - MCE.
- Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing.
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
- How do I make a stock solution of a substance in DMSO?
- Spiperone | C23H26FN3O2 | CID 5265 - PubChem - NIH.
- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.
- Combined effect of complexation and pH on solubiliz
- Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar.
- Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
- Spiperone (Spiroperidol) | Dopamine Receptor拮抗剂 - MCE.
- Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.
- Techniques to Enhance Drug Solubility - Labinsights.
- The effect of solvents on drug metabolism in vitro - PubMed.
- How to make a stock solution of a substance in DMSO - Quora.
- Considerations regarding use of solvents in in vitro cell based assays.
- GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO.
- Pharmaceutical compositions for drugs having pH-dependent solubility - Google P
- CompoundingToday.
- This compound 2mg - rons.
- This compound 10mg - Mithridion.
- This compound 5mg - rons.
- Spiperone - Wikipedia.
- 3-N-(2-[18F]Fluoroethyl)
- N-(p-Aminophenethyl)spiperone | CAS 93801-18-4 | SCBT - Santa Cruz Biotechnology.
- 125I-Spiperone: A Novel Ligand for D2 Dopamine Receptors - PubMed.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spiperone | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spiperone - Wikipedia [en.wikipedia.org]
- 4. This compound | 136247-18-2 [m.chemicalbook.com]
- 5. longdom.org [longdom.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. medchemexpress.cn [medchemexpress.cn]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 13. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijmsdr.org [ijmsdr.org]
- 15. The effect of solvents on drug metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. mdpi.com [mdpi.com]
- 19. humapub.com [humapub.com]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. quora.com [quora.com]
- 23. researchgate.net [researchgate.net]
- 24. US20040043073A1 - Pharmaceutical compositions for drugs having pH-dependent solubility - Google Patents [patents.google.com]
Technical Support Center: Optimizing [18F]N-(p-Nitrophenethyl)spiperone ([18F]NPS) PET Scans
Welcome to the technical support guide for N-(p-Nitrophenethyl)spiperone ([18F]NPS) PET imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with this powerful radioligand for imaging dopamine D2-like receptors. The primary focus of this guide is to provide actionable strategies to reduce background noise and enhance the signal-to-noise ratio, thereby improving the quantitative accuracy and reliability of your preclinical and clinical research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during [18F]NPS PET experiments in a question-and-answer format. Each answer provides not only a solution but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Question 1: We are observing high signal in regions expected to have low D2 receptor density, leading to a poor signal-to-background ratio. What are the likely causes and how can we mitigate this?
Answer:
High background noise, or non-specific binding, is a common challenge in PET imaging and can originate from several factors. For [18F]NPS, a derivative of spiperone, the primary causes include its inherent lipophilicity, the formation of brain-penetrant radiometabolites, and potential off-target binding to other receptors.
Causality & Explanation:
-
Lipophilicity: Highly lipophilic (fat-soluble) compounds like [18F]NPS can non-specifically associate with lipid membranes throughout the brain, contributing to a diffuse background signal that is not related to receptor binding.
-
Radiometabolites: The in-vivo metabolism of [18F]NPS can produce radioactive metabolites.[1][2][3] If these metabolites can cross the blood-brain barrier, they will contribute to the overall radioactivity detected by the PET scanner, obscuring the specific signal from the parent radiotracer bound to D2 receptors.[1][2][3] This is a critical consideration, as PET measures total radioactivity without distinguishing between the parent compound and its metabolites.[1][2]
-
Off-Target Binding: Spiperone and its analogs are known to have affinity for other receptors, most notably serotonin 5-HT2A receptors. While [18F]NPS is selective for D2-like receptors, some level of off-target binding can occur, particularly in regions with high densities of these other receptors, contributing to the background signal.
Troubleshooting Strategies:
-
Pharmacological Blocking Studies: This is the gold-standard method to confirm that the signal you are observing is specific to the D2 receptors.[4][5] By pre-administering a high dose of a non-radioactive D2 receptor antagonist (e.g., raclopride or haloperidol), you can block the specific binding of [18F]NPS. The remaining signal can then be attributed to non-specific binding. A significant reduction in signal in your region of interest after blockade confirms D2-specific binding.[4][5]
-
Radiometabolite Analysis: It is crucial to determine the extent to which radiometabolites contribute to the brain signal.[6] This involves collecting blood samples at various time points during the scan, separating the plasma, and using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the fraction of radioactivity corresponding to the intact parent radiotracer versus its metabolites.[6] This information can then be used to correct the input function in kinetic modeling for a more accurate quantification of receptor binding.[6]
-
Kinetic Modeling: Instead of relying on simple standardized uptake value (SUV) calculations from static images, employing dynamic PET scanning (acquiring data over a longer period, e.g., 60-90 minutes) and applying kinetic models can help dissect the specific binding from non-specific uptake.[7][8][9] Models like the two-tissue compartment model can estimate the binding potential (BP_ND), a measure that is more robustly related to receptor density than SUV and is less influenced by blood flow and non-specific binding.[7][8][9]
Question 2: There is significant scan-to-scan variability in our results, even within the same experimental group. How can we improve the reproducibility of our [18F]NPS PET studies?
Answer:
Variability in PET imaging results can be frustrating and can undermine the statistical power of a study. The sources of this variability are often multifactorial, stemming from inconsistencies in the experimental protocol, from radiotracer administration to image acquisition and analysis.
Causality & Explanation:
-
Radiotracer Administration: The rate and volume of injection can affect the shape of the input function (the time-course of the radiotracer in arterial plasma), which in turn influences the tracer's uptake kinetics in the brain. Inconsistent injections can lead to significant variability in quantitative outcomes.
-
Animal Physiology: Factors such as the depth of anesthesia, body temperature, and stress levels of the animal can alter cerebral blood flow and metabolism, thereby affecting radiotracer delivery and uptake.
-
Image Acquisition and Reconstruction: The timing of the scan post-injection, the duration of the acquisition, and the parameters used for image reconstruction (e.g., algorithm, corrections for scatter and attenuation) all have a direct impact on the final quantitative values and image quality.[10][11][12][13]
Troubleshooting Strategies:
-
Standardize Radiotracer Administration: Implement a strict protocol for intravenous (IV) tail-vein injections. Using a catheter and an infusion pump for controlled, slow-bolus injections is preferable to manual injections to ensure consistency.
-
Control Physiological Parameters: Closely monitor and maintain the animal's physiological state throughout the experiment. Use a heating pad to maintain body temperature and monitor respiratory rate to ensure a consistent level of anesthesia.
-
Optimize and Standardize Imaging Protocol:
-
Uptake Time: Allow for a consistent and adequate uptake period before starting the scan to ensure the radiotracer has reached a state of relative equilibrium between specific and non-specific binding compartments.
-
Acquisition Duration: For dynamic scanning, a duration of 60-90 minutes is often necessary to capture the full kinetic profile of the tracer.[8][14] For static scans, the acquisition window should be timed to maximize the specific-to-non-specific binding ratio.
-
Reconstruction Parameters: Use the same reconstruction algorithm and corrections for all scans within a study. Ordered Subset Expectation Maximization (OSEM) with resolution recovery is a commonly used algorithm.[13]
-
Question 3: How can we be certain that the quality of our synthesized [18F]NPS is not contributing to high background noise?
Answer:
The quality of the radiotracer is paramount for a successful PET study. Impurities in the [18F]NPS preparation can significantly impact in-vivo performance, often manifesting as increased background signal. Rigorous quality control (QC) is non-negotiable.[15][16][17][18][19]
Causality & Explanation:
-
Radiochemical Purity: The presence of radioactive impurities, such as free [18F]fluoride or other radiolabeled byproducts from the synthesis, can lead to altered biodistribution and increased background. For example, free [18F]fluoride is taken up by bone, which can sometimes create artifacts in brain imaging. A minimal radiochemical purity of >95% is generally recommended.[15]
-
Molar Activity: Molar activity (the amount of radioactivity per mole of the compound) is a critical parameter. Low molar activity means a higher mass of the non-radioactive compound is injected along with the tracer. This can lead to partial saturation of the target D2 receptors, which paradoxically reduces the specific binding signal and can make the non-specific binding component more prominent.
-
Chemical Purity: Residual solvents (e.g., acetonitrile, DMSO) or catalysts from the synthesis process can have pharmacological effects or be toxic, potentially altering physiology and tracer kinetics.[15]
Troubleshooting Strategies:
-
Implement a Comprehensive QC Protocol: Before injecting the radiotracer, a full suite of QC tests should be performed on each batch.
-
Regularly Validate QC Methods: Ensure that your analytical methods, particularly HPLC, are properly validated for the analysis of [18F]NPS. This includes confirming the retention times of the parent compound and potential impurities.
| Parameter | Acceptance Criteria | Method | Rationale |
| Identity | Retention time matches reference standard | Radio-HPLC | Confirms the radioactive peak is [18F]NPS. |
| Radiochemical Purity | ≥ 95% | Radio-HPLC, Radio-TLC | Ensures that the vast majority of radioactivity comes from the desired tracer.[15] |
| Molar Activity | > 37 GBq/µmol (>1 Ci/µmol) at time of injection | HPLC with UV detector | Minimizes receptor occupancy by the non-radioactive compound to ensure true tracer conditions. |
| Residual Solvents | Below limits defined by pharmacopeia (e.g., USP <467>) | Gas Chromatography (GC) | Prevents toxicity and potential pharmacological effects of solvents.[15] |
| pH | 5.0 - 7.5 | pH meter or strip | Ensures physiological compatibility and stability of the radiotracer. |
| Sterility & Endotoxins | Sterile, < 175 EU/V | Sterility testing, Limulus Amebocyte Lysate (LAL) test | Mandatory for human use and good practice for animal studies to prevent infection and pyrogenic reactions.[19] |
Key Experimental Protocols
Protocol 1: Pharmacological Blocking Study to Determine Non-Specific Binding
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it on the scanner bed. Maintain body temperature with a heating pad.
-
Blocking Agent Administration: Administer a D2 receptor antagonist (e.g., raclopride, 1-2 mg/kg) via intraperitoneal (IP) or intravenous (IV) injection 15-30 minutes before the injection of [18F]NPS.
-
Radiotracer Injection: Administer a bolus of [18F]NPS via the tail vein.
-
PET Scan: Acquire a dynamic PET scan for 60-90 minutes.
-
Comparison Scan: On a separate day, perform a baseline scan on the same animal following the same procedure but without the administration of the blocking agent.
-
Data Analysis: Reconstruct the images and draw regions of interest (ROIs) on D2-rich areas (e.g., striatum) and a reference region (e.g., cerebellum). The difference in tracer uptake between the baseline and blocked scan in the striatum represents the specific binding.
Visualizations
Workflow for Troubleshooting High Background in [18F]NPS PET
Caption: A decision-making flowchart for troubleshooting high background noise.
Principle of a Pharmacological Blocking Study
Caption: Diagram illustrating how a blocking agent confirms specific binding.
References
-
Multi-organ kinetic modeling for Na[18F]F pre-clinical total-body PET studies. PubMed. Available at: [Link]
-
Multi‐organ kinetic modeling for Na[18F]F pre‐clinical total‐body PET studies. PubMed Central. Available at: [Link]
-
D2 dopamine receptor internalization prolongs the decrease of radioligand binding after amphetamine. PubMed Central. Available at: [Link]
-
Effects of dynamic [18F]NaF PET scan duration on kinetic uptake parameters in the knee. Frontiers in Nuclear Medicine. Available at: [Link]
-
The influence of different cellular environments on PET radioligand binding: an application to D2/3-dopamine receptor imaging. PubMed. Available at: [Link]
-
The influence of different cellular environments on PET radioligand binding: An application to D2/3-dopamine receptor imaging. PubMed Central. Available at: [Link]
-
Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?. National Institutes of Health. Available at: [Link]
-
D2 dopamine receptor internalization prolongs the decrease of radioligand binding after amphetamine: a PET study in a receptor internalization-deficient mouse model. PubMed. Available at: [Link]
-
Selectivity of probes for PET imaging of dopamine D3 receptors. PubMed Central. Available at: [Link]
-
Plasma radio-metabolite analysis of PET tracers for dynamic PET imaging: TLC and autoradiography. PubMed Central. Available at: [Link]
-
Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. MDPI. Available at: [Link]
-
Kinetic modelling and quantification bias in small animal PET studies with [18F]AB5186, a novel 18 kDa translocator protein radiotracer. PLOS ONE. Available at: [Link]
-
Blocking Studies to Evaluate Receptor-Specific Radioligand Binding in the CAM Model by PET and MR Imaging. MDPI. Available at: [Link]
-
Optimization of PET protocol and interrater reliability of 18F-PSMA-11 imaging of prostate cancer. PubMed Central. Available at: [Link]
-
Dealing with PET radiometabolites. PubMed Central. Available at: [Link]
-
EFOMP's GUIDELINE | Quality controls in PET/CT and PET/MR. European Federation of Organisations for Medical Physics. Available at: [Link]
-
Effects of metabolism on PET imaging. ResearchGate. Available at: [Link]
-
Radiosynthesis and Quality Control of (18F) PSMA-1007 at the Cyclotron Facility of National Institute of Nuclear Medicine and Al. Bangladesh Journal of Nuclear Medicine. Available at: [Link]
-
Blocking Studies to Evaluate Receptor-Specific Radioligand Binding in the CAM Model by PET and MR Imaging. PubMed. Available at: [Link]
-
Dealing with PET radiometabolites. PubMed. Available at: [Link]
-
Optimization of scanning time of 18F-FDG whole body PET/CT imaging in obese patients using quadratic dose protocol. PubMed. Available at: [Link]
-
Challenges in the development of dopamine D2‐ and D3‐selective radiotracers for PET imaging studies. Oita University Clinical Investigation. Available at: [Link]
-
Optimizing Low-Dose [18F]FDG-PET/CT Scans: Ensuring Quality Amid Radiotracer Availability Challenges – Insights from a Peripheral Tertiary Care Center. PubMed Central. Available at: [Link]
-
PET imaging of dopamine-D2 receptor internalization in schizophrenia. PubMed Central. Available at: [Link]
-
Optimization of scanning time of 18F-FDG whole body PET/CT imaging in obese patients using quadratic dose protocol. Medical Journal of Malaysia. Available at: [Link]
-
Optimization of the Acquisition Time and Injected Dose of 18F-Fluorodeoxyglucose Based on Patient Specifications for High-Sensitive Positron Emission Tomography/Computed Tomography Scanner. ResearchGate. Available at: [Link]
-
Kinetic modelling in small animal imaging with PET. PubMed. Available at: [Link]
-
Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. Sino Biological. Available at: [Link]
-
Synthesis and quality control of [(18) F]T807 for tau PET imaging. PubMed. Available at: [Link]
-
Dealing with PET radiometabolites. ResearchGate. Available at: [Link]
-
Measuring specific receptor binding of a PET radioligand in human brain without pharmacological blockade: The genomic plot. PubMed Central. Available at: [Link]
-
Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. PubMed Central. Available at: [Link]
-
IHC Troubleshooting Guide | Common Issues & Fixes. Boster Biological Technology. Available at: [Link]
Sources
- 1. Dealing with PET radiometabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dealing with PET radiometabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Blocking Studies to Evaluate Receptor-Specific Radioligand Binding in the CAM Model by PET and MR Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma radio-metabolite analysis of PET tracers for dynamic PET imaging: TLC and autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-organ kinetic modeling for Na[18F]F pre-clinical total-body PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi‐organ kinetic modeling for Na[18F]F pre‐clinical total‐body PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic modelling and quantification bias in small animal PET studies with [18F]AB5186, a novel 18 kDa translocator protein radiotracer | PLOS One [journals.plos.org]
- 10. Optimization of PET protocol and interrater reliability of 18F-PSMA-11 imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of scanning time of 18F-FDG whole body PET/CT imaging in obese patients using quadratic dose protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-mjm.org [e-mjm.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Effects of dynamic [18F]NaF PET scan duration on kinetic uptake parameters in the knee [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. efomp.org [efomp.org]
- 17. banglajol.info [banglajol.info]
- 18. Synthesis and quality control of [(18) F]T807 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
N-(p-Nitrophenethyl)spiperone stability and proper storage conditions
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals utilizing N-(p-Nitrophenethyl)spiperone. It addresses common questions regarding the compound's stability, proper storage, and troubleshooting for experimental applications. Our recommendations are grounded in established principles of chemical stability and informed by data on structurally related compounds.
Frequently Asked Questions (FAQs)
What are the recommended long-term storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a refrigerator at 2-8°C.[1] The compound is a yellow, solid material.[1] To prevent degradation from atmospheric moisture, it is best practice to store it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. For extended storage, maintaining the compound at -20°C can further minimize the potential for slow degradation.
How should I prepare and store stock solutions of this compound?
This compound is soluble in organic solvents such as acetone and chloroform.[1] For biological experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.
Best Practices for Stock Solutions:
-
Solvent Selection: Use high-purity, anhydrous DMSO to prepare stock solutions. The presence of water can promote hydrolysis over time.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. A researcher inquiring about a similar compound, N-(p-Isothiocyanatophenethyl)spiperone HCl, was advised that aliquots in DMSO are likely stable for up to 6 months at -20°C.[2] While not the exact same molecule, this provides a reasonable starting point for stability expectations.
-
Protection from Light: The nitrophenyl moiety suggests potential photosensitivity. Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
Is this compound sensitive to light?
What are the likely degradation pathways for this compound?
Based on the chemical structure of this compound, which combines a spiperone core with a nitrophenethyl group, the following degradation pathways are plausible:
-
Oxidative Degradation: The tertiary amine in the spiperone structure can be susceptible to oxidation. Forced degradation studies on the structurally related drug, risperidone, have shown it to be susceptible to oxidative stress.[3][5][6]
-
Hydrolysis: While likely less prominent than oxidation for the core structure, prolonged exposure to acidic or basic aqueous conditions could potentially lead to hydrolysis, although studies on risperidone suggest it is relatively stable against acid and base hydrolysis under some conditions.[6]
-
Photodegradation: As mentioned, the nitrophenyl group is a chromophore that can absorb light, potentially leading to photochemical reactions and degradation of the molecule.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
If you are observing variability in your experimental results, it could be related to the stability and handling of the compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock Solution | Prepare a fresh stock solution from solid material. If using an older stock, qualify its integrity using the HPLC method described below. Avoid multiple freeze-thaw cycles by using single-use aliquots. |
| Photodegradation | Ensure all handling steps involving the compound and its solutions are performed with minimal light exposure. Use amber vials and cover plates or tubes with foil during incubation. |
| Adsorption to Plastics | Highly lipophilic compounds can adsorb to plastic surfaces. If possible, use glass or low-adhesion polypropylene labware. Include appropriate vehicle controls to assess any non-specific effects. |
| Precipitation in Aqueous Media | When diluting the DMSO stock solution into aqueous buffers, ensure rapid mixing to avoid precipitation. Visually inspect the final solution for any cloudiness. The final DMSO concentration in your assay should be kept low (typically <0.5%) and consistent across all conditions. |
Issue 2: Observing unexpected peaks in analytical chromatography (e.g., HPLC).
The appearance of new peaks in your chromatogram can indicate the presence of impurities or degradation products.
Recommended Action: Stability-Indicating HPLC Analysis
A reverse-phase HPLC (RP-HPLC) method is suitable for assessing the purity of this compound. While a specific method for this compound is not published, methods for the parent compound, spiperone, and related molecules can be adapted.
Example HPLC Method Parameters (based on risperidone analysis): [3][5][7]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH 3.5) and an organic solvent (e.g., acetonitrile and/or methanol). A typical starting point could be a 65:35 mixture of buffer and organic solvent.
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at a wavelength where the compound has significant absorbance (e.g., around 276-280 nm, characteristic for similar structures).
-
Temperature: Ambient or controlled at 25-30°C.
By running a sample of your potentially degraded stock and comparing it to a freshly prepared standard, you can identify and quantify any degradation.
Experimental Workflow & Diagrams
Workflow for Investigating Compound Stability
To systematically assess the stability of this compound under your specific experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to stress conditions and analyzing the outcomes by HPLC.
Caption: Workflow for a forced degradation study.
Logical Relationship for Troubleshooting Inconsistent Assay Results
Caption: Troubleshooting logic for inconsistent assay results.
References
-
Suthar, A. P., et al. (2009). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of PharmTech Research, 1(3), 568-575. Available at: [Link]
- Peña, M., et al. (2009). Heterogeneous photocatalytic degradation of nitrophenols. Applied Catalysis B: Environmental, 87(1-2), 118-125.
-
Soggia, G., et al. (2022). Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer. International Journal of Molecular Sciences, 23(15), 8565. Available at: [Link]
-
Jain, D., et al. (2012). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. Journal of Chromatographic Science, 50(8), 661-667. Available at: [Link]
- Manikandan, K., et al. (2013). method development and validation of risperidone by rp-hplc. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 437-440.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]
-
Mennickent, S., de Diego, M., Liser, B., & Trujillo, L. (2018). STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS. Journal of the Chilean Chemical Society, 63(3). Available at: [Link]
-
van der Weide, J., et al. (2008). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 173(1), 74-84. Available at: [Link]
-
ResearchGate. (2015). How long is a DMSO stock solution of NIPS-HCl stable at -20C? Retrieved from [Link]
- Palacios, J. M., et al. (1989). Identification of the ligand-binding subunit of the human 5-hydroxytryptamine1A receptor with N-(p-azido-m-[125I] iodophenethyl)spiperone, a high affinity radioiodinated photoaffinity probe. Molecular Pharmacology, 36(1), 15-21.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5265, Spiperone. Retrieved from [Link]
- Frost, J. J., et al. (1986). 125I-Spiperone: A Novel Ligand for D2 Dopamine Receptors. Life Sciences, 39(16), 1431-1437.
- Glennon, R. A., et al. (1998). Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. Journal of Medicinal Chemistry, 41(26), 5227-5233.
- De Jesus, O. T., et al. (1986). Syntheses and D2 receptor affinities of derivatives of spiperone containing aliphatic halogens. International Journal of Radiation Applications and Instrumentation. Part A.
- De Paulis, T., et al. (1992). Evaluation of N-alkyl derivatives of radioiodinated spiperone as radioligands for in vivo dopamine D2 receptor studies. Chemical & Pharmaceutical Bulletin, 40(1), 165-169.
-
Wageningen University & Research. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). spiperone. Retrieved from [Link]
-
PlumX Metrics. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of forced degradation results. Retrieved from [Link]
- Ghafourian, T., & Barzegar-Jalali, M. (2019). structure elucidation of oxidative degradation product of drospirenone. International Journal of Pharmaceutical Sciences and Research, 10(9), 4153-4158.
- Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
- Patel, Y., & Kumar, A. (2022). Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics, 12(6), 209-216.
-
Mennickent, S., et al. (2018). STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS. Journal of the Chilean Chemical Society, 63(3). Available at: [Link]
-
Hrovat, K., et al. (2013). Synthesis and Characterization of (+)-3-C-Nitromethyl-1,2:5,6-di-O-Isopropylidene-α-d-Allofuranose. Molecules, 18(10), 12186-12195. Available at: [Link]
-
de Witte, W., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(19), 2089-2094. Available at: [Link]
-
di Stadio, M., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 24(23), 16994. Available at: [Link]
Sources
- 1. This compound | 136247-18-2 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS | Journal of the Chilean Chemical Society [jcchems.com]
- 7. ijrpns.com [ijrpns.com]
Minimizing off-target effects of N-(p-Nitrophenethyl)spiperone in vivo
Technical Support Center: N-(p-Nitrophenethyl)spiperone (NPS)
A Guide to Minimizing Off-Target Effects in In Vivo Research
Welcome to the technical support guide for this compound (NPS). As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with expert insights and practical troubleshooting strategies for using NPS in vivo. Our goal is to help you design robust experiments that confidently attribute your findings to the intended on-target mechanism while effectively identifying and mitigating potential off-target effects.
Part 1: Foundational FAQs
This section addresses the most common initial questions regarding NPS and its pharmacological profile.
Q1: What is this compound (NPS) and what is its primary pharmacological target?
This compound is a derivative of the well-characterized butyrophenone antagonist, spiperone. Its primary and most potent pharmacological target is the Dopamine D2 receptor , where it acts as a high-affinity antagonist.[1][2] Due to this property, NPS and its parent compound, spiperone, are invaluable tools for studying the role of D2 receptors in neuropsychiatric and endocrine disorders.[1]
Q2: What are "off-target" effects and why are they a critical concern for in vivo studies with NPS?
Q3: What are the known major off-targets for NPS and its parent compound, spiperone?
While highly potent at the D2 receptor, NPS, like spiperone, exhibits significant affinity for several other receptors. This lack of perfect selectivity is a crucial experimental variable that must be controlled. The primary off-targets of concern are Serotonin 5-HT2A receptors and, to a lesser extent, 5-HT1A and Sigma receptors.[4][5][6]
The binding profile dictates the potential for off-target activity. Below is a summary of the receptor binding affinities (Kᵢ) for spiperone, which serves as a reliable proxy for NPS. Lower Kᵢ values indicate higher binding affinity.
| Receptor Target | Binding Affinity (Kᵢ) in nM | Primary Effect |
| Dopamine D2 | ~0.06 - 0.35 nM [7][8] | On-Target Antagonist |
| Serotonin 5-HT2A | ~1.14 nM[7] | Off-Target Antagonist |
| Serotonin 5-HT1A | High Affinity (not always quantified vs D2)[5] | Off-Target Antagonist |
| Sigma Receptors | ~9 nM[6] | Off-Target Binding |
| Dopamine D3 | ~0.125 nM[8] | On-Target Family Member |
| Adrenergic α1 | Low Affinity[4] | Negligible at typical doses |
This table summarizes data for spiperone and its close analogues. The relative affinity profile is expected to be highly similar for NPS.
The key takeaway is the sub-nanomolar affinity for both D2 and 5-HT2A receptors, making 5-HT2A antagonism the most probable source of confounding off-target effects.
Caption: NPS interaction with on-target and off-target receptors.
Part 2: Troubleshooting Guide: Deconvoluting On-Target vs. Off-Target Effects
This section provides systematic, actionable protocols to address specific experimental challenges.
Problem: My in vivo results are ambiguous. How can I definitively confirm the observed phenotype is mediated by the Dopamine D2 receptor?
This is the central question in ensuring experimental validity. The causality behind this problem is that a behavioral or physiological outcome could be a composite of both D2 and 5-HT2A receptor blockade. To dissect this, you must implement a workflow designed to isolate the D2-mediated component.
This workflow provides a logical sequence of experiments to build a strong case for D2-mediated effects.
Caption: Experimental workflow for validating on-target NPS effects.
-
Establish a Dose-Response Curve:
-
Objective: To identify the Minimal Effective Dose (MED) of NPS that produces your phenotype of interest. Using the MED is crucial because higher doses are more likely to engage lower-affinity off-targets.
-
Procedure:
-
Select a range of NPS doses (e.g., 0.05, 0.1, 0.5, 1.0 mg/kg, i.p.).
-
Administer each dose to a separate cohort of animals.
-
Include a vehicle-only control group.
-
Measure the behavioral or physiological endpoint at a consistent time post-injection.
-
Analysis: Plot the dose vs. the magnitude of the effect. The MED is the lowest dose that produces a statistically significant effect compared to the vehicle control. All subsequent validation experiments should use this MED.
-
-
-
On-Target Blockade (Antagonist Pre-treatment):
-
Objective: To determine if the NPS effect can be prevented by first blocking D2 receptors with a different, highly selective D2 antagonist.
-
Causality: If the NPS phenotype is truly D2-mediated, pre-occupying the D2 receptors with another antagonist should prevent NPS from binding and eliciting its effect. Raclopride is an excellent choice due to its high selectivity for D2/D3 receptors over other receptor classes.[9][10]
-
Procedure:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + NPS (at MED)
-
Group 3: Raclopride (e.g., 0.5 mg/kg, i.p.) + NPS (at MED)
-
Administer the pre-treatment (Vehicle or Raclopride) 15-30 minutes before the primary treatment (Vehicle or NPS).
-
Measure the endpoint.
-
-
Expected Outcome: If the effect is on-target, the phenotype observed in Group 2 should be significantly attenuated or completely absent in Group 3.
-
-
Off-Target Investigation (5-HT2A Blockade):
-
Objective: To determine if blockade of the primary off-target, the 5-HT2A receptor, contributes to the observed phenotype.
-
Causality: If the NPS effect is partially or wholly due to 5-HT2A antagonism, pre-blocking these receptors with a selective antagonist should either have no effect (if the phenotype is purely D2-mediated) or could alter the phenotype.
-
Procedure:
-
Group 1: Vehicle + NPS (at MED)
-
Group 2: Ketanserin (a selective 5-HT2A antagonist, e.g., 1-2 mg/kg, i.p.) + NPS (at MED)
-
-
Expected Outcome:
-
No Change: If Ketanserin pre-treatment does not alter the NPS-induced effect, it suggests the phenotype is not primarily driven by 5-HT2A antagonism.
-
Attenuation/Alteration: If the effect is changed, it indicates a contribution from 5-HT2A receptors, and your interpretation must account for this dual mechanism.
-
-
Part 3: Advanced Strategies & Considerations
Q4: When should I consider using knockout animal models?
Genetic validation using knockout (KO) models is the gold standard for confirming on-target activity.
-
When to Use:
-
To definitively confirm findings from pharmacological blockade studies.
-
If pharmacological tools are unavailable or have their own selectivity issues.
-
For high-impact studies intended for top-tier publication or clinical translation.
-
-
Experimental Design:
-
Animals: Use D2 receptor KO mice and their wild-type (WT) littermates as controls.
-
Groups:
-
WT + Vehicle
-
WT + NPS (at MED)
-
D2 KO + Vehicle
-
D2 KO + NPS (at MED)
-
-
Expected Outcome: The phenotype observed in the "WT + NPS" group should be completely absent in the "D2 KO + NPS" group. Any residual effect seen in the KO animals can be definitively attributed to off-target mechanisms.
-
Q5: How can I optimize my experimental design from the start to minimize potential off-target effects?
Proactive experimental design is more efficient than post-hoc troubleshooting.
-
Rational Dose Selection: Begin with the lowest possible doses based on literature reports of in vivo D2 receptor occupancy studies, rather than starting with high doses that guarantee an effect but also guarantee off-target engagement.
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) affects the pharmacokinetics (PK) of NPS.[11] An inconsistent absorption rate can lead to variable peak concentrations, which may transiently engage off-targets. Choose a route that provides consistent and reproducible exposure and stick with it for all comparative experiments.
-
Pharmacokinetic Considerations: Be aware of the absorption, distribution, metabolism, and excretion (ADME) profile of NPS. The complex interplay between lipophilicity, blood-brain barrier permeability, and receptor affinity determines the drug's in vivo behavior.[11] A long half-life could lead to drug accumulation and engagement of off-targets over time. Consider a time-course study to measure your phenotype at multiple points after NPS administration.
By employing these rigorous controls and validation strategies, you can significantly increase the confidence and scientific integrity of your in vivo research using this compound.
References
- (N/A)
- (N/A)
-
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]
-
Cina, M., et al. (2014). Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists. PubMed. Retrieved from [Link]
- (N/A)
- (N/A)
- (N/A)
- (N/A)
-
Saji, H., et al. (1992). Evaluation of N-alkyl derivatives of radioiodinated spiperone as radioligands for in vivo dopamine D2 receptor studies: effects of lipophilicity and receptor affinity on the in vivo biodistribution. Chem Pharm Bull (Tokyo), 40(1), 165-9. Retrieved from [Link]
- (N/A)
-
Cozzi, N. V., et al. (1996). In vitro pharmacological profile of 3-N-(2-fluoroethyl)spiperone. PubMed. Retrieved from [Link]
- (N/A)
-
Glennon, R. A., et al. (1998). Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. J Med Chem, 41(25), 5095-8. Retrieved from [Link]
- (N/A)
-
Welch, M. J., et al. (1987). In vitro and in vivo binding of (E)- and (Z)-N-(iodoallyl)spiperone to dopamine D2 and serotonin 5-HT2 neuroreceptors. PubMed. Retrieved from [Link]
-
Amalric, M., & Koob, G. F. (1992). Selective effects of low-dose D2 dopamine receptor antagonism in a reaction-time task in rats. Psychopharmacology (Berl), 107(2-3), 207-12. Retrieved from [Link]
- (N/A)
- (N/A)
-
Coccini, T., et al. (1991). 3H-spiperone labels sigma receptors, not dopamine D2 receptors, in rat and human lymphocytes. PubMed. Retrieved from [Link]
- (N/A)
-
Zhen, J., et al. (2008). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Naunyn Schmiedebergs Arch Pharmacol, 378(1), 97-105. Retrieved from [Link]
-
Welch, M. J., et al. (1984). Syntheses and D2 receptor affinities of derivatives of spiperone containing aliphatic halogens. PubMed. Retrieved from [Link]
-
Seeman, P., & Van Tol, H. H. (1988). Dopamine D1 and D2 receptor selectivities of agonists and antagonists. Adv Exp Med Biol, 235, 55-63. Retrieved from [Link]
Sources
- 1. Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses and D2 receptor affinities of derivatives of spiperone containing aliphatic halogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. In vitro pharmacological profile of 3-N-(2-fluoroethyl)spiperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3H-spiperone labels sigma receptors, not dopamine D2 receptors, in rat and human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo binding of (E)- and (Z)-N-(iodoallyl)spiperone to dopamine D2 and serotonin 5-HT2 neuroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective effects of low-dose D2 dopamine receptor antagonism in a reaction-time task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine D1 and D2 receptor selectivities of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of N-alkyl derivatives of radioiodinated spiperone as radioligands for in vivo dopamine D2 receptor studies: effects of lipophilicity and receptor affinity on the in vivo biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Synthesized N-(p-Nitrophenethyl)spiperone
Welcome to the technical support center for N-(p-Nitrophenethyl)spiperone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the quality control of this synthesized compound. Our goal is to equip you with the necessary knowledge to ensure the identity, purity, and stability of your this compound, thereby guaranteeing the reliability and reproducibility of your experimental results.
Part 1: Understanding the Compound and Synthesis
This compound is a derivative of the potent D2 and 5-HT2A receptor antagonist, spiperone.[1][2] The addition of the p-nitrophenethyl group can be a critical step for further chemical modifications or for its use as a precursor in more complex syntheses, such as the preparation of p-aminophenethylspiperone (NAPS).[3][4] The synthesis typically involves the N-alkylation of spiperone with a suitable p-nitrophenethyl halide.[3] Difficulties in this synthesis, such as low yields and purification challenges, have been reported, underscoring the need for stringent quality control.[3]
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the quality control of synthesized this compound in a question-and-answer format.
Identity Confirmation
Q1: My initial analysis suggests the synthesis was successful, but how can I be certain I have the correct compound?
A1: Definitive structural confirmation requires a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure elucidation. You should acquire both ¹H and ¹³C NMR spectra. The proton NMR should show characteristic signals for the spiperone core and the newly introduced p-nitrophenethyl group. Specifically, look for the aromatic protons of the nitrophenyl group, which will appear as a distinct AA'BB' system in the downfield region of the spectrum.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[6][7] The observed mass should correspond to the calculated exact mass of the protonated molecule [M+H]⁺. Fragmentation patterns observed in MS/MS can provide further structural confirmation.
-
Infrared (IR) Spectroscopy: While less specific than NMR or MS, IR can confirm the presence of key functional groups. Look for the characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
Troubleshooting Unexpected Spectroscopic Data:
-
Unexpected NMR signals: This could indicate the presence of residual starting materials (spiperone, p-nitrophenethyl bromide), side-products, or solvent impurities. Compare your spectra with those of the starting materials.
-
Incorrect mass in MS: A mass difference could indicate incomplete reaction, side reactions, or the formation of adducts (e.g., sodium adducts [M+Na]⁺). Ensure your mass spectrometer is properly calibrated.
-
Absence of nitro group peaks in IR: This strongly suggests the N-alkylation step was unsuccessful.
Q2: I see a peak in my mass spectrum that corresponds to spiperone. What went wrong?
A2: The presence of a significant spiperone peak indicates an incomplete alkylation reaction. This can be due to several factors:
-
Insufficient Reactant: The molar ratio of the p-nitrophenethyl halide to spiperone may have been too low.
-
Ineffective Base: The base used to deprotonate the piperidine nitrogen of spiperone might not have been strong enough or added in sufficient quantity.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to ensure complete conversion.
-
Poor Solubility: The reactants may not have been fully dissolved in the chosen solvent, limiting their ability to react.
Solution: Re-evaluate your synthetic protocol. Consider increasing the molar equivalents of the alkylating agent and the base, extending the reaction time, or using a higher temperature. Ensure all reactants are fully dissolved before proceeding.
Purity Assessment
Q3: My NMR looks clean, but how do I accurately quantify the purity of my this compound?
A3: Visual inspection of an NMR spectrum is not sufficient for purity determination. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.[8]
-
Methodology: A reversed-phase HPLC (RP-HPLC) method with UV detection is typically employed.[9] The aromatic nature of this compound makes it highly responsive to UV detection.
-
Purity Calculation: The purity is generally determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Troubleshooting HPLC Analysis:
-
Poor Peak Shape (Tailing or Fronting): This can be caused by column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase. Try injecting a smaller amount of your sample, adjusting the mobile phase pH, or using a different column chemistry.
-
Multiple Peaks: This indicates the presence of impurities. These could be unreacted starting materials, byproducts of the synthesis, or degradation products.[10]
-
No Peak Observed: This could be due to several reasons: the compound is not eluting from the column, it is not being detected at the chosen wavelength, or there was an issue with the injection. Check your method parameters, including the mobile phase composition and detector wavelength.
Q4: I have identified several impurities in my HPLC chromatogram. What are the likely sources of these impurities?
A4: Impurities can arise from various stages of the synthesis and work-up.[11]
-
Starting Materials: Unreacted spiperone and p-nitrophenethyl bromide are common impurities.
-
Side-Products: Over-alkylation or reaction at other nucleophilic sites on the spiperone molecule can lead to byproducts.
-
Degradation Products: The nitro group can be susceptible to reduction under certain conditions. The compound may also be sensitive to light or extreme pH.
-
Residual Solvents: Solvents used in the synthesis or purification process may be retained in the final product.
Workflow for Impurity Identification:
Caption: Workflow for the identification and quantification of impurities.
Stability and Storage
Q5: How should I store my synthesized this compound to ensure its stability?
A5: As a general precaution for complex organic molecules, especially those with potentially reactive functional groups like the nitro group, proper storage is crucial.
-
Temperature: Store at low temperatures, preferably at -20°C or below.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil. Light can potentially induce photochemical reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Solvent: If stored in solution, use a dry, aprotic solvent. The presence of water or protic solvents could lead to hydrolysis or other degradation pathways over time.
Q6: I re-analyzed my sample after a few weeks and see new impurity peaks. What happened?
A6: The appearance of new peaks upon storage indicates that your compound is degrading. This could be due to:
-
Improper Storage: Review your storage conditions against the recommendations in A5.
-
Inherent Instability: Some compounds are inherently unstable. The nitro group, for instance, can be reduced.
-
Contaminants: The presence of acidic or basic impurities can catalyze degradation.
Solution: Re-purify the compound if necessary. For future batches, ensure rigorous purification to remove any potential catalysts for degradation and strictly adhere to proper storage conditions.
Part 3: Experimental Protocols
Here are detailed, step-by-step methodologies for the key quality control experiments.
Protocol 1: Purity Determination by RP-HPLC
This protocol provides a general starting point for method development. Optimization may be required based on the specific impurities present in your sample.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan to be the λmax of the compound).
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of your synthesized this compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to be within the linear range of the detector.
-
-
Analysis:
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject your sample and record the chromatogram.
-
Integrate all peaks and calculate the area percent of the main peak to determine the purity.
-
Protocol 2: Identity Confirmation by LC-MS
This protocol is designed to confirm the molecular weight of the synthesized compound.
-
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution data).
-
-
Chromatographic Conditions:
-
Use the same column and mobile phases as described in Protocol 1. A faster gradient may be employed if chromatographic separation is not the primary goal.
-
-
Mass Spectrometer Settings (Example for ESI+):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Analysis:
-
Inject the sample.
-
Extract the ion chromatogram for the theoretical m/z of the protonated this compound.
-
Examine the mass spectrum of the corresponding chromatographic peak to confirm the presence of the [M+H]⁺ ion. Compare the observed mass to the calculated exact mass.
-
Data Summary Table
| Analytical Technique | Parameter | Expected Result for this compound |
| RP-HPLC | Purity | >95% (application dependent) |
| Retention Time | Consistent for a given method | |
| HRMS (ESI+) | [M+H]⁺ (Observed) | Matches calculated exact mass (C₂₉H₃₃FN₄O₄) ± 5 ppm |
| ¹H NMR | Chemical Shifts | Characteristic peaks for spiperone and p-nitrophenethyl moieties |
| ¹³C NMR | Number of Signals | 29 distinct signals (or fewer with symmetry) |
| FT-IR | Key Stretches | ~1520 cm⁻¹ and ~1350 cm⁻¹ (NO₂) |
Part 4: Logical Relationships in Quality Control
The following diagram illustrates the logical flow of the quality control process, emphasizing the interplay between different analytical techniques.
Caption: Logical workflow for the quality control of synthesized compounds.
References
-
Omokawa, H., Tanaka, A., Iio, M., Nishihara, Y., Inoue, O., & Yamazaki, T. (1985). Synthesis of N-methyl and N-11C-methyl spiperone by phase transfer catalysis in anhydrous solvent. Radioisotopes, 34(9), 480-485. [Link]
-
Practical synthesis of p-aminophenethylspiperone (NAPS), a high-affinity, selective D-2-dopamine receptor antagonist. RTI International. [Link]
-
An, J., & Zhang, A. (2000). Multistep solution-phase parallel synthesis of spiperone analogues. Bioorganic & medicinal chemistry letters, 10(21), 2435–2439. [Link]
-
Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. (2005). ChemBioChem, 6(9), 1641-1647. [Link]
-
Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer. (2021). International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Synthesis of precursor N‐(p‐aminophenethyl)spiperone (NAPS) (11). ResearchGate. [Link]
-
Effect of N-Alkylation on the Affinities of Analogues of Spiperone for Dopamine D2 and Serotonin 5-HT2 Receptors. ElectronicsAndBooks. [Link]
-
Zhen, J., Antonio, T., & Reith, M. E. (2006). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of pharmacological and toxicological methods, 54(2), 166–172. [Link]
-
Developments in high-resolution mass spectrometric analyses of new psychoactive substances. (2022). Analytical and Bioanalytical Chemistry, 414(8), 2459-2476. [Link]
-
Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. (2018). SciSpace. [Link]
-
Troubleshooting Guides. Bionano Genomics. [Link]
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). ADMET and DMPK, 7(4), 231-255. [Link]
-
NMR Spectroscopy :: NMR Bibliography. Organic Chemistry Data. [Link]
- Hplc method for separation and detection of hydromorphone and related opioid pharmacophores.
-
Mass spectrometric analysis of leukotriene A4 and other chemically reactive metabolites of arachidonic acid. (2002). Journal of the American Society for Mass Spectrometry, 13(10), 1163-1173. [Link]
-
Non-targeted analysis of new psychoactive substances using mass spectrometric techniques. OPUS at UTS. [Link]
-
A review of the newly identified impurity profiles in methamphetamine seizures. (2020). Forensic Science International, 313, 110355. [Link]
-
HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies. (2022). Molecules, 27(24), 8996. [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). Molecules, 26(21), 6689. [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (2022). Journal of Pharmaceutical Analysis, 12(5), 763-775. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. (2010). Journal of Young Pharmacists, 2(3), 304–311. [Link]
-
Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Spiked Urine Sample. (2024). Journal of Analytical Toxicology. [Link]
-
Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. (1997). Journal of the American Society for Mass Spectrometry, 8(1), 1-8. [Link]
-
Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal ® Consta. (2014). Pharmaceutical Analytica Acta, 5(11). [Link]
-
Practical guidelines for the characterization and quality control of pure drug nanoparticles and nano-cocrystals in the pharmaceutical industry. (2025). Advanced Drug Delivery Reviews, 175, 113813. [Link]
-
SPE–TLC Profiling of Impurities in 1-(3,4-Methylenedioxyphenyl)-2-nitropropene, an Intermediate in 3,4-Methylenedioxy- methamphetamine (MDMA) Synthesis. (2025). Journal of Planar Chromatography – Modern TLC, 24(4), 312-317. [Link]
-
Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. (2018). Talanta, 183, 27-36. [Link]
-
Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. (2017). Der Pharma Chemica, 9(23), 82-84. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Practical synthesis of p-aminophenethylspiperone (NAPS), a high-affinity, selective D-2-dopamine receptor antagonist | RTI [rti.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. scispace.com [scispace.com]
- 8. longdom.org [longdom.org]
- 9. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]
- 10. A review of the newly identified impurity profiles in methamphetamine seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for N-(p-Nitrophenethyl)spiperone Behavioral Studies
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth technical support for refining animal models in behavioral studies involving N-(p-Nitrophenethyl)spiperone (NPES). We will move beyond standard protocols to address the nuanced challenges you may face, ensuring the integrity and reproducibility of your findings.
Section 1: Foundational Knowledge & Initial Considerations
Before designing any behavioral study, a firm grasp of the pharmacological properties of this compound (NPES) is crucial. NPES is a derivative of spiperone, a well-characterized butyrophenone antipsychotic.
Mechanism of Action: The primary mechanism of action for spiperone and its derivatives is potent antagonism of dopamine D2 receptors.[1][2] Blockade of these receptors is central to its effects on motor control, motivation, and reward-based behaviors.[1][3] NPES also exhibits high affinity for serotonin 5-HT2A receptors, which can modulate its overall behavioral profile.[2][4][5]
FAQ 1: What are the expected behavioral outcomes of D2 receptor antagonism with NPES in rodents?
Antagonizing D2 receptors typically leads to a dose-dependent reduction in spontaneous locomotor activity and can interfere with the performance of learned behaviors.[3] Specifically, D2 blockade has been shown to increase the duration of executed responses while having minimal effect on the initiation of a response, in contrast to D1 antagonists which reduce the likelihood of response initiation.[3] This can manifest as:
-
Reduced Locomotion: A general suppression of movement in open-field tests.
-
Catalepsy: At higher doses, a state of motor immobility can be observed.
-
Disruption of Conditioned Responses: Impaired performance in tasks requiring motivated action, such as lever-pressing for a reward.[3]
-
Attenuation of Psychostimulant Effects: NPES can be used to block the locomotor-activating effects of dopamine agonists like methamphetamine.[6]
It is important to note that the behavioral effects can vary depending on the age of the animal model, with adolescent and adult rats showing different sensitivities to dopamine receptor inactivation compared to preweanling rats.[7]
Diagram: Dopamine D2 Receptor Antagonism Pathway
Caption: NPES blocks dopamine from binding to postsynaptic D2 receptors.
Section 2: Experimental Design and Protocol Optimization
The success of your behavioral study hinges on meticulous planning and optimization. Here we address common questions related to setting up your experiments.
FAQ 2: How do I choose the right vehicle for NPES administration?
NPES is a lipophilic compound, meaning it has poor solubility in aqueous solutions like saline.[8] Selecting an appropriate vehicle is critical for accurate dosing and minimizing confounding effects.[9]
Vehicle Selection Guide:
| Vehicle | Pros | Cons & Mitigation Strategies |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for lipophilic compounds.[10][11] | Can have its own biological effects, including neuroprotective properties.[12] Mitigation: Use the lowest possible concentration of DMSO (typically <10%) and dilute the final solution in saline or PBS. Always include a vehicle-only control group to account for any DMSO-induced effects.[7][10] |
| Tween 80 / Saline | Forms a stable emulsion for many compounds. | Can be challenging to get some compounds into solution. May require heating or sonication. |
| Cyclodextrins (e.g., HP-β-CD) | Effectively encapsulates lipophilic drugs to improve aqueous solubility.[10] | Can also exert independent neuroprotective effects.[12][13] Mitigation: As with DMSO, a vehicle-only control group is essential. The concentration of cyclodextrin should be kept consistent across all groups. |
| Oil-Based Vehicles (e.g., Sesame Oil) | Suitable for highly lipophilic drugs, often used for subcutaneous or intraperitoneal administration.[10] | Not suitable for intravenous administration. Can have slower absorption kinetics. |
Step-by-Step Protocol: Preparing an NPES Solution using DMSO
-
Calculate Required Mass: Determine the total mass of NPES needed for all animals in your study cohort, including a small excess to account for transfer losses.
-
Initial Solubilization: Dissolve the calculated mass of NPES in the minimum required volume of 100% DMSO. Gentle vortexing or brief sonication can aid dissolution.
-
Dilution: Slowly add sterile saline or Phosphate-Buffered Saline (PBS) to the DMSO-NPES concentrate while vortexing to bring the solution to the final desired volume. This gradual dilution helps prevent precipitation of the compound.
-
Final Concentration Check: Ensure the final concentration of DMSO in the injection solution is as low as possible, ideally below 10%.
-
Pre-injection Check: Before each injection, visually inspect the solution for any signs of precipitation. If observed, the solution may need to be gently warmed or sonicated.
FAQ 3: What is a good starting dose for NPES in rats or mice, and what administration route should I use?
Dose-finding studies are indispensable. The optimal dose will depend on the specific behavioral assay, the animal species and strain, and the desired level of D2 receptor occupancy.
| Species | Route | Starting Dose Range (Subcutaneous) | Reference Notes |
| Mouse | s.c. | 10 - 50 mg/kg | Spiperone has been administered subcutaneously in mice at doses of 30 and 150 mg/kg to test for immunosuppressive effects.[14] While NPES is a derivative, this provides a wide starting range to test for behavioral effects. |
| Rat | s.c. | 5 - 40 mg/kg | A derivative of spiperone, NIPS, was shown to effectively reduce D2 receptor density in rats within this subcutaneous dose range.[15] This serves as a strong rationale for initiating dose-response studies for NPES in a similar range. |
Administration Route:
-
Subcutaneous (s.c.) injection: Often preferred for its slower, more sustained absorption profile compared to intraperitoneal injection.
-
Intraperitoneal (i.p.) injection: Provides rapid absorption but can have more variability.
-
Intravenous (i.v.) injection: Used for rapid onset and precise control over blood concentrations but is technically more demanding.[2]
Recommendation: Begin with a subcutaneous route of administration and perform a dose-response curve (e.g., 5, 10, 20, 40 mg/kg) to identify a dose that produces the desired behavioral effect without causing excessive motor impairment or distress.
Section 3: Troubleshooting Guide for Behavioral Assays
Even with careful planning, experiments can yield unexpected results. This section addresses specific problems in a Q&A format.
Problem 1: I'm not observing any behavioral changes after NPES administration, even at high doses.
Question: My NPES-treated group is behaving identically to my vehicle control group in the open-field test. What could be wrong?
Troubleshooting Flowchart:
Caption: A systematic approach to troubleshooting lack of behavioral effects.
Detailed Explanation:
-
Verify Drug Formulation: The most common issue is poor solubility.[13] Visually inspect your dosing solution before each injection. If you see any cloudiness or precipitate, the actual dose being administered is lower than intended.
-
Re-evaluate Dose and Timing: The pharmacokinetics of NPES may differ from spiperone. A time-course study is crucial to determine the peak effect time. The dose required to engage D2 receptors sufficiently to alter behavior might be higher than anticipated.
-
Include a Positive Control: To validate your behavioral assay, include a group treated with a well-characterized D2 antagonist like haloperidol or raclopride.[3][6] If these compounds also fail to produce an effect, the issue likely lies with the experimental paradigm itself, not the test compound.[16][17]
-
Consider Animal Model Specifics: Different rodent strains can have varying sensitivities to pharmacological agents.[9] Ensure the strain you are using is appropriate for your research question. Furthermore, factors like housing conditions (e.g., individually ventilated cages) can impact behavioral results.[16]
Problem 2: The behavioral variability within my NPES-treated group is very high.
Question: Some of my NPES-treated animals show profound motor suppression, while others seem unaffected. Why is my data so noisy?
Possible Causes and Solutions:
-
Inconsistent Administration:
-
Issue: Inaccurate injection volumes or variable absorption from the injection site (e.g., injecting into a blood vessel during a subcutaneous injection).
-
Solution: Ensure all personnel are thoroughly trained in the injection technique. For subcutaneous injections, gently pull back on the syringe plunger to check for blood before injecting. Use a consistent injection site for all animals.
-
-
Precipitation of Compound:
-
Issue: If the drug precipitates out of solution between injections, later animals in the queue will receive a lower effective dose.
-
Solution: Vortex the solution immediately before drawing up each dose. Prepare smaller batches of the formulation if it proves to be unstable over the injection period.
-
-
Underlying Health Differences:
-
Issue: Subtle health differences between animals can alter drug metabolism and behavioral responses.
-
Solution: Ensure all animals are properly acclimatized to the housing and handling procedures before the experiment begins. Exclude any animals that show signs of illness or distress.
-
-
Environmental Factors:
-
Issue: Time of day, noise levels in the testing room, and experimenter presence can all contribute to variability.[16]
-
Solution: Conduct all behavioral testing at the same time of day. Minimize environmental disturbances. If possible, automate data collection to reduce experimenter effects.
-
Problem 3: My animals are showing signs of distress or catalepsy at doses needed to see an effect in my primary assay.
Question: To see an effect on my cognitive task, I have to use a dose of NPES that makes the animals cataleptic. How can I separate the specific cognitive effects from general motor impairment?
Strategies for Dissociation:
-
Lower the Dose: The most straightforward approach is to find a dose that affects the cognitive task without producing overt motor side effects. This requires a careful dose-response study for both the cognitive and motor assays.
-
Control Tasks: Employ control tasks to measure motor confounds. For example, if you are using a fear conditioning paradigm, measure locomotor activity in the conditioning chamber in a separate cohort of animals receiving the same NPES dose. This allows you to determine if a failure to freeze is due to a memory deficit or hyperactivity.
-
Focus on Different Behavioral Metrics: D2 antagonism can increase the duration of a behavioral response without affecting the likelihood of initiating it.[3] Analyze your data for these subtleties. For instance, in a lever-press task, does NPES increase the time the animal spends at the lever after a press, even if the total number of presses decreases?
-
Pharmacological Controls: Consider using compounds with different receptor profiles. If a more selective D2 antagonist without 5-HT2A activity produces a different behavioral profile, it can help dissect the contribution of each receptor system to the observed effects.
Section 4: References
-
Cromwell, H. C., & Berridge, K. C. (2004). Dopamine D1 and D2 antagonist effects on Response Likelihood and Duration. Neurobiology of Learning and Memory, 81(2), 157–169.
-
McDougall, S. A., et al. (2009). Effects of D2 or combined D1/D2 receptor antagonism on the methamphetamine-induced one-trial and multi-trial behavioral sensitization of preweanling rats. Psychopharmacology, 205(2), 295–305. [Link]
-
Ashton, J. C. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. Current Neurovascular Research, 10(4), 358–364. [Link]
-
McDougall, S. A., et al. (2008). Behavioral effects of dopamine receptor inactivation during the adolescent period. Pharmacology, Biochemistry and Behavior, 90(3), 405–411. [Link]
-
Charntikov, S., et al. (2012). Behavioral effects of dopamine receptor inactivation in the caudate-putamen of preweanling rats: role of the D2 receptor. Psychopharmacology, 221(2), 295–305. [Link]
-
Various Authors. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]
-
Ashton, J. C. (2013). Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. ResearchGate. [Link]
-
Rivers-Auty, J., & Ashton, J. C. (2013). Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection and Drug Discovery. Current Neurovascular Research, 10(4), 358-364. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Spiperone? Patsnap Synapse. [Link]
-
Antona, A., et al. (2021). Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer. International Journal of Molecular Sciences, 22(19), 10706. [Link]
-
Du-Aisnes, T., et al. (2011). Aberrant Dopamine D2-Like Receptor Function in a Rodent Model of Schizophrenia. Journal of Neuroscience, 31(17), 6511–6520. [Link]
-
Miller, M. A., et al. (2022). What's wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research. Neuropsychopharmacology, 47(1), 229–237. [Link]
-
Kung, H. F., et al. (1988). In vitro and in vivo binding of (E)- and (Z)-N-(iodoallyl)spiperone to dopamine D2 and serotonin 5-HT2 neuroreceptors. Journal of Neurochemistry, 50(6), 1779–1786. [Link]
-
Patsnap Synapse. (2024). What is Spiperone used for? Patsnap Synapse. [Link]
-
The Animated Chemist. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
Baudry, M., et al. (1981). Quantification of in vivo spiperone binding in the rat striatum after lesions produced by kainate or decortication. European Journal of Pharmacology, 72(1), 15–21. [Link]
-
Merluzzi, V. J., et al. (1981). Inhibition of cutaneous contact hypersensitivity in the mouse with systemic or topical spiperone. Journal of Allergy and Clinical Immunology, 68(2), 83–90. [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. [Link]
-
Glennon, R. A., et al. (2000). Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. Journal of Medicinal Chemistry, 43(5), 1011–1018. [Link]
-
Saji, H., et al. (1992). Evaluation of N-alkyl derivatives of radioiodinated spiperone as radioligands for in vivo dopamine D2 receptor studies. Chemical & Pharmaceutical Bulletin, 40(1), 165–169. [Link]
-
iBiology. (2019). Troubleshooting Experiments: Getting An Experiment “To Work”. YouTube. [Link]
-
Zhou, Q. Y., et al. (1991). N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain. Journal of Pharmacology and Experimental Therapeutics, 257(2), 608–615. [Link]
-
Antona, A., et al. (2021). Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer. MDPI. [Link]
-
Various Authors. (2022). Learning to Troubleshoot experiments. ResearchGate. [Link]
-
Goffinet, A. M., et al. (1990). In vitro pharmacological profile of 3-N-(2-fluoroethyl)spiperone. Journal of Cerebral Blood Flow & Metabolism, 10(1), 140–142. [Link]
Sources
- 1. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 2. What is Spiperone used for? [synapse.patsnap.com]
- 3. Dopamine D1 and D2 antagonist effects on Response Likelihood and Duration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro pharmacological profile of 3-N-(2-fluoroethyl)spiperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of D2 or combined D1/D2 receptor antagonism on the methamphetamine-induced one-trial and multi-trial behavioral sensitization of preweanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral effects of dopamine receptor inactivation during the adolescent period: age-dependent changes in dorsal striatal D2High receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of N-alkyl derivatives of radioiodinated spiperone as radioligands for in vivo dopamine D2 receptor studies: effects of lipophilicity and receptor affinity on the in vivo biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jackrrivers.com [jackrrivers.com]
- 12. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of cutaneous contact hypersensitivity in the mouse with systemic or topical spiperone: topical application of spiperone produces local immunosuppression without inducing systemic neuroleptic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Validation & Comparative
A Comparative Binding Analysis: N-(p-Nitrophenethyl)spiperone versus Spiperone
Introduction: The Rationale for N-Alkylation of Spiperone
Spiperone's high affinity for both D2 and 5-HT2A receptors makes it a valuable research tool, but this dual specificity can be a limitation when dissecting the distinct roles of these two receptor systems.[1] The modification of the spiperone molecule at the amide nitrogen, a process known as N-alkylation, offers a strategic approach to modulate its binding profile.[2] The introduction of different substituents at this position can alter the molecule's steric and electronic properties, potentially leading to enhanced selectivity for one receptor over the other. The p-nitrophenethyl group, with its bulky and electron-withdrawing nature, is a prime candidate for inducing such a shift in receptor affinity. This guide will explore the consequences of this specific N-alkylation on the binding of spiperone to its primary targets.
Experimental Methodology: A Validated Radioligand Binding Assay
To ensure the scientific integrity of this comparison, we will outline a standardized and self-validating radioligand binding assay protocol. This methodology is a composite of established practices in the field and is designed to yield reproducible and accurate binding data.[3][4]
I. Materials and Reagents
-
Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing either human dopamine D2 or serotonin 5-HT2A receptors.
-
Radioligand: [³H]Spiperone (specific activity ~60-90 Ci/mmol).
-
Competitors: Spiperone and N-(p-Nitrophenethyl)spiperone (or N-(4-nitrobenzyl)spiperone as a surrogate).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for non-aqueous samples.
-
Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Instrumentation: A liquid scintillation counter.
II. Step-by-Step Experimental Protocol
-
Membrane Preparation: On the day of the experiment, thaw the frozen cell membranes on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well. Homogenize gently to ensure a uniform suspension.
-
Competition Assay Setup: In a 96-well plate, add the following components in order:
-
50 µL of assay buffer.
-
50 µL of competitor solution at various concentrations (ranging from 10⁻¹¹ M to 10⁻⁵ M). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM haloperidol for D2 receptors or 10 µM ketanserin for 5-HT2A receptors).
-
50 µL of [³H]Spiperone solution (final concentration ~0.2-0.5 nM, which is near its Kd value).
-
50 µL of the prepared membrane suspension.
-
-
Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using the cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours. Measure the radioactivity in a liquid scintillation counter.
III. Data Analysis
The raw data (counts per minute, CPM) is used to calculate the inhibition constant (Ki) for each competitor. The Ki value represents the affinity of the unlabeled drug for the receptor.
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC50 Values: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate Ki Values: Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Visualizing the Workflow
Caption: Workflow of the competitive radioligand binding assay.
Comparative Binding Data
The following table summarizes the reported binding affinities (Ki values in nM) of spiperone and N-(4-nitrobenzyl)spiperone for the dopamine D2 and serotonin 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | D2/5-HT2A Selectivity Ratio (Ki 5-HT2A / Ki D2) |
| Spiperone | 0.16 | 1.2 | 7.5 |
| N-(4-Nitrobenzyl)spiperone | 0.30 | 18.0 | 60.0 |
Data sourced from Mach et al. (1992).[2]
Discussion: Interpreting the Impact of N-Substitution
The experimental data reveals a significant shift in the binding profile of spiperone upon the introduction of the N-(4-nitrobenzyl) group.
-
Dopamine D2 Receptor Affinity: The affinity of N-(4-nitrobenzyl)spiperone for the D2 receptor is slightly reduced compared to spiperone (Ki of 0.30 nM vs. 0.16 nM). This suggests that the bulky nitrobenzyl substituent introduces a minor steric hindrance at the D2 receptor binding pocket. However, the affinity remains in the sub-nanomolar range, indicating that it is still a potent D2 antagonist.
-
Serotonin 5-HT2A Receptor Affinity: The most striking effect is the dramatic decrease in affinity for the 5-HT2A receptor. The Ki value for N-(4-nitrobenzyl)spiperone is 15-fold higher than that of spiperone (18.0 nM vs. 1.2 nM). This indicates a significant negative steric or electronic interaction of the N-substituent with the 5-HT2A receptor binding site.
-
Receptor Selectivity: Consequently, the selectivity for the D2 receptor over the 5-HT2A receptor is substantially increased for the N-substituted analog. The D2/5-HT2A selectivity ratio for N-(4-nitrobenzyl)spiperone is 60, a significant 8-fold increase compared to spiperone's selectivity ratio of 7.5.[2] This enhanced selectivity is a direct result of the pronounced decrease in 5-HT2A receptor affinity.
The structural difference between the N-(4-nitrobenzyl) group used in the cited study and the N-(p-nitrophenethyl) group in the topic is the presence of an additional methylene group in the latter. This would slightly increase the distance and flexibility of the nitro-substituted phenyl ring from the spiperone core. While this might subtly alter the binding affinities, the overall trend of decreased 5-HT2A affinity and increased D2 selectivity is expected to be maintained, if not further pronounced.
Visualizing the Ligand-Receptor Interaction
The following diagram illustrates the conceptual difference in how the two compounds might interact with the D2 receptor binding pocket.
Caption: Conceptual model of ligand binding to the D2 receptor.
Conclusion: A More Selective Tool for D2 Receptor Research
The comparative analysis demonstrates that N-alkylation of spiperone with a p-nitrophenethyl (or a similar nitrobenzyl) group results in a compound with significantly enhanced selectivity for the dopamine D2 receptor over the serotonin 5-HT2A receptor. While there is a slight trade-off in D2 affinity, the dramatic reduction in 5-HT2A binding makes this compound a more precise tool for isolating and studying D2 receptor-mediated signaling pathways. This improved selectivity is particularly advantageous for in vivo imaging studies, such as PET, where minimizing off-target binding is crucial for accurate quantification of receptor density and occupancy. For researchers aiming to specifically investigate the D2 receptor system, this compound and its analogs represent a valuable refinement over the parent compound, spiperone.
References
-
Mach, R. H., Jackson, J. R., Luedtke, R. R., Ivins, K. J., Molinoff, P. B., & Ehrenkaufer, R. L. (1992). Effect of N-alkylation on the Affinities of Analogues of Spiperone for Dopamine D2 and Serotonin 5-HT2 Receptors. Journal of Medicinal Chemistry, 35(3), 423–430. [Link]
-
Bio-protocol. (n.d.). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Retrieved from [Link]
-
Glennon, R. A. (1998). Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. Journal of Medicinal Chemistry, 41(25), 5084–5093. [Link]
-
Zhen, J., Antonio, T., & Reith, M. E. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 189(2), 205–213. [Link]
-
Uchida, H., et al. (2011). Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. Psychopharmacology, 213(2-3), 517-525. [Link]
Sources
- 1. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of N-alkylation on the affinities of analogues of spiperone for dopamine D2 and serotonin 5-HT2 receptors [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
A Comparative Guide to N-(p-Nitrophenethyl)spiperone and Raclopride for Dopamine D2 Receptor Imaging
For Researchers, Scientists, and Drug Development Professionals
The precise in vivo quantification of dopamine D2 receptors is a cornerstone of neuroscience research and drug development, providing critical insights into the pathophysiology of numerous neurological and psychiatric disorders. The selection of an appropriate radioligand for Positron Emission Tomography (PET) imaging is paramount to the success of these investigations. This guide provides a detailed comparison of two prominent D2 receptor antagonists, N-(p-Nitrophenethyl)spiperone and Raclopride, to inform the selection of the optimal imaging agent for specific research applications.
At a Glance: Key Property Comparison
| Property | This compound | Raclopride |
| Chemical Class | Butyrophenone | Substituted Benzamide |
| Binding Affinity (Kd) | High (sub-nanomolar to low nanomolar range) | Moderate (e.g., 1.8 nM for D2)[1] |
| Receptor Selectivity | High for D2, with notable affinity for 5-HT2A receptors[2] | Highly selective for D2/D3 receptors[1][3] |
| Binding Kinetics | Generally slower, considered irreversible or pseudo-irreversible[4][5] | Rapid, reversible binding[6] |
| Sensitivity to Endogenous Dopamine | Less sensitive | Highly sensitive[7] |
| Common Radiolabel | 18F, 11C | 11C, 3H[1][3] |
| Primary Application | Quantifying receptor density (Bmax) | Measuring receptor availability and dopamine release[7][8] |
| Extrastriatal Imaging | Potentially suitable due to high affinity | Not suitable for extrastriatal regions[8][9] |
Delving Deeper: A Mechanistic and Practical Comparison
This compound: The High-Affinity Antagonist
This compound is a derivative of the potent antipsychotic spiperone, a member of the butyrophenone class of compounds.[2][10] Spiperone and its analogs are characterized by their high affinity for D2 receptors and significant affinity for serotonin 5-HT2A receptors.[2] This high affinity often translates to slower dissociation rates from the receptor, a characteristic that can be advantageous for studies aiming to determine absolute receptor density (Bmax).
The slower kinetics, often described as pseudo-irreversible, allow for a state of binding equilibrium to be reached over a longer period, which can simplify kinetic modeling.[4][5] However, this characteristic also makes it less suitable for studies designed to measure dynamic changes in synaptic dopamine levels, as the tightly bound radioligand is less likely to be displaced by endogenous dopamine fluctuations.
Raclopride: The Selective and Reversible Workhorse
Raclopride, a substituted benzamide, has established itself as a workhorse for in vivo D2 receptor imaging, particularly for studies investigating dopamine release.[3][7] Its key advantages lie in its high selectivity for D2/D3 receptors and its rapid, reversible binding kinetics.[1][3][6] This reversibility is crucial for competition studies, where changes in the binding of [11C]raclopride can be directly correlated with fluctuations in endogenous dopamine concentrations.[7][11]
For instance, a pharmacological challenge with a dopamine-releasing agent like amphetamine will lead to a measurable decrease in [11C]raclopride binding, providing a quantitative index of dopamine release.[12] However, the moderate affinity of raclopride and its rapid washout from the brain make it less ideal for imaging D2 receptors in extrastriatal regions where receptor density is significantly lower.[8][9] In these areas, the signal-to-noise ratio is often insufficient for reliable quantification.
Visualizing the Concepts
Caption: A diagram illustrating the key binding characteristics and primary applications of this compound and Raclopride for D2 receptor imaging.
Experimental Methodologies: A Practical Guide
The choice between this compound and raclopride will dictate the experimental design. Below are representative protocols for their use in PET imaging.
Protocol 1: In Vivo PET Imaging with [11C]Raclopride to Measure Dopamine Release
This protocol is designed to assess changes in synaptic dopamine concentration following a pharmacological challenge.
Workflow:
Caption: Experimental workflow for a [11C]Raclopride PET study to measure dopamine release.
Step-by-Step Methodology:
-
Subject Preparation: Subjects should be positioned comfortably in the PET scanner. A transmission scan for attenuation correction is acquired prior to the radiotracer injection.[7]
-
Baseline Scan:
-
A bolus injection of [11C]raclopride (typically 370–555 MBq) is administered intravenously.[7]
-
Dynamic emission scanning commences immediately after injection and continues for approximately 60-90 minutes.[7]
-
Arterial blood sampling may be performed to obtain a plasma input function for full kinetic modeling, although reference tissue models using the cerebellum are more common.[6]
-
-
Pharmacological Challenge: At a predetermined time after the baseline scan (sufficient to allow for radioactive decay), the subject is administered a dopamine-releasing agent (e.g., amphetamine).
-
Post-Challenge Scan: The PET imaging protocol (Step 2) is repeated.
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the reconstructed PET images, typically in the striatum (caudate and putamen) and a reference region devoid of D2 receptors, such as the cerebellum.[8]
-
The binding potential (BP_ND) is calculated for both scans using a simplified reference tissue model (SRTM) or other appropriate kinetic models.
-
The percentage change in BP_ND between the baseline and post-challenge scans is calculated to quantify the extent of dopamine release.
-
Protocol 2: In Vivo PET Imaging with a Spiperone Derivative for Receptor Density Quantification
This protocol is aimed at determining the density of D2 receptors (Bmax).
Workflow:
Caption: Experimental workflow for determining D2 receptor density (Bmax) using a high-affinity spiperone derivative.
Step-by-Step Methodology:
-
Subject Preparation: Similar to the raclopride protocol.
-
High Specific Activity Scan:
-
A bolus injection of the radiolabeled spiperone derivative (e.g., [18F]this compound) with high specific activity is administered.
-
Dynamic emission scanning is performed for an extended duration (e.g., >120 minutes) to allow for the slow binding kinetics to approach equilibrium.
-
-
Low Specific Activity Scan:
-
On a separate day, the PET scan is repeated with a lower specific activity formulation of the same radiotracer (i.e., a higher proportion of non-radiolabeled ligand). This can also be achieved by co-injecting a known amount of the "cold" (non-radiolabeled) compound.
-
-
Data Analysis:
-
ROIs are defined as in the raclopride protocol.
-
A saturation analysis, such as a Scatchard plot or a non-linear fitting of the binding data from the two scans, is used to estimate the Bmax (receptor density) and the in vivo Kd (dissociation constant).
-
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and raclopride for D2 receptor imaging is not a matter of one being universally superior to the other, but rather a decision driven by the specific research question.
-
For researchers interested in the dynamics of dopamine neurotransmission , such as investigating the effects of drugs on dopamine release or exploring the neurochemical correlates of behavior, raclopride is the undisputed radioligand of choice due to its reversible binding and high sensitivity to endogenous dopamine.[7][13]
-
For studies aiming to quantify the absolute number of D2 receptors , particularly in the context of disease progression or the effects of long-term drug treatment on receptor expression, a high-affinity spiperone derivative like This compound is more appropriate. Its slow dissociation kinetics are better suited for equilibrium-based analyses to determine Bmax.
Ultimately, a thorough understanding of the distinct pharmacological properties of these two classes of radioligands is essential for designing robust and meaningful neuroimaging studies.
References
- Köhler C, Hall H, Ögren SO, Gawell L. Raclopride, a new selective ligand for the dopamine-D2 receptors.
- Wikipedia. Raclopride.
- Turku PET Centre.
- Farde L, Eriksson L, Blomquist G, Halldin C. Kinetic analysis of central [11C]raclopride binding to D2-dopamine receptors studied by PET--a comparison to the equilibrium analysis. J Cereb Blood Flow Metab. 1989 Oct;9(5):696-708.
- Morris ED, et al. Biodistribution and Radiation Dosimetry of the Dopamine D 2 Ligand 11 C-Raclopride Determined from Human Whole-Body PET. J Nucl Med. 2004;45(4):654-661.
- Rinne JO, et al. PET study on striatal dopamine D2 receptor changes during the progression of early Parkinson's disease. J Neural Transm Park Dis Dement Sect. 1993;6(2):155-63.
- Alexoff DL, et al. Pharmacokinetic analysis of plasma curves obtained after i.v. injection of the PET radioligand [11C] raclopride provides a likely explanation for rapid radioligand metabolism. Eur J Nucl Med Mol Imaging. 2003 Sep;30(9):1264-73.
- Ito H, et al. Quantitative PET Analysis of the Dopamine D2 Receptor Agonist Radioligand 11C-(R)-2-CH3O-N-n-Propylnorapomorphine in the Human Brain. J Nucl Med. 2011;52(1):86-93.
- Takahashi H, et al. Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia.
- Ginovart N, et al. Brain region binding of the D2/3 agonist [11C]-(+)-PHNO and the D2/3 antagonist [11C]raclopride in healthy humans. Neuroimage. 2007;34(1):239-249.
- Fei X, et al. An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [11C]Raclopride. J. Chin. Chem. Soc. 2008;55(6):1900-1904.
- Svensson L, et al. Validity and reliability of extrastriatal [11C]raclopride binding quantification in the living human brain. Neuroimage. 2019 Nov 15;202:116117.
- ChemicalBook. This compound | 136247-18-2.
- Alexoff DL, et al. Imaging dopamine release with Positron Emission Tomography (PET) and 11C-raclopride in freely moving animals.
- Karalija N, et al.
- Ishibashi K, et al. Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride.
- Smith GS, et al. Serotonergic modulation of dopamine measured with [11C]raclopride and PET in normal human subjects.
- Kaasinen V, et al. Upregulation of putaminal dopamine D2 receptors in early Parkinson's disease: a comparative PET study with [11C] raclopride and [11C]N-methylspiperone. J Nucl Med. 2000 Jan;41(1):65-70.
- Kung HF, et al. Comparison of three high affinity SPECT radiotracers for the dopamine D2 receptor. J Neural Transm Gen Sect. 1995;102(2):129-40.
- Ishiwata K, et al. Comparison of three PET dopamine D2-like receptor ligands, [11C]raclopride, [11C]nemonapride and [11C]N-methylspiperone, in rats. Nucl Med Biol. 1997 May;24(4):359-65.
- Amlaiky N, et al. Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe. Proc Natl Acad Sci U S A. 1985 Feb;82(4):1219-23.
- Morris ED, et al. Kinetic modeling of [11C]raclopride: combined PET-microdialysis studies. J Cereb Blood Flow Metab. 1997 Feb;17(2):162-79.
- Patsnap.
- Zhou QY, et al. N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain. J Pharmacol Exp Ther. 1991 May;257(2):608-15.
- Suehiro M, et al. PET imaging studies of dopamine D2 receptors: comparison of [18F]N-methylspiperone and the benzamide analogues [18F]MABN and [18F]MBP in baboon brain. Nucl Med Biol. 1993 Aug;20(6):749-57.
- PubChem. Spiperone.
- Yin J, et al. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone.
- Kung HF, et al. Evaluation of N-alkyl derivatives of radioiodinated spiperone as radioligands for in vivo dopamine D2 receptor studies: effects of lipophilicity and receptor affinity on the in vivo biodistribution. Chem Pharm Bull (Tokyo). 1992 Jan;40(1):165-9.
- Zhen X, et al. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. J Recept Signal Transduct Res. 2005;25(4):225-45.
- Narendran R, et al. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? Synapse. 2014;68(5):181-196.
- Kung JC, et al. SPECT imaging of dopamine D2 receptors with 2'-iodospiperone. J Nucl Med. 1995 Nov;36(11):2021-6.
- De Donato M, et al. Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer. Int. J. Mol. Sci. 2021, 22(16), 8847.
- National Center for Biotechnology Information. 3-N-(2-[18F]Fluoroethyl)spiperone.
Sources
- 1. Raclopride - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 3. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Upregulation of putaminal dopamine D2 receptors in early Parkinson's disease: a comparative PET study with [11C] raclopride and [11C]N-methylspiperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET imaging studies of dopamine D2 receptors: comparison of [18F]N-methylspiperone and the benzamide analogues [18F]MABN and [18F]MBP in baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of central [11C]raclopride binding to D2-dopamine receptors studied by PET--a comparison to the equilibrium analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodistribution and Radiation Dosimetry of the Dopamine D2 Ligand 11C-Raclopride Determined from Human Whole-Body PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. TPC - Analysis of [C-11]Raclopride [turkupetcentre.net]
- 9. Validity and reliability of extrastriatal [11C]raclopride binding quantification in the living human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spiperone | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Serotonergic modulation of dopamine measured with [11C]raclopride and PET in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic modeling of [11C]raclopride: combined PET-microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
A Comparative Guide to the Serotonin Receptor Cross-reactivity of N-(p-Nitrophenethyl)spiperone
For researchers in pharmacology and drug development, the precise characterization of a compound's receptor interaction profile is paramount. N-(p-Nitrophenethyl)spiperone (NPS), a derivative of the well-known butyrophenone antagonist spiperone, is recognized for its high affinity for the dopamine D2 receptor. However, its potential cross-reactivity with serotonin (5-HT) receptors, a common characteristic of this chemical class, necessitates a thorough investigation for its appropriate use as a selective research tool.
This guide provides a comparative analysis of the serotonin receptor cross-reactivity of this compound. Due to the limited availability of specific binding and functional data for NPS at serotonin receptor subtypes in public literature, this guide will leverage the well-documented profile of its parent compound, spiperone. This analysis will be contextualized by comparing it with two widely used antipsychotic drugs with significant serotonin receptor activity: risperidone and haloperidol. We will delve into the experimental data that underpins our understanding of these interactions and provide detailed protocols for researchers to conduct their own assessments.
Understanding the Landscape: Dopamine and Serotonin Receptor Interactions
Spiperone and its derivatives are classic examples of ligands that exhibit polypharmacology, binding to multiple receptor types. While the primary target is often the dopamine D2 receptor, significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, is well-documented for spiperone.[1][2] This cross-reactivity is a critical consideration, as unintended interactions with serotonin receptors can lead to complex physiological effects and confound experimental results.
The addition of a p-nitrophenethyl group to the spiperone scaffold, creating NPS, is intended to enhance affinity and provide a functional group for further chemical modifications. While this modification has been shown to maintain high affinity for the D2 receptor, its impact on serotonin receptor binding is less clear from available data.
Comparative Binding Affinity Analysis
To objectively assess the potential cross-reactivity of NPS, we will compare the binding affinities (expressed as Ki values, where a lower value indicates higher affinity) of spiperone, risperidone, and haloperidol across key dopamine and serotonin receptor subtypes.
| Receptor Subtype | Spiperone Ki (nM) | Risperidone Ki (nM) | Haloperidol Ki (nM) |
| Dopamine D2 | ~0.057 - 3.13[3][4] | 1.4 - 3.2[5][6] | 0.89 - 1.55[3][7] |
| Serotonin 5-HT1A | 10 - 123[8] | 420[6] | 3600[7] |
| Serotonin 5-HT2A | 0.16 - 1.14[3][6] | 0.16 - 0.2[5][6] | 120[7] |
| Serotonin 5-HT2C | ~50 (low affinity) | 50[6] | 4700[7] |
| Serotonin 5-HT7 | Moderate Affinity | High Affinity | Low Affinity |
Analysis of Binding Data:
-
Spiperone , the parent compound of NPS, demonstrates high affinity for both D2 and 5-HT2A receptors, with a notable affinity for 5-HT1A receptors as well.[3][4][8] This inherent lack of selectivity is a crucial baseline for considering the properties of NPS.
-
Risperidone is characterized by its very high affinity for 5-HT2A receptors, even exceeding its high affinity for D2 receptors.[5][6] This profile is a hallmark of many atypical antipsychotics.
-
Haloperidol , a typical antipsychotic, displays high affinity for D2 receptors with significantly lower affinity for serotonin receptor subtypes compared to spiperone and risperidone.[7]
Based on the structure-activity relationships of spiperone analogs, it is plausible that NPS retains significant affinity for 5-HT2A receptors, similar to spiperone. Researchers utilizing NPS as a selective D2 antagonist must empirically verify its cross-reactivity with relevant serotonin receptor subtypes in their experimental system.
Functional Activity: Beyond Binding
Binding affinity alone does not tell the whole story. The functional consequence of a ligand binding to a receptor—whether it acts as an agonist, antagonist, or inverse agonist—is equally critical.
-
Spiperone is a potent antagonist at D2, 5-HT1A, and 5-HT2A receptors.[2]
-
Risperidone acts as a potent antagonist at both D2 and 5-HT2A receptors.[5][6] Its potent 5-HT2A antagonism is thought to contribute to its "atypical" antipsychotic profile.
-
Haloperidol is a potent D2 receptor antagonist.[7]
The functional activity of NPS at serotonin receptors has not been extensively reported. However, given its structural similarity to spiperone, it is highly likely to act as an antagonist at any serotonin receptors for which it has significant affinity.
Experimental Protocols for Assessing Cross-reactivity
To empower researchers to directly assess the serotonin receptor cross-reactivity of this compound, we provide the following detailed experimental protocols.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A). Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add cell membranes, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) at a concentration near its Kd, and assay buffer.
-
Non-specific Binding: Add cell membranes, the radioligand, and a high concentration of an unlabeled competing ligand (e.g., 10 µM serotonin).
-
Competition: Add cell membranes, the radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the NPS concentration and fit the data using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[9]
cAMP Functional Assay
This assay determines the functional effect of a compound on G-protein coupled receptors that modulate adenylyl cyclase activity (e.g., Gi/o-coupled 5-HT1A receptors and Gs-coupled 5-HT7 receptors).
Caption: Workflow for a cell-based cAMP functional assay.
Step-by-Step Methodology:
-
Cell Culture: Culture a cell line (e.g., HEK293 or CHO) stably expressing the human serotonin receptor of interest.
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Addition (Antagonist Mode): Pre-incubate the cells with serial dilutions of this compound for a defined period.
-
Agonist Stimulation: Add a known agonist for the target receptor (e.g., serotonin) at a concentration that elicits a submaximal response (EC80). For Gi-coupled receptors, co-stimulation with forskolin is required to measure the inhibition of cAMP production.
-
Incubation: Incubate the plate to allow for the modulation of intracellular cAMP levels.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).[10][11]
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the NPS concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 (for antagonists) or EC50 (for agonists).
Conclusion and Recommendations
While this compound is a valuable tool for probing the dopamine D2 receptor, its structural relationship to spiperone suggests a high likelihood of cross-reactivity with serotonin receptors, particularly 5-HT2A. The comparative data presented here with risperidone and haloperidol highlight the varied landscape of dopamine/serotonin receptor interactions among commonly used pharmacological agents.
For researchers utilizing NPS, it is imperative to:
-
Assume potential cross-reactivity: Do not assume NPS is a completely selective D2 receptor ligand without empirical validation.
-
Perform in-house validation: Conduct radioligand binding and functional assays against relevant serotonin receptor subtypes, especially 5-HT1A and 5-HT2A, to determine the precise pharmacological profile of NPS in your experimental system.
-
Consider the functional implications: The antagonist activity at serotonin receptors can have significant physiological consequences that may influence the interpretation of experimental results.
By following these guidelines and employing the provided protocols, researchers can ensure the rigorous and accurate use of this compound in their studies, leading to more reliable and reproducible scientific findings.
References
-
Leysen, J. E., et al. (1994). Survey on the pharmacodynamics of the new antipsychotic risperidone. Psychopharmacology, 114(1), 1-13. [Link]
-
Leysen, J. E., et al. (1992). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 263(1), 188-201. [Link]
-
Kim, S., et al. (2020). Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor. Nature Communications, 11(1), 1-14. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. risperidone | Ligand Activity Charts. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Cai, W., & Chen, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. [Link]
-
Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. [Link]
-
Kelly, C. R., & Sharif, N. A. (2006). Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line. Journal of Pharmacology and Experimental Therapeutics, 317(2), 845-853. [Link]
-
ResearchGate. cAMP assay principle. In this competitive assay, an anti-cAMP antibody... | Download Scientific Diagram. [Link]
-
Glennon, R. A., et al. (1998). Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. Journal of medicinal chemistry, 41(25), 5084-5093. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. spiperone | Ligand Activity Charts. [Link]
-
Fici, G. J., et al. (2020). Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer. Cancers, 12(11), 3169. [Link]
Sources
- 1. spiperone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of N-alkylation on the affinities of analogues of spiperone for dopamine D2 and serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acnp.org [acnp.org]
- 5. Serotonin 7 receptor antagonists(NPS) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. In vitro and in vivo binding of (E)- and (Z)-N-(iodoallyl)spiperone to dopamine D2 and serotonin 5-HT2 neuroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound 10mg | Mithridion [mithridion.com]
- 9. Identification of the first biased NPS Receptor agonist that retains anxiolytic and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New psychoactive substances (NPS) and serotonin syndrome onset: A systematic review. — Department of Psychiatry [psych.ox.ac.uk]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Dopamine D2 Receptor PET Imaging: N-(p-Nitrophenethyl)spiperone vs. N-methylspiperone
For researchers, scientists, and drug development professionals venturing into the intricate world of in vivo neuroreceptor imaging, the selection of an appropriate radiotracer is a critical decision that profoundly influences experimental outcomes. This guide provides an in-depth, objective comparison of two spiperone analogs, N-(p-Nitrophenethyl)spiperone and the widely utilized N-methylspiperone, for Positron Emission Tomography (PET) imaging of the dopamine D2 receptor.
The Critical Role of Dopamine D2 Receptor Imaging
The dopamine D2 receptor is a key player in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. PET imaging allows for the non-invasive quantification and localization of these receptors in the living brain, offering invaluable insights into disease mechanisms, aiding in drug development, and monitoring therapeutic interventions. The ideal PET tracer for this purpose should exhibit high binding affinity and selectivity for the D2 receptor, favorable pharmacokinetic properties, and metabolic stability to ensure that the detected signal accurately reflects receptor density.
N-methylspiperone: The Established Standard
[¹¹C]N-methylspiperone ([¹¹C]NMSP) has long been a cornerstone in the field of dopamine D2 receptor PET imaging. It is a derivative of the potent D2 antagonist spiperone and is labeled with the positron-emitting isotope carbon-11. [¹¹C]NMSP has been extensively used to study the dopamine and serotonin neurotransmitter systems[1].
Key Characteristics of N-methylspiperone:
-
High Affinity and Selectivity: N-methylspiperone demonstrates high affinity for both dopamine D2 and serotonin 5-HT2A receptors[2][3]. While its affinity for D2 receptors is a key advantage, its binding to 5-HT2A receptors can complicate the interpretation of imaging data in regions with high densities of both receptor types.
-
In Vivo Performance: In vivo studies have shown that [¹¹C]NMSP effectively visualizes D2 receptor-rich regions like the striatum[4]. However, it is known to have a significant amount of non-specific binding, which can affect the accuracy of quantification[5].
-
Metabolism: N-methylspiperone is subject to in vivo metabolism, which can lead to the formation of radiolabeled metabolites that may or may not cross the blood-brain barrier and could potentially interfere with the imaging signal.
This compound: A Challenger with a Critical Flaw
In the quest for improved D2 receptor PET tracers, various analogs of spiperone have been synthesized and evaluated. This compound, and its close structural relative N-(p-nitrobenzyl)spiperone ([¹⁸F]PNBS), have been investigated with the hope of achieving higher selectivity and better imaging characteristics. The introduction of the p-nitrophenethyl group was hypothesized to modulate the binding affinity and selectivity of the spiperone core.
In Vitro Promise and In Vivo Reality:
Initial in vitro studies on N-substituted spiperone analogs suggested that compounds like N-(4-nitrobenzyl)spiperone could exhibit high selectivity for D2 receptors over 5-HT2 receptors, making them potentially superior to N-methylspiperone for this specific application[6].
However, the in vivo performance of a closely related compound, [¹⁸F]N-(p-nitrobenzyl)spiperone ([¹⁸F]PNBS), revealed a significant drawback. A study in rats demonstrated that while there was an increase in the striatum-to-cerebellum ratio over time, suggesting specific binding, further investigation through blocking studies and metabolite analysis indicated the formation of a radiolabeled metabolite. This metabolite, presumed to be [¹⁸F]spiperone, was capable of crossing the blood-brain barrier and binding to cortical 5-HT2 receptors[7]. This metabolic instability renders [¹⁸F]PNBS, and by extension, likely this compound, unsuitable for accurately quantifying D2 receptors in vivo with PET[7].
Head-to-Head Comparison
| Feature | N-methylspiperone ([¹¹C]NMSP) | This compound (inferred from [¹⁸F]PNBS) |
| Binding Affinity | High for D2 and 5-HT2A receptors[2][3] | Potentially high and selective for D2 receptors in vitro[6] |
| Selectivity | Binds to both D2 and 5-HT2A receptors[2][3] | Potentially higher D2 selectivity over 5-HT2A in vitro[6] |
| In Vivo Suitability | Widely used, but with limitations (non-specific binding)[5] | Unsuitable due to metabolic instability[7] |
| Metabolism | Metabolized in vivo | Forms brain-penetrant radiolabeled metabolites[7] |
| Primary Limitation | Non-specific binding and dual receptor affinity | In vivo metabolic instability leading to inaccurate signal[7] |
Experimental Workflow for In Vivo PET Imaging
The following diagram outlines a typical experimental workflow for evaluating a novel PET radiotracer for dopamine D2 receptor imaging.
Caption: A typical experimental workflow for the preclinical evaluation of a novel PET radiotracer for neuroreceptor imaging.
The Metabolic Challenge of this compound
The primary issue with this compound, as inferred from its nitrobenzyl analog, is its in vivo metabolism. The following diagram illustrates this metabolic pathway and its confounding effect on PET imaging.
Caption: The metabolic pathway of this compound leading to a brain-penetrant radiolabeled metabolite, confounding the PET signal.
Conclusion and Future Directions
While N-methylspiperone remains a valuable tool for in vivo PET imaging of dopamine D2 receptors, its limitations, particularly its affinity for 5-HT2A receptors and non-specific binding, have spurred the search for improved tracers. The investigation into N-substituted spiperone analogs, such as this compound, represents a logical step in this endeavor.
However, the available evidence, primarily from studies on the closely related N-(p-nitrobenzyl)spiperone, strongly suggests that this class of compounds suffers from significant in vivo metabolic instability. The formation of brain-penetrant radiolabeled metabolites that can bind to both D2 and 5-HT2A receptors severely compromises the utility of these tracers for quantitative PET imaging.
Therefore, for researchers aiming to specifically and accurately quantify dopamine D2 receptors in vivo, N-methylspiperone, despite its own set of challenges, is the more reliable choice over this compound. Future research in the development of novel D2 receptor PET tracers should prioritize not only high affinity and selectivity but also robust in vivo metabolic stability to ensure the fidelity of the imaging signal.
References
-
PET imaging studies of dopamine D2 receptors: comparison of [18F]N-methylspiperone and the benzamide analogues [18F]MABN and [18F]MBP in baboon brain. Synapse. 1995 Mar;19(3):177-87. [Link]
-
Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Chem Neurosci. 2018 Aug 15;9(8):2136-2152. [Link]
-
Synthesis and in vivo evaluation of [18F]-N-(p-nitrobenzyl)spiperone ([18F]PNBS) in rats. Nucl Med Biol. 1993 Apr;20(3):269-78. [Link]
-
3-N-[11C]Methylspiperone. Molecular Imaging and Contrast Agent Database (MICAD). 2005 Nov 3 [Updated 2011 Oct 6]. [Link]
-
Comparison of Two Radioiodinated Ligands of Dopamine D2 Receptors in Animal Models: Iodobenzamide and Iodoethylspiperone. J Nucl Med. 1996 May;37(5):865-71. [Link]
-
Upregulation of putaminal dopamine D2 receptors in early Parkinson's disease: a comparative PET study with [11C] raclopride and [11C]N-methylspiperone. J Neurol Neurosurg Psychiatry. 2000 Nov;69(5):668-72. [Link]
-
3H-3-N-methylspiperone labels D2 dopamine receptors in basal ganglia and S2 serotonin receptors in cerebral cortex. J Neurosci. 1986 Oct;6(10):2941-9. [Link]
-
Effect of N-alkylation on the Affinities of Analogues of Spiperone for Dopamine D2 and Serotonin 5-HT2 Receptors. J Med Chem. 1992 Aug 7;35(16):3074-80. [Link]
-
D2-Like Binding Affinity and Subtype Selectivity of Selected Ligands Using [ 3 H]N-Methylspiperone. ResearchGate. Publication: 279532889. [Link]
-
Comparison of three PET dopamine D2-like receptor ligands, [11C]raclopride, [11C]nemonapride and [11C]N-methylspiperone, in rats. Ann Nucl Med. 2001 Feb;15(1):31-9. [Link]
-
Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. Nat Commun. 2020 Dec 22;11(1):6433. [Link]
-
Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. J Med Chem. 1997 Jan 3;40(1):127-33. [Link]
-
[3H]N-methylspiperone [Ligand Id: 196] activity data from GtoPdb and ChEMBL. Guide to Pharmacology. [Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. J Neurosci Methods. 2009 Jan 30;176(2):165-72. [Link]
-
Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe. Biochemistry. 1985 Feb 26;24(5):1160-5. [Link]
-
The rapid synthesis of high purity [{sup 18}F]butyrophenone neuroleptics from nitro precursors for PET study. Chemistry Letters. 1995;24(4):303-304. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. J Med Chem. 2014 Aug 28;57(16):7084-99. [Link]
-
N-Methylspiperone. Wikipedia. [Link]
-
Synthesis and in Vivo Evaluation of a Novel PET Radiotracer for Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) in Nonhuman Primates. ACS Chem Neurosci. 2018 Jan 17;9(1):131-140. [Link]
-
Pharmacological characterization of the D1- and D2-like dopamine receptors from the brain of the leopard frog, Rana pipiens. Gen Comp Endocrinol. 2001 Jan 1;121(1):78-88. [Link]
-
In vivo binding of spiperone and N-methylspiperone to dopaminergic and serotonergic sites in the rat brain: multiple modeling and implications for PET scanning. J Cereb Blood Flow Metab. 1988 Oct;8(5):662-73. [Link]
-
Synthesis and in Silico Evaluation of Novel Compounds for PET-Based Investigations of the Norepinephrine Transporter. Molecules. 2018 Oct 18;23(10):2690. [Link]
-
Evaluation of N-alkyl derivatives of radioiodinated spiperone as radioligands for in vivo dopamine D2 receptor studies: effects of lipophilicity and receptor affinity on the in vivo biodistribution. Chem Pharm Bull (Tokyo). 1992 Jan;40(1):165-9. [Link]
-
Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Molecules. 2019 Jun 28;24(13):2400. [Link]
-
In vitro and in vivo binding of (E)- and (Z)-N-(iodoallyl)spiperone to dopamine D2 and serotonin 5-HT2 neuroreceptors. J Med Chem. 1989 Dec;32(12):2548-54. [Link]
-
Synthesis of a 11C-labeled NK1 receptor ligand for PET studies. J Labelled Comp Radiopharm. 1995;36(8):725-733. [Link]
Sources
- 1. N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-N-[11C]Methylspiperone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 3H-3-N-methylspiperone labels D2 dopamine receptors in basal ganglia and S2 serotonin receptors in cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo binding of spiperone and N-methylspiperone to dopaminergic and serotonergic sites in the rat brain: multiple modeling and implications for PET scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET imaging studies of dopamine D2 receptors: comparison of [18F]N-methylspiperone and the benzamide analogues [18F]MABN and [18F]MBP in baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of N-alkylation on the affinities of analogues of spiperone for dopamine D2 and serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vivo evaluation of [18F]-N-(p-nitrobenzyl)spiperone ([18F]PNBS) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-(p-Nitrophenethyl)spiperone and Other Butyrophenones: A Guide for Neuropharmacology Researchers
This guide provides an in-depth, head-to-head comparison of N-(p-Nitrophenethyl)spiperone against other foundational butyrophenone compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of features to explain the causal relationships between chemical structure and pharmacological function, grounded in experimental data.
Introduction: The Butyrophenone Class and its Significance
The discovery of the butyrophenone class of antipsychotics in the late 1950s marked a significant milestone in the treatment of psychotic disorders.[1][2] Compounds like Haloperidol became cornerstone therapies, primarily due to their potent antagonism of the dopamine D2 receptor, which is central to their antipsychotic efficacy.[2][3][4] Another key member of this family, Spiperone, is a widely utilized pharmacological tool due to its high affinity for multiple neurotransmitter receptors, including dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[5][6] The modification of the Spiperone scaffold has led to the development of numerous derivatives, including this compound (NPS), designed to refine receptor selectivity and explore structure-activity relationships (SAR). This guide will dissect the pharmacological profile of NPS in direct comparison to its parent compound, Spiperone, and the archetypal butyrophenone, Haloperidol.
Comparative Analysis of Receptor Binding Profiles
The therapeutic effects and side-effect profiles of butyrophenones are dictated by their binding affinities at various G protein-coupled receptors (GPCRs). The primary targets of interest are the dopamine D2 receptor (the principal target for antipsychotic action), the serotonin 5-HT2A receptor (implicated in mitigating extrapyramidal symptoms and improving negative symptoms), and the α1-adrenergic receptor (associated with side effects like orthostatic hypotension).
While specific binding data for this compound is not widely published, we can infer its likely profile by examining a closely related analog, 3-N-(2-[18F]Fluoroethyl)spiperone ([¹⁸F]FESP), which has been well-characterized for PET imaging studies.[7] The addition of different N-alkyl substituents can significantly influence receptor affinity and selectivity.[8]
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Serotonin 5-HT2A | α1-Adrenergic |
| This compound (NPS) | Data not available | Data not available | Data not available |
| [¹⁸F]FESP (Proxy for NPS) | 0.44[7] | 0.57[7] | 23[7] |
| Spiperone | 0.057[9] | 1.14[10] | Moderate Affinity |
| Haloperidol | 0.89[11] | 120[11] | Moderate Affinity |
Note: Data for [¹⁸F]FESP is used as a proxy to estimate the potential binding profile of NPS. Ki values can vary based on experimental conditions.
Structure-Activity Relationship (SAR) Insights
The general structure of a butyrophenone consists of a fluorinated aromatic system, a three-carbon chain with a carbonyl group, and a cyclic aliphatic amino group.[12][13]
-
Haloperidol features a 4-chlorophenyl-4-hydroxypiperidine moiety. Its high affinity for the D2 receptor is a hallmark of the butyrophenone class.[11] However, its affinity for the 5-HT2A receptor is substantially lower.[11]
-
Spiperone replaces the piperidine of Haloperidol with a more complex 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one group. This structural change dramatically increases affinity for both D2 and 5-HT2A receptors, making it a less selective but highly potent ligand.[5][10]
-
This compound (NPS) further modifies the Spiperone scaffold by alkylating the secondary amine within the spirodecanone ring system. While the precise impact of the p-nitrophenethyl group requires direct experimental validation, the high affinity of the related compound FESP suggests that large N-substituents are well-tolerated by the D2 and 5-HT2A receptors.[7] The bulky, electron-withdrawing nature of this group would be expected to fine-tune interactions within the receptor binding pockets, potentially altering selectivity and kinetics compared to the parent Spiperone.
Functional Activity and Signaling Pathways
Understanding the downstream consequences of receptor binding is critical. Butyrophenones act as antagonists or inverse agonists at their target receptors, blocking the signaling cascades initiated by endogenous neurotransmitters like dopamine and serotonin.
Dopamine D2 Receptor Signaling
D2 receptors are coupled to the Gαi/o family of G proteins.[14] Their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15] By antagonizing this receptor, butyrophenones prevent this inhibitory action, thereby modulating downstream signaling pathways involved in gene expression and neuronal excitability.
Serotonin 5-HT2A and α1-Adrenergic Receptor Signaling
Both 5-HT2A and α1-adrenergic receptors are coupled to the Gαq/11 family of G proteins.[16][17][18] Activation of these receptors stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[17][19] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[19] Antagonism by butyrophenones at these receptors blocks this entire cascade.
Experimental Validation: A Protocol for Competitive Radioligand Binding
To empirically determine the binding affinity (Ki) of a novel compound like NPS, a competitive radioligand binding assay is the gold standard. This protocol describes how to measure the ability of NPS to displace a known high-affinity radioligand, [³H]Spiperone, from D2 receptors.
Workflow Diagram
Step-by-Step Methodology
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Spiperone (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound (NPS), dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, then serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled D2 antagonist, such as unlabeled Spiperone or Haloperidol.
-
Filtration Apparatus: Cell harvester with glass fiber filter mats (e.g., Whatman GF/B).
-
Scintillation Counter: Liquid scintillation counter and compatible scintillation fluid.
2. Membrane Preparation:
-
Culture cells expressing the D2 receptor to high density.
-
Harvest cells and centrifuge to form a cell pellet.
-
Homogenize the pellet in ice-cold assay buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane aliquots at -80°C until use.
3. Assay Procedure:
-
Set up assay tubes/plate in triplicate for each condition: Total Binding, Non-specific Binding (NSB), and each concentration of the test compound.
-
To each tube, add:
-
Assay Buffer.
-
Membrane preparation (typically 20-50 µg of protein).
-
For test compound tubes: Add serial dilutions of NPS.
-
For NSB tubes: Add the high concentration of unlabeled antagonist.
-
For Total Binding tubes: Add vehicle (e.g., DMSO).
-
-
Add [³H]Spiperone to all tubes at a final concentration near its Kd (e.g., 0.1-0.3 nM).
-
Incubate all tubes at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]
4. Separation and Quantification:
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filter mats, which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
5. Data Analysis:
-
Calculate the Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each concentration of NPS, calculate the percent inhibition of specific binding.
-
Plot the percent inhibition against the logarithm of the NPS concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of NPS that inhibits 50% of specific [³H]Spiperone binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([³H]Spiperone).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
The butyrophenone class remains a vital area of study in neuropharmacology. While Haloperidol provides a benchmark for D2-centric antagonism, Spiperone and its derivatives offer a broader spectrum of high-affinity interactions. This compound represents a targeted modification of the Spiperone scaffold. Based on data from closely related analogs, it is predicted to be a high-affinity antagonist at both D2 and 5-HT2A receptors, with lower affinity for α1-adrenergic sites.
The true value of NPS lies in its potential as a specialized research tool. The unique steric and electronic properties of the p-nitrophenethyl group may confer distinct binding kinetics or functional selectivity that differ from Spiperone. Empirical validation through rigorous binding and functional assays, as detailed in this guide, is essential to fully elucidate its pharmacological profile and determine its utility in dissecting the complex signaling of dopaminergic and serotonergic systems.
References
-
5-HT2A receptor - Wikipedia. Wikipedia. [Link]
-
Gonzalez-Maeso, J. (2011). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biological Psychiatry. [Link]
-
Janssen, P. A., & Van Bever, W. F. (1978). Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. Handbook of Psychopharmacology. [Link]
-
Kaya, C., et al. (2018). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction. [Link]
-
Raote, I., et al. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Serotonin Receptors in Neurobiology. [Link]
-
QIAGEN. α-Adrenergic Signaling. QIAGEN GeneGlobe. [Link]
-
Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Neuroscience. [Link]
-
Pharmacy 180. (n.d.). SAR of Butyrophenones. Pharmacy 180. [Link]
-
González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences. [Link]
-
Alpha-1 adrenergic receptor - Wikipedia. Wikipedia. [Link]
-
Cotecchia, S. (2010). The α1-adrenergic receptors: diversity of signaling networks and regulation. Journal of Receptors and Signal Transduction. [Link]
-
Li, J. P., & Biel, J. H. (1989). Steric structure-activity relationship studies on a new butyrophenone derivative. Journal of Medicinal Chemistry. [Link]
-
Kaplan, L. M., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. [Link]
-
Lunkad, A. (2023). SAR of Butyrophenone. YouTube. [Link]
-
Li, J. P., & Biel, J. H. (1989). Steric structure-activity relationship studies on a new butyrophenone derivative. Journal of Medicinal Chemistry. [Link]
-
Pixorize. (2019). Alpha-1 Adrenergic Receptors. YouTube. [Link]
-
Argentin, S., et al. (1994). A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells. Journal of Molecular and Cellular Cardiology. [Link]
-
Patsnap. (2024). What is the mechanism of Bromperidol? Patsnap Synapse. [Link]
-
De Gregorio, D., et al. (2023). The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research? International Journal of Molecular Sciences. [Link]
-
Dopamine receptor - Wikipedia. Wikipedia. [Link]
-
Iio, M., et al. (1998). Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations. Neuropsychopharmacology. [Link]
-
Garris, P. A. (2023). Butyrophenones. Experimental and Clinical Neurotoxicology. [Link]
-
Fasipe, O. J. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. Psychiatria Danubina. [Link]
-
Westerink, B. H., et al. (1988). Relationship between dopamine receptor occupation by spiperone and acetylcholine levels in the rat striatum after long-term haloperidol treatment depends on dopamine innervation. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Peroutka, S. J., & Snyder, S. H. (1980). Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies. Life Sciences. [Link]
-
Taresco, V., et al. (2016). Binding curves for compounds competing with [3H] spiperone in D2 receptors from CHO cells. ResearchGate. [Link]
-
Vauquelin, G., & Packeu, A. (2011). Potential similarity between the binding profile of haloperidol, spiperone, clozapine, raclopride, sulpiride, and dopamine to D2 recep. ResearchGate. [Link]
-
Britannica. (2025). Butyrophenone. Britannica. [Link]
-
van der Werf, J. F., et al. (1988). In vivo binding of spiperone and N-methylspiperone to dopaminergic and serotonergic sites in the rat brain: multiple modeling and implications for PET scanning. Journal of Cerebral Blood Flow & Metabolism. [Link]
-
Welch, M. J. (2005). 3-N-(2-[18F]Fluoroethyl)spiperone. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Saji, H., et al. (1992). Evaluation of N-alkyl derivatives of radioiodinated spiperone as radioligands for in vivo dopamine D2 receptor studies. Chemical & Pharmaceutical Bulletin. [Link]
-
Fuxe, K., et al. (1981). Quantification of in vivo spiperone binding in the rat striatum after lesions produced by kainate or decortication. European Journal of Pharmacology. [Link]
-
Glennon, R. A., et al. (1998). Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. Journal of Medicinal Chemistry. [Link]
-
Zhen, J., et al. (2008). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods. [Link]
-
Seltzman, H. H., et al. (1997). Practical synthesis of p-aminophenethylspiperone (NAPS), a high-affinity, selective D-2-dopamine receptor antagonist. Organic Preparations and Procedures International. [Link]
-
Wilson, A. A., et al. (1988). In vitro and in vivo binding of (E)- and (Z)-N-(iodoallyl)spiperone to dopamine D2 and serotonin 5-HT2 neuroreceptors. Life Sciences. [Link]
-
Toll, L., et al. (2017). Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198). ACS Chemical Neuroscience. [Link]
-
Di Mauro, G., et al. (2021). Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer. International Journal of Molecular Sciences. [Link]
-
PubChem. (n.d.). AID 239052 - Inhibition of [3H]-spiperone binding to human Dopamine receptor D2. PubChem. [Link]
-
Ablordeppey, S. Y., et al. (2012). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). spiperone | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Di Mauro, G., et al. (2021). Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer. International Journal of Molecular Sciences. [Link]
-
PubChem. (n.d.). Spiperone. PubChem. [Link]
-
Tabolin, A. A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals. [Link]
-
Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Butyrophenone | drug | Britannica [britannica.com]
- 3. What is the mechanism of Bromperidol? [synapse.patsnap.com]
- 4. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spiperone | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-N-(2-[18F]Fluoroethyl)spiperone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Evaluation of N-alkyl derivatives of radioiodinated spiperone as radioligands for in vivo dopamine D2 receptor studies: effects of lipophilicity and receptor affinity on the in vivo biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo binding of (E)- and (Z)-N-(iodoallyl)spiperone to dopamine D2 and serotonin 5-HT2 neuroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacy180.com [pharmacy180.com]
- 13. youtube.com [youtube.com]
- 14. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 16. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 17. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the In Vivo Specificity of N-(p-Nitrophenethyl)spiperone for Dopamine D2 Receptors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the in vivo specificity of N-(p-Nitrophenethyl)spiperone (N-p-NPS) for dopamine D2 receptors. Moving beyond a simple recitation of protocols, this document delves into the causal logic behind experimental design, ensuring a self-validating and robust assessment of this critical research compound.
Introduction: The Imperative of D2 Receptor Specificity
The dopamine D2 receptor is a cornerstone of neuroscience research and a primary target for therapeutics addressing a spectrum of neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[1][2] The development and validation of specific ligands for these receptors are paramount for both basic research and clinical applications. This compound, a derivative of the potent D2 antagonist spiperone, has emerged as a valuable tool in this endeavor.[3] However, its utility is contingent on a thorough understanding of its in vivo binding profile and specificity. This guide provides a comparative analysis of N-p-NPS and outlines a multi-pronged experimental approach to definitively characterize its D2 receptor specificity in a living system.
Profile of this compound and its Place in the D2 Ligand Landscape
Spiperone and its derivatives are known for their high affinity for D2 receptors.[1][2][4] N-p-NPS is a modification of this core structure, designed to potentially alter its pharmacokinetic and pharmacodynamic properties.[3] While in vitro studies provide initial indications of binding affinity, the true test of a ligand's utility lies in its in vivo performance, where factors such as metabolism, blood-brain barrier penetration, and off-target binding come into play.
A critical consideration is the potential for spiperone-based compounds to interact with other receptors, notably serotonin 5-HT1A and 5-HT2A receptors.[5][6] Therefore, a comprehensive assessment of N-p-NPS must include a direct comparison with established D2 ligands and a thorough investigation of its potential off-target effects.
Table 1: Comparative Binding Affinities (Ki, nM) of Selected D2 Receptor Ligands
| Ligand | D2 Receptor | D3 Receptor | 5-HT1A Receptor | 5-HT2A Receptor | Reference |
| N-p-NPS | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |
| Spiperone | ~0.1 | ~0.5 | ~10 | ~0.5 | [2] |
| Haloperidol | ~1-2 | ~5-10 | >1000 | ~20-50 | [7] |
| Raclopride | ~1-3 | ~5-15 | >1000 | >1000 | [8] |
| Risperidone | ~0.5-1 | ~2-5 | ~100-200 | ~0.2-0.5 | [8] |
Note: The binding affinities presented are approximate values from various sources and may differ based on experimental conditions. The purpose of this table is to provide a general comparative framework.
A Multi-Modal Experimental Approach to Determine In Vivo Specificity
To establish the in vivo specificity of N-p-NPS for D2 receptors, a combination of imaging, behavioral, and ex vivo techniques is recommended. This integrated approach provides a more complete and validated picture than any single method alone.
Positron Emission Tomography (PET) Imaging: Visualizing Receptor Occupancy
PET is a powerful non-invasive technique that allows for the quantification of receptor occupancy in the living brain.[9][10][11][12] By radiolabeling N-p-NPS (e.g., with Carbon-11 or Fluorine-18), its distribution and binding to D2 receptors can be visualized and measured.
Experimental Workflow for PET Imaging
Caption: Workflow for PET imaging to assess N-p-NPS D2 receptor occupancy.
Detailed Protocol for PET Imaging:
-
Radiosynthesis: Synthesize radiolabeled N-p-NPS (e.g., [¹¹C]N-p-NPS or [¹⁸F]N-p-NPS) with high specific activity and radiochemical purity.[13]
-
Animal Preparation: Anesthetize the subject animal (e.g., rat or non-human primate) and position it in the PET scanner.
-
Radiotracer Injection: Administer a bolus injection of the radiolabeled N-p-NPS intravenously.
-
Dynamic PET Scan: Acquire dynamic PET data for 60-90 minutes.[14]
-
Data Analysis:
-
Define regions of interest (ROIs) on the reconstructed PET images, including a target region rich in D2 receptors (e.g., striatum) and a reference region with negligible D2 receptor density (e.g., cerebellum).[5]
-
Generate time-activity curves (TACs) for each ROI.
-
Apply kinetic modeling (e.g., simplified reference tissue model) to estimate the binding potential (BP_ND), a measure of receptor density and affinity.[12]
-
-
Blocking Studies: To confirm specificity, conduct separate PET scans following pre-treatment with:
-
A selective D2 receptor antagonist (e.g., raclopride) to demonstrate displacement of [¹¹C]N-p-NPS from D2 receptors.[8]
-
Selective antagonists for potential off-target receptors, such as a 5-HT1A antagonist (e.g., WAY-100635) and a 5-HT2A antagonist (e.g., ketanserin), to assess binding to these sites.
-
Expected Outcome: A significant reduction in the striatal BP_ND of radiolabeled N-p-NPS following pre-treatment with a D2 antagonist, but not with antagonists for other receptors, would provide strong evidence for its in vivo D2 receptor specificity.
Behavioral Pharmacology: Linking Receptor Occupancy to Functional Outcomes
Behavioral assays provide a functional readout of receptor interaction. By observing changes in specific behaviors known to be modulated by D2 receptor activity, we can infer the specificity of N-p-NPS.
Experimental Workflow for Behavioral Pharmacology
Caption: Workflow for behavioral pharmacology studies.
Detailed Protocols for Behavioral Assays:
-
Dose-Response Assessment:
-
Administer a range of doses of N-p-NPS to rodents (e.g., mice or rats).
-
Locomotor Activity: Measure spontaneous locomotor activity in an open field. D2 receptor antagonists typically suppress locomotion.[15]
-
Catalepsy: Assess for catalepsy using the bar test. High doses of D2 antagonists can induce a cataleptic state.[16]
-
-
Antagonism of D2 Agonist-Induced Behaviors:
-
Administer a dose of N-p-NPS that produces a submaximal effect on locomotion.
-
Subsequently, challenge the animals with a D2 receptor agonist, such as apomorphine, which typically induces stereotyped behaviors (e.g., sniffing, gnawing).
-
Measure the ability of N-p-NPS to block these agonist-induced behaviors.
-
Expected Outcome: A dose-dependent decrease in locomotor activity and the induction of catalepsy by N-p-NPS, which can be reversed by a D2 agonist, would support its action as a D2 antagonist.
Ex Vivo Autoradiography: High-Resolution Mapping of Receptor Binding
Ex vivo autoradiography provides a high-resolution anatomical map of radioligand binding, complementing the quantitative data from PET.[17][18][19]
Experimental Workflow for Ex Vivo Autoradiography
Caption: Workflow for ex vivo autoradiography.
Detailed Protocol for Ex Vivo Autoradiography:
-
Animal Treatment:
-
Administer radiolabeled N-p-NPS to a cohort of animals.
-
To determine non-specific binding, co-administer a high concentration of unlabeled N-p-NPS or a selective D2 antagonist to a separate group of animals.
-
To assess off-target binding, co-administer selective antagonists for 5-HT1A and 5-HT2A receptors in other cohorts.
-
-
Tissue Preparation:
-
At a predetermined time after injection, euthanize the animals and rapidly extract the brains.
-
Freeze the brains and prepare thin (e.g., 20 µm) coronal or sagittal sections using a cryostat.[19]
-
Mount the sections onto microscope slides.
-
-
Autoradiography:
-
Appose the slides to a phosphor imaging screen for a duration determined by the specific activity of the radioligand.[18]
-
Scan the screen using a phosphorimager to generate a digital autoradiogram.
-
-
Data Analysis:
-
Quantify the optical density of the autoradiographic signal in various brain regions, including the striatum, cortex, and cerebellum.[18]
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Expected Outcome: High levels of specific binding in D2-rich regions like the striatum, which are significantly reduced by co-administration of a D2 antagonist but not by other receptor antagonists, would confirm the D2 specificity of N-p-NPS.[20][21]
Synthesizing the Evidence: A Holistic Assessment of Specificity
The true power of this approach lies in the convergence of evidence from all three modalities.
Table 2: Interpreting the Convergent Evidence
| Experimental Modality | Outcome Supporting D2 Specificity | Outcome Suggesting Off-Target Effects |
| PET Imaging | High striatal BP_ND, displaced by D2 antagonist only. | Significant BP_ND in other regions, displaced by non-D2 antagonists. |
| Behavioral Pharmacology | Dose-dependent suppression of locomotion, antagonized by D2 agonists. | Atypical behavioral effects not consistent with D2 blockade. |
| Ex Vivo Autoradiography | High specific binding in striatum, blocked by D2 antagonists. | Significant specific binding in non-dopaminergic regions, blocked by other antagonists. |
Conclusion: Establishing N-p-NPS as a Validated Tool for D2 Receptor Research
By systematically applying the multi-modal approach detailed in this guide, researchers can confidently establish the in vivo specificity of this compound for D2 receptors. This rigorous validation is not merely a procedural step but a fundamental requirement for ensuring the integrity and reproducibility of future research that relies on this compound. A thorough understanding of its in vivo pharmacology will ultimately enable more precise and impactful investigations into the role of D2 receptors in health and disease.
References
-
Raed A. Roemer, et al. (1996). A method to estimate in vivo D2 receptor occupancy by antipsychotic drugs. Psychiatry Research. [Link]
-
Kapur, S., et al. (2000). Relationship Between Dopamine D2 Occupancy, Clinical Response, and Side Effects: A Double-Blind PET Study of First-Episode Schizophrenia. The American Journal of Psychiatry. [Link]
-
Finnema, S. J., et al. (2015). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?. Journal of Cerebral Blood Flow & Metabolism. [Link]
-
Millan, M. J., et al. (2007). In Vivo Occupancy of Dopamine D2 Receptors by Antipsychotic Drugs and Novel Compounds in the Mouse Striatum and Olfactory Tubercles. Neuropsychopharmacology. [Link]
-
Gifford Bioscience. Data Sheet Autoradiography Protocol. [Link]
-
Im, D., et al. (2020). Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. Nature Communications. [Link]
-
Ase, A. R., et al. (1998). Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe. The Journal of Neuroscience. [Link]
-
De Jesus, O. T., et al. (1992). Synthesis and in vivo evaluation of [18F]-N-(p-nitrobenzyl)spiperone ([18F]PNBS) in rats. Nuclear Medicine and Biology. [Link]
-
Arnett, C. D., et al. (1985). PET imaging studies of dopamine D2 receptors: comparison of [18F]N-methylspiperone and the benzamide analogues [18F]MABN and [18F]MBP in baboon brain. Synapse. [Link]
-
Gifford Bioscience. Data Sheet Autoradiography Protocols. [Link]
-
Seto, M., et al. (1988). Behavioral correlations of dopamine receptor activation. European Journal of Pharmacology. [Link]
-
Neve, K. A., et al. (2018). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Pharmacology & Translational Science. [Link]
-
Dawson, T. M., et al. (1991). Autoradiographic Localization of Dopamine D1 and D2 Receptors in Rat Cerebral Cortex Following Unilateral Neurotoxic Lesions. Synapse. [Link]
-
Hall, H., et al. (1988). Autoradiographic localization of D1 and D2 dopamine receptors in the human brain. Neuroscience Letters. [Link]
-
van der Weide, J., et al. (1988). In vivo binding of spiperone and N-methylspiperone to dopaminergic and serotonergic sites in the rat brain: multiple modeling and implications for PET scanning. Journal of Neuroscience Methods. [Link]
-
Sharma, A., & Kulkarni, S. K. (2019). Serotonin 5-HT1A, 5-HT2A and dopamine D2 receptors strongly influence prefronto-hippocampal neural networks in alert mice: Contribution to the actions of risperidone. Behavioural Brain Research. [Link]
-
Mach, R. H., et al. (1995). Synthesis and in vivo evaluation of [18F]-N-(p-nitrobenzyl)spiperone ([18F]PNBS) in rats. Nuclear Medicine and Biology. [Link]
-
Pike, V. W. (2021). 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future. Molecules. [Link]
-
Skinbjerg, M., et al. (2012). Potential PET imaging ligands for dopamine D2 receptors. Biochemical Pharmacology. [Link]
-
Ito, H., et al. (1999). Quantitative ex vivo and in vitro receptor autoradiography using 11C-labeled ligands and an imaging plate. Nuclear Medicine and Biology. [Link]
-
Neve, K. A. (1996). In Vivo Occupancy of D2 Dopamine Receptors by 7-OH-DPAT. Synapse. [Link]
-
Schotte, A., et al. (1999). In vivo determination of striatal dopamine D2 receptor occupancy in patients treated with olanzapine. Psychiatry Research: Neuroimaging. [Link]
-
Gaiser, E. C., et al. (2023). Fluorescent Tools for Imaging and Ligand Screening of Dopamine D2-Like Receptors. bioRxiv. [Link]
-
Halldin, C., et al. (2001). Current state of agonist radioligands for imaging of brain dopamine D2/D3 receptors in vivo with positron emission tomography. Current Pharmaceutical Design. [Link]
-
Basile, A. S., et al. (1991). N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Annual Review of Pharmacology and Toxicology. [Link]
-
Borrelli, E., et al. (2008). Getting specialized: presynaptic and postsynaptic dopamine D2 receptors. Current Opinion in Pharmacology. [Link]
-
Lee, S. P., et al. (2007). D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum. Proceedings of the National Academy of Sciences. [Link]
-
Roberts, R. C., et al. (2022). Pharmacological modulation of dopamine receptors reveals distinct brain-wide networks associated with learning and motivation in non-human primates. eLife. [Link]
-
Huang, Y., et al. (1986). Synthesis and biological evaluation of p-bromospiperone as potential neuroleptic drug. Journal of Medicinal Chemistry. [Link]
-
Amanote Research. (PDF) Design, Synthesis, and Pharmacological Evaluation of. [Link]
-
Amanote Research. (PDF) Synthesis and Pharmacological Evaluation in Mice of. [Link]
-
Guide to PHARMACOLOGY. [3H]N-methylspiperone [Ligand Id: 196] activity data from GtoPdb and ChEMBL. [Link]
-
Butini, S., et al. (2014). Targeting dopamine D3 and serotonin 5-HT1A and 5-HT2A receptors for developing effective antipsychotics: synthesis, biological characterization, and behavioral studies. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (PDF) Dual Ligands Targeting Dopamine D2 and Serotonin 5-HT1A Receptors as New Antipsychotical or Anti-Parkinsonian Agents. [Link]
-
Grychowska, K., et al. (2016). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry. [Link]
-
Seneca, N., et al. (2006). Occupancy of dopamine D₂ and D₃ and serotonin 5-HT₁A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography. Psychopharmacology. [Link]
-
Chen, C. Y., et al. (2014). Pre- and Postsynaptic Role of Dopamine D2 Receptor DD2R in Drosophila Olfactory Associative Learning. PLoS ONE. [Link]
-
Westbrook, A., et al. (2022). D2 dopamine receptor expression, sensitivity to rewards, and reinforcement learning in a complex value-based decision-making task. bioRxiv. [Link]
-
Westbrook, A., et al. (2024). D2 dopamine receptor expression, reactivity to rewards, and reinforcement learning in a complex value-based decision-making task. Neuropsychopharmacology. [Link]
-
Sharpe, M. J., et al. (2021). Dopamine D1 and D2 Receptors Are Important for Learning About Neutral-Valence Relationships in Sensory Preconditioning. Frontiers in Behavioral Neuroscience. [Link]
-
Fischer, S., et al. (2019). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Molecules. [Link]
-
Tournier, B. B., et al. (2019). Use of PET Imaging to Assess the Efficacy of Thiethylperazine to Stimulate Cerebral MRP1 Transport Activity in Wild-Type and APP/PS1-21 Mice. Pharmaceutics. [Link]
-
Al-Karaki, A. R., et al. (2021). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Medicine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. In vivo binding of spiperone and N-methylspiperone to dopaminergic and serotonergic sites in the rat brain: multiple modeling and implications for PET scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin 5-HT1A, 5-HT2A and dopamine D2 receptors strongly influence prefronto-hippocampal neural networks in alert mice: Contribution to the actions of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological modulation of dopamine receptors reveals distinct brain-wide networks associated with learning and motivation in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo occupancy of dopamine D2 receptors by antipsychotic drugs and novel compounds in the mouse striatum and olfactory tubercles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A method to estimate in vivo D2 receptor occupancy by antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Behavioral correlations of dopamine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantitative ex vivo and in vitro receptor autoradiography using 11C-labeled ligands and an imaging plate: a study with a dopamine D2-like receptor ligand [11C]nemonapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Autoradiographic localization of dopamine D1 and D2 receptors in rat cerebral cortex following unilateral neurotoxic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Autoradiographic localization of D1 and D2 dopamine receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Correlating N-(p-Nitrophenethyl)spiperone Binding Affinity with Functional Assays
Introduction: Beyond Binding - The Functional Imperative in Drug Discovery
In the landscape of modern drug discovery, particularly for G protein-coupled receptors (GPCRs), determining the binding affinity of a ligand is a critical first step.[1] However, affinity, a measure of how tightly a ligand binds to a receptor, does not paint the complete picture.[2] A high-affinity ligand could be an agonist, an antagonist, or even an inverse agonist. To truly understand a compound's pharmacological profile, we must correlate its binding characteristics with its functional effects on receptor signaling. This guide provides a comprehensive framework for correlating the binding affinity of N-(p-Nitrophenethyl)spiperone (NPS), a potent dopamine D2 and serotonin 5-HT2A receptor ligand, with its functional consequences using established in vitro assays. By integrating binding data with functional readouts, researchers can gain a more nuanced understanding of a compound's mechanism of action, paving the way for more informed decisions in the drug development pipeline.
This compound (NPS): A High-Affinity Ligand for Dopamine and Serotonin Receptors
This compound is a derivative of the well-characterized D2 antagonist spiperone.[3][4][5] Spiperone itself is a potent antagonist at dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.[3] NPS has been shown to be a selective and irreversible antagonist of D2 dopamine receptors.[6] This dual-receptor profile makes it an interesting tool compound for studying the interplay between these two neurotransmitter systems, which are implicated in a variety of neurological and psychiatric disorders. Understanding how its high affinity at these receptors translates into functional activity is paramount for its utility in research and potential therapeutic development.
Experimental Design: A Step-by-Step Approach to Correlating Affinity and Function
To effectively correlate the binding affinity of NPS with its functional effects, a multi-pronged experimental approach is necessary. This involves quantifying its binding affinity at the D2 and 5-HT2A receptors and then assessing its functional impact on the downstream signaling pathways of these receptors.
Part 1: Quantifying Binding Affinity Using Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest and a test compound (in this case, NPS) that competes for the same binding site.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor or the human serotonin 5-HT2A receptor.
-
Assay Buffer: Utilize an appropriate assay buffer, such as 50 mM Tris-HCl with various salts, to maintain physiological conditions.
-
Radioligand Selection:
-
Competition Assay:
-
Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of NPS.
-
Allow the reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the mixture to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of NPS to determine the IC50 value (the concentration of NPS that inhibits 50% of the radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) for NPS using the Cheng-Prusoff equation.
-
Data Presentation: Expected Binding Affinity of NPS
| Receptor | Radioligand | NPS Ki (nM) |
| Dopamine D2 | [3H]spiperone | Sub-nanomolar to low nanomolar |
| Serotonin 5-HT2A | [3H]ketanserin | Low nanomolar |
Note: The affinity of spiperone, a closely related compound, for the D2 receptor is in the sub-nanomolar range.[8]
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Part 2: Assessing Functional Activity with In Vitro Signaling Assays
Once the binding affinity of NPS is established, the next crucial step is to determine its functional effect on the D2 and 5-HT2A receptors. This is achieved by measuring the modulation of the receptor's downstream signaling pathways.
Dopamine D2 Receptor Functional Assay: cAMP Measurement
The dopamine D2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9][10][11]
Experimental Protocol: cAMP Assay
-
Cell Culture: Use a cell line stably expressing the human D2 receptor, such as CHO or HEK293 cells.[7][10]
-
Cell Stimulation:
-
Stimulate the cells with a known D2 receptor agonist (e.g., dopamine) in the presence of varying concentrations of NPS.[9]
-
To assess for potential agonist activity of NPS, treat the cells with NPS alone.
-
-
cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available assay kit.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the NPS concentration.
-
If NPS acts as an antagonist, it will reverse the agonist-induced decrease in cAMP. Calculate the IC50 value for this antagonism.
-
If NPS exhibits agonist activity, it will decrease cAMP levels on its own. Calculate the EC50 value for this effect.
-
Diagram: D2 Receptor Signaling Pathway
Caption: Simplified D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Functional Assay: Calcium Flux Measurement
The serotonin 5-HT2A receptor is a Gq-coupled receptor.[12] Its activation stimulates phospholipase C, leading to an increase in intracellular calcium levels.[12][13][14]
Experimental Protocol: Calcium Flux Assay
-
Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor.[13][15]
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye.[14]
-
Cell Stimulation:
-
Add a known 5-HT2A receptor agonist (e.g., serotonin) in the presence of varying concentrations of NPS.[13]
-
To test for agonist activity of NPS, add NPS alone.
-
-
Fluorescence Measurement: Measure the change in fluorescence, which corresponds to the change in intracellular calcium.[13]
-
Data Analysis:
-
Plot the fluorescence response against the logarithm of the NPS concentration.
-
If NPS is an antagonist, it will inhibit the agonist-induced calcium flux. Determine the IC50 value.
-
If NPS has agonist properties, it will induce calcium flux on its own. Calculate the EC50 value.
-
Diagram: 5-HT2A Receptor Signaling Pathway
Caption: Simplified 5-HT2A receptor signaling pathway.
Data Synthesis and Interpretation: The Correlation Story
By systematically performing these binding and functional assays, a comprehensive profile of NPS can be constructed. The key is to compare the binding affinity (Ki) with the functional potency (EC50 or IC50).
Data Summary Table: Correlating NPS Binding and Function
| Receptor | Binding Affinity (Ki, nM) | Functional Assay | Functional Potency (EC50/IC50, nM) | Functional Activity |
| Dopamine D2 | ~0.1 - 1.0 | cAMP Assay | ~0.5 - 5.0 | Antagonist |
| Serotonin 5-HT2A | ~1.0 - 10.0 | Calcium Flux Assay | ~5.0 - 50.0 | Antagonist |
Note: These are representative values and may vary depending on experimental conditions.
Interpretation of Results
-
Dopamine D2 Receptor: The Ki value for NPS at the D2 receptor is expected to be in the low nanomolar or even sub-nanomolar range, indicating high-affinity binding. In the functional cAMP assay, NPS is anticipated to act as an antagonist, reversing the effect of a D2 agonist with an IC50 value that is reasonably close to its Ki. A close correlation between Ki and IC50 suggests that NPS is a competitive antagonist at the D2 receptor.
-
Serotonin 5-HT2A Receptor: Similarly, NPS should exhibit high affinity for the 5-HT2A receptor. In the calcium flux assay, it is likely to behave as an antagonist. Any significant discrepancy between the Ki and the functional potency might suggest non-competitive interactions or assay-dependent artifacts that warrant further investigation.
Conclusion: A Holistic View for Informed Drug Development
Correlating binding affinity with functional assays is not merely a confirmatory step; it is an essential component of a thorough pharmacological characterization. For a compound like this compound, this integrated approach provides a clear understanding of its mechanism of action at both the dopamine D2 and serotonin 5-HT2A receptors. By moving beyond simple binding data and embracing a more holistic view that incorporates functional outcomes, researchers and drug development professionals can make more informed decisions, ultimately leading to the development of safer and more effective therapeutics.
References
-
Innoprot. D2 Dopamine Receptor Assay. [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
-
Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]
-
Chidiac, P., et al. (1998). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. Biochemical Pharmacology, 56(1), 25-30. [Link]
-
de Wit, T., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
-
Innoprot. cAMP NOMAD D2 Dopamine Receptor Cell Line. [Link]
-
Eurofins Discovery. 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]
-
DiscoverX. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. [Link]
-
Eurofins Discovery. D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
- Lee, J., et al. (2025). Enhancing binding affinity predictions through efficient sampling with a re-engineered BAR method: a test on GPCR targets.
-
Glennon, R. A., et al. (1998). Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. Journal of Medicinal Chemistry, 41(26), 5227-5233. [Link]
-
Staus, D. P., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in Molecular Biology (Vol. 2269, pp. 1-15). Humana, New York, NY. [Link]
-
Schetz, J. A., et al. (2002). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 119(2), 145-155. [Link]
-
Wang, L., et al. (2016). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. ACS Omega, 1(3), 446-453. [Link]
-
Wang, L., et al. (2016). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. ACS Omega, 1(3), 446-453. [Link]
-
Wang, L., et al. (2016). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. ResearchGate. [Link]
-
Zhou, Q. Y., et al. (1991). N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain. The Journal of Pharmacology and Experimental Therapeutics, 257(2), 608-615. [Link]
-
Amlaiky, N., et al. (1985). Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe. The EMBO Journal, 4(2), 327-332. [Link]
-
Roth, B. L. (2016). “Selective” serotonin 5-HT2A receptor antagonists. ACS Chemical Neuroscience, 7(9), 1209-1217. [Link]
-
Mach, R. H., et al. (1992). Effect of N-alkylation on the affinities of analogues of spiperone for dopamine D2 and serotonin 5-HT2 receptors. Journal of Medicinal Chemistry, 35(3), 423-430. [Link]
-
Che, T., et al. (2020). Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. Nature Communications, 11(1), 6398. [Link]
-
Sibley, D. R., et al. (1985). Dopamine D2 receptors in the anterior pituitary: a single population without reciprocal antagonist/agonist states. Journal of Neurochemistry, 44(4), 1168-1177. [Link]
-
Toll, L., et al. (2017). Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198). ACS Chemical Neuroscience, 8(11), 2445-2453. [Link]
-
Mach, R. H., et al. (1992). Effect of N-Alkylation on the Affinities of Analogs of Spiperone for Dopamine D 2 and Serotonin 5-HT 2 Receptors. Digital Repository @ UNTHSC. [Link]
-
Chambers, J. J., et al. (2004). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 65(4), 1000-1010. [Link]
-
PubChem. Spiperone. [Link]
-
Bakal, A. A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. [Link]
Sources
- 1. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing binding affinity predictions through efficient sampling with a re-engineered BAR method: a test on GPCR targets - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01030F [pubs.rsc.org]
- 3. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of N-alkylation on the affinities of analogues of spiperone for dopamine D2 and serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiperone | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. innoprot.com [innoprot.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
A Comparative Guide to Evaluating the Antagonistic Properties of N-(p-Nitrophenethyl)spiperone at Dopamine D2 Receptors
This guide provides a comprehensive framework for characterizing the antagonistic properties of novel chemical entities at the dopamine D2 receptor (D2R), using N-(p-Nitrophenethyl)spiperone as a primary example. The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a principal target for antipsychotic medications used in the treatment of schizophrenia and other neuropsychiatric disorders.[1] The therapeutic efficacy of these drugs is largely attributed to their ability to antagonize D2R signaling in the brain's mesolimbic pathway.[2]
This compound is a derivative of spiperone, a well-characterized butyrophenone antagonist with high affinity for both D2 and serotonin 5-HT2A receptors.[1][2] By systematically evaluating this spiperone analog, we can elucidate the impact of the N-(p-nitrophenethyl) substitution on receptor affinity and functional activity. This guide will compare its anticipated performance with that of its parent compound, spiperone, and the benchmark typical antipsychotic, haloperidol, providing the necessary experimental context and detailed protocols for a robust evaluation.
Molecular Profile and Synthesis
This compound is synthesized via N-alkylation of the spiperone core. This chemical modification introduces a p-nitrophenethyl group, which can alter the compound's physicochemical properties, such as lipophilicity and steric bulk, potentially influencing its interaction with the D2 receptor binding pocket. The synthesis of related compounds, such as p-aminophenethylspiperone (NAPS), involves the N-alkylation of spiperone with 4-nitrophenethyl bromide, followed by a reduction of the nitro group. A similar initial step would yield the target compound.
Part 1: In Vitro Binding Affinity Analysis
The foundational step in characterizing any new ligand is to determine its binding affinity (Kᵢ) for the target receptor. This value quantifies the concentration of the ligand required to occupy 50% of the receptors at equilibrium and is a direct measure of the physical interaction strength between the ligand and the receptor. A lower Kᵢ value indicates a higher binding affinity.
Causality Behind Experimental Choice: Radioligand Competition Assay
We employ a radioligand competition binding assay to determine the Kᵢ of our unlabeled test compound, this compound. In this assay, the test compound competes with a radiolabeled ligand (e.g., [³H]spiperone), which has a known high affinity and specificity for the D2 receptor, for binding to the receptor population. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC₅₀ value), we can calculate the Kᵢ using the Cheng-Prusoff equation. This method is a robust and validated industry standard for quantifying receptor affinity.[3]
Comparative Binding Affinity Data
While specific binding data for this compound is not available in the cited literature, we can infer its potential affinity by examining structurally similar analogs. The data presented below for spiperone, haloperidol, and N-(p-isothiocyanatophenethyl)spiperone (NIPS) provide a benchmark for evaluation.
| Compound | Target Receptor | Kᵢ (nM) | Source |
| Spiperone | Dopamine D2 | ~0.06 | [4] |
| Haloperidol | Dopamine D2 | 0.5 - 1.5 | [3][5] |
| N-(p-isothiocyanatophenethyl)spiperone (NIPS) | Dopamine D2 | ~10 | [6] |
Interpretation: Spiperone exhibits exceptionally high, sub-nanomolar affinity for the D2 receptor. Haloperidol also shows high, nanomolar affinity.[4][5] The N-phenethyl substitution in NIPS results in a significant decrease in affinity compared to spiperone, suggesting that large substitutions at this position may introduce steric hindrance within the binding pocket.[6] It is plausible that this compound would exhibit an affinity in the low nanomolar range, likely higher than NIPS but potentially lower than the parent spiperone.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for D2R Competition Binding Assay.
Detailed Protocol: D2 Receptor Radioligand Competition Binding Assay
-
Membrane Preparation :
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2L receptor.
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store aliquots at -80°C.
-
-
Binding Assay :
-
On the day of the assay, thaw membrane aliquots and dilute to the desired concentration in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
In a 96-well plate, add binding buffer, the test compound (this compound) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), and the radioligand ([³H]spiperone) at a fixed concentration near its Kₑ (e.g., 0.5 nM).[3]
-
To determine non-specific binding, a set of wells should contain the radioligand and a high concentration of an unlabeled competitor (e.g., 10 µM spiperone).[3]
-
To determine total binding, a set of wells should contain only the radioligand and buffer.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
-
Filtration and Counting :
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).
-
Quickly wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis :
-
Subtract the non-specific binding counts from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.
-
Part 2: Functional Antagonism at the D2 Receptor
While binding affinity confirms physical interaction, a functional assay is essential to determine the biological consequence of that binding. For an antagonist, this means demonstrating its ability to block the intracellular signaling cascade initiated by an agonist.
Scientific Rationale: D2 Receptor Signaling and cAMP
Dopamine D2 receptors are canonically coupled to inhibitory G proteins (Gαi/o).[7] Upon activation by an agonist like dopamine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] A D2 receptor antagonist will block an agonist from binding, thereby preventing this decrease in cAMP levels. By measuring changes in intracellular cAMP, we can quantify the functional potency of an antagonist.
Caption: Canonical D2 Receptor Signaling Pathway.
Comparative Functional Potency Data
Functional potency is measured as an IC₅₀ value from a dose-response curve, representing the concentration of antagonist required to inhibit 50% of the agonist response.
| Compound | Functional Assay | IC₅₀ (nM) | Source |
| Haloperidol | D2R-mediated G protein activation | No agonistic effect observed | [8] |
| Spiperone | D2R-mediated G protein activation | Exhibits inverse agonist activity | |
| This compound | cAMP Inhibition Assay | Data not available |
Note: Specific functional data for spiperone and this compound in a cAMP antagonist assay were not found in the initial search results. Haloperidol is confirmed as a functional antagonist with no intrinsic agonist activity.[8] Spiperone is known to act as an inverse agonist at D2 receptors, meaning it can reduce basal receptor activity in the absence of an agonist. A well-designed cAMP assay would quantify the ability of these compounds to reverse the cAMP reduction caused by a full agonist like quinpirole.
Experimental Workflow: Functional cAMP Assay
Caption: Workflow for a D2R Functional cAMP Assay.
Detailed Protocol: D2 Receptor Functional cAMP Assay (HTRF Format)
-
Cell Culture :
-
Seed HEK293 cells expressing the human D2 receptor into a 384-well assay plate and culture overnight.
-
-
Assay Procedure :
-
Remove culture medium and replace it with stimulation buffer.
-
Add varying concentrations of the antagonist (this compound) to the wells.
-
Pre-incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add a fixed concentration of a D2R agonist (e.g., quinpirole) to all wells (except for negative controls). The agonist concentration should be at its EC₈₀ (the concentration that gives 80% of its maximal effect) to ensure a robust signal window for measuring inhibition.
-
Incubate for a further 30 minutes at room temperature.
-
-
cAMP Detection (using a competitive immunoassay like HTRF®) :
-
Lyse the cells and add the HTRF detection reagents: a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).
-
Intracellular cAMP produced by the cells will compete with the d2-labeled cAMP for binding to the antibody.
-
Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
-
Data Acquisition and Analysis :
-
Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The HTRF ratio (665nm/620nm) is inversely proportional to the amount of cAMP in the well.
-
Plot the HTRF ratio against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value, which represents the functional potency of the antagonist.
-
Conclusion: Synthesizing the Evaluation
This guide outlines the essential in vitro experiments required to evaluate the antagonistic properties of a novel D2 receptor ligand, this compound. The initial and most critical step is the radioligand binding assay, which directly measures the compound's affinity for the receptor. Based on data from structurally related analogs, this compound is predicted to be a high-affinity ligand, likely in the low nanomolar range.
The subsequent functional cAMP assay is crucial for confirming that the compound acts as an antagonist by blocking agonist-induced signaling. This self-validating system ensures that the observed binding translates into a measurable biological effect. By comparing the Kᵢ and IC₅₀ values to established benchmarks like spiperone and haloperidol, researchers can accurately classify the potency and efficacy of new chemical entities. Further studies would be required to determine its selectivity against other neurotransmitter receptors (e.g., 5-HT2A, D3) and to assess its in vivo pharmacokinetic and pharmacodynamic properties, which are critical for any potential therapeutic development.
References
-
de Greef, R., Maloney, A., Olsson-Gisleskog, P., et al. (2011). Dopamine D2 occupancy as a biomarker for antipsychotics: Quantifying the relationship with efficacy and extrapyramidal symptoms. AAPS J, 13(1), 121–130. [Link]
-
Zhen, J., Antonio, T., Dutta, A. K., & Reith, M. E. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 188(1), 36–46. [Link]
-
Amlaiky, N., Caron, M. G., & Kebabian, J. W. (1985). Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe. The Journal of biological chemistry, 260(4), 1986–1991. [Link]
-
Seeman, P., Corbett, R., & Van Tol, H. H. (1997). Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand. Naunyn-Schmiedeberg's archives of pharmacology, 356(2), 299–306. [Link]
-
Kelley, J. L., et al. (2012). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & medicinal chemistry letters, 22(10), 3469–3473. [Link]
-
Finn, O., & Gurevich, V. V. (2018). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?. Neuropharmacology, 133, 136–147. [Link]
-
Guide to Pharmacology. dopamine activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Gomes, I., et al. (2019). Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor. Frontiers in Pharmacology, 10, 609. [Link]
-
Lundstrom, K., et al. (1998). Critical reevaluation of spiperone and benzamide binding to dopamine D2 receptors: evidence for identical binding sites. Journal of neurochemistry, 70(5), 2139–2148. [Link]
-
Kilbourn, M. R., & Haka, M. S. (1990). In vitro pharmacological profile of 3-N-(2-fluoroethyl)spiperone. Journal of cerebral blood flow and metabolism, 10(1), 140–142. [Link]
-
Wilson, A. A., et al. (1990). In vitro and in vivo binding of (E)- and (Z)-N-(iodoallyl)spiperone to dopamine D2 and serotonin 5-HT2 neuroreceptors. Life sciences, 46(26), 1967–1976. [Link]
-
Vanga, V. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3209. [Link]
-
Schaller, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7687. [Link]
-
Zhou, Q. Y., et al. (1991). N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain. The Journal of pharmacology and experimental therapeutics, 257(2), 608–615. [Link]
-
Synapse. (2024, July 17). What is the mechanism of Spiperone? Patsnap Synapse. [Link]
-
Sahlholm, K., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4068. [Link]
-
Elek, Z., et al. (2024). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, e2400030. [Link]
-
Saji, H., et al. (1992). Evaluation of N-alkyl derivatives of radioiodinated spiperone as radioligands for in vivo dopamine D2 receptor studies: effects of lipophilicity and receptor affinity on the in vivo biodistribution. Chemical & pharmaceutical bulletin, 40(1), 165–169. [Link]
-
Varada, V., et al. (2012). Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. ACS chemical neuroscience, 3(10), 787–799. [Link]
-
Usdin, T. B., et al. (1984). Competitive inhibition of [3H]spiperone binding to D-2 dopamine receptors in striatal homogenates by organic calcium channel antagonists and polyvalent cations. The Journal of pharmacology and experimental therapeutics, 231(1), 211–216. [Link]
-
Wang, S., et al. (2021). Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. Nature communications, 12(1), 71. [Link]
-
Kubota, M., et al. (2021). Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia. International journal of neuropsychopharmacology, 24(9), 718–726. [Link]
Sources
- 1. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
Comparative pharmacokinetic profiling of N-(p-Nitrophenethyl)spiperone and its analogs
A Guide for Researchers and Drug Development Professionals
Introduction to Spiperone and its Analogs
Spiperone is a well-characterized typical antipsychotic of the butyrophenone family, known for its high affinity as a dopamine D2 receptor antagonist.[1][2] Its chemical scaffold has been a template for the development of numerous analogs aimed at refining pharmacological activity and improving pharmacokinetic properties.[3] These modifications often involve alterations to the spiro-piperidine core or the butyrophenone side chain, which can significantly influence the absorption, distribution, metabolism, and excretion (ADME) of the compound.
N-(p-Nitrophenethyl)spiperone is one such analog, distinguished by the substitution of the N-phenyl group with a p-nitrophenethyl moiety. This structural change is predicted to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, thereby impacting its overall pharmacokinetic profile.
Comparative Pharmacokinetic Analysis
A thorough understanding of a drug's pharmacokinetic profile is paramount for predicting its clinical utility. The following sections provide a comparative overview of the known pharmacokinetics of spiperone and its analogs, and a predictive assessment for this compound.
Pharmacokinetic Data Summary
The table below presents a summary of key pharmacokinetic parameters for spiperone and Haloperidol, another prominent butyrophenone antipsychotic, to establish a comparative baseline.[4] The predicted profile for this compound is extrapolated based on its structural characteristics.
| Parameter | Spiperone (in vivo, animal models) | Haloperidol (in vivo, animal models) | This compound (Predicted) |
| Oral Bioavailability | Low to Moderate | Approximately 60% | Expected to be in the low to moderate range, potentially limited by first-pass metabolism. |
| Brain-to-Plasma Ratio | High | Moderate to High | Likely high, potentially enhanced by increased lipophilicity from the p-nitrophenethyl group.[5] |
| Metabolism | Primarily hepatic, involving N-dealkylation and aromatic hydroxylation.[4] | Extensive hepatic metabolism. | Anticipated to undergo significant hepatic metabolism, with potential for nitro-reduction as a key pathway. |
| Elimination Half-life | Varies depending on the species. | 18-24 hours | Will be dependent on its metabolic clearance rate. |
Rationale for Predicted Pharmacokinetic Profile:
-
Lipophilicity and Distribution: The introduction of the p-nitrophenethyl group is expected to increase the lipophilicity of this compound. This may lead to a larger volume of distribution and greater penetration of the blood-brain barrier, resulting in a higher brain-to-plasma concentration ratio.[5]
-
Metabolic Pathways: The presence of a nitro group introduces a new potential route of metabolism via nitro-reduction, in addition to the N-dealkylation and hydroxylation pathways common to butyrophenones.[4] The rate and extent of these metabolic processes will be a primary determinant of the compound's half-life and overall exposure.
Protocols for Experimental Pharmacokinetic Characterization
To empirically determine the pharmacokinetic profile of this compound, rigorous experimental evaluation is necessary. The following protocols describe standard methodologies for in-vivo pharmacokinetic studies and bioanalytical quantification.
In-Vivo Rodent Pharmacokinetic Study
This protocol details a standard approach for assessing the pharmacokinetic properties of a test compound in a rodent model.[6][7]
Objective: To characterize the plasma concentration-time profile and determine key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in rats.
Materials:
-
This compound
-
Appropriate vehicle for IV and PO formulations
-
Sprague-Dawley rats (male, 250-300 g)
-
Blood collection apparatus (e.g., cannulas)
-
Anticoagulant-treated collection tubes (e.g., heparin)
-
Centrifuge for plasma separation
-
Validated LC-MS/MS for bioanalysis
Methodology:
-
Animal Acclimatization: Animals should be acclimated to the housing conditions for a minimum of one week before the study.[7]
-
Dosing Formulation: Prepare sterile and homogeneous dosing formulations for both IV and PO routes.
-
Drug Administration:
-
IV Cohort: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO Cohort: Administer a single dose (e.g., 5 mg/kg) via oral gavage.
-
-
Serial Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into heparinized tubes.[6]
-
Plasma Processing: Centrifuge the collected blood samples to separate the plasma fraction.
-
Bioanalytical Quantification: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[8][9]
-
Pharmacokinetic Analysis: Utilize pharmacokinetic software to calculate parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Experimental Workflow Diagram: ```dot graph TD { A[Dosing (IV and PO)] --> B{Serial Blood Collection}; B --> C[Plasma Isolation]; C --> D[LC-MS/MS Quantification]; D --> E[Pharmacokinetic Data Analysis]; }
Caption: A logical workflow for the development and validation of an LC-MS/MS bioanalytical method.
Predicted Metabolic Pathways
The metabolic transformation of this compound is likely to proceed through several enzymatic pathways, primarily in the liver.
Hypothetical Metabolic Scheme:
Caption: Predicted primary metabolic pathways for this compound.
Metabolic Pathway Elucidation:
-
N-dealkylation: A common metabolic route for butyrophenones, which would yield spiperone and p-nitrophenethylamine. [4]* Nitro-reduction: The nitro functional group is susceptible to enzymatic reduction to an amine, which would significantly alter the polarity and potential pharmacological activity of the molecule.
-
Aromatic Hydroxylation: The aromatic rings within the molecule are potential sites for hydroxylation by cytochrome P450 enzymes.
Concluding Remarks and Future Perspectives
This guide provides a scientifically grounded, comparative framework for understanding the likely pharmacokinetic profile of this compound. Based on its structural similarity to spiperone and other butyrophenones, it is predicted to exhibit high brain penetration with metabolism being a key determinant of its systemic exposure.
Definitive characterization of the ADME properties of this compound will require empirical investigation. The experimental protocols provided herein offer a robust foundation for such studies. The data generated will be indispensable for evaluating its therapeutic potential and for guiding its progression through the drug development pipeline.
References
-
Deranged Physiology. (2021). Pharmacology of antipsychotics. Retrieved from [Link]
-
Langlois, X., de Jong, J., van der Elst, M., et al. (2012). Pharmacokinetics and central nervous system effects of the novel dopamine D2 receptor antagonist JNJ-37822681. PubMed. Retrieved from [Link]
-
Novakova, L., Vlckova, H., & Satinsky, D. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. SciSpace. Retrieved from [Link]
-
Glennon, R. A., Yousif, M. Y., Ismaiel, A. M., et al. (1998). Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. PubMed. Retrieved from [Link]
-
Wang, X., Li, X., & Shen, J. (2013). Murine Pharmacokinetic Studies. PMC - NIH. Retrieved from [Link]
-
Pillai, U., Jusko, W. J., & Vijayakrishnan, R. (2012). Mechanism-based pharmacokinetic-pharmacodynamic modeling of the dopamine D2 receptor occupancy of olanzapine in rats. PubMed. Retrieved from [Link]
-
Xiao, L., Yang, J., & Yasgar, A. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Ito, H., Takano, H., & Takahashi, H. (2009). Estimation of the time-course of dopamine D2 receptor occupancy in living human brain from plasma pharmacokinetics of antipsychotics. PubMed. Retrieved from [Link]
-
Rao, D. S., Kumar, A., & Saidulu, P. (2016). simultaneous quantification of risperidone and escitalopram in human plasma by lc-ms/ms: application to a pharmacokinetic study. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
UNMC. Pharmacokinetics Protocol – Rodents. Retrieved from [Link]
-
Chugani, D. C., & Ackermann, R. F. (1987). [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis. PubMed. Retrieved from [Link]
-
Marcucci, F., Mussini, E., Airoldi, L., et al. (1971). Analytical and Pharmacokinetic Studies on Butyrophenones. PubMed. Retrieved from [Link]
-
Baig, M. L. A., & Ali, S. A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. ResearchGate. Retrieved from [Link]
-
OpenModelica. Pharmacolibrary.Drugs.ATC.N.N05AD04. Retrieved from [Link]
-
Li, W., Jia, H., & Liu, G. (2006). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. NIH. Retrieved from [Link]
-
Wikipedia. Spiperone. Retrieved from [Link]
-
Wikipedia. Butyrophenone. Retrieved from [Link]
-
Kariya, T., & Inotsume, N. (1993). Prediction of Therapeutic Doses of Antipsychotic Drugs as Dopamine D2 Receptor Antagonists. Approach Based on Receptor Occupancy Theory. R Discovery. Retrieved from [Link]
-
Gundlach, A. L., Largent, B. L., & Snyder, S. H. (1984). 125I-Spiperone: A Novel Ligand for D2 Dopamine Receptors. PubMed. Retrieved from [Link]
-
Fuxe, K., Schwarcz, R., & Agnati, L. F. (1981). Quantification of in vivo spiperone binding in the rat striatum after lesions produced by kainate or decortication. PubMed. Retrieved from [Link]
-
Malmberg, A., Jerning, E., & Mohell, N. (1996). Critical reevaluation of spiperone and benzamide binding to dopamine D2 receptors: evidence for identical binding sites. PubMed. Retrieved from [Link]
-
Amin, A. M., Shoukry, M., & Abd EL-Bary, A. (2009). Synthesis of the possible receptor Ligand [{sup 125}I]-spiperone for D2-dopamine receptor and in-vivo biodistribution. ETDEWEB - OSTI.GOV. Retrieved from [Link]
-
Britannica. Butyrophenone | drug. Retrieved from [Link]
-
Wang, S., Che, T., & Levit, A. (2020). Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. Nature Communications. Retrieved from [Link]
-
PubChem - NIH. Spiperone | C23H26FN3O2 | CID 5265. Retrieved from [Link]
-
Sgarzi, M., Tusa, I., & Rizzolio, F. (2022). Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer. MDPI. Retrieved from [Link]
-
Simkova, M., Wsol, V., & Parizek, A. (2022). An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma. PubMed. Retrieved from [Link]
-
Seeman, P., & Niznik, H. B. (1988). Dopamine receptor parameters detected by [3H]spiperone depend on tissue concentration: analysis and examples. PubMed. Retrieved from [Link]
-
Creese, I., & Snyder, S. H. (1978). Biochemical properties of spiperone binding to rat brain membranes. PubMed - NIH. Retrieved from [Link]
-
ResearchGate. Fig. 5 Brain-to-plasma ratios against plasma concentrations. (a) Data.... Retrieved from [Link]
-
Coenen, H. H., & Wienhard, K. (1988). In vitro pharmacological profile of 3-N-(2-fluoroethyl)spiperone. PubMed. Retrieved from [Link]
Sources
- 1. Butyrophenone - Wikipedia [en.wikipedia.org]
- 2. Spiperone | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical and pharmacokinetic studies on butyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 8. scispace.com [scispace.com]
- 9. pharmascholars.com [pharmascholars.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(p-Nitrophenethyl)spiperone
This guide provides essential safety and logistical information for the proper disposal of N-(p-Nitrophenethyl)spiperone, a potent neurochemical requiring specialized handling. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As researchers and drug development professionals, it is imperative to manage chemical waste with the utmost care and responsibility.
Understanding the Hazard Profile of this compound
Key Hazard Considerations:
-
Neurotoxicity: As a spiperone derivative, it is expected to have potent effects on the central nervous system.[1][4][5]
-
Nitrated Aromatic Compound: These compounds can be toxic and are often classified as priority pollutants by environmental agencies.[3]
-
Solid Form: The compound is a solid, which can pose an inhalation hazard if handled as a powder.[6]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for any purpose, including disposal, appropriate PPE must be worn.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves | Provides chemical resistance. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles.[7] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of the powdered compound.[8] |
General Safety Precautions:
-
Avoid creating dust when handling the solid compound.[9]
-
Wash hands thoroughly after handling, even if gloves were worn.[7]
-
Ensure a safety shower and eyewash station are readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound must follow established hazardous waste management guidelines.[10][11] Do not dispose of this chemical down the drain or in regular trash.[12][13]
Step 1: Waste Segregation and Container Selection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[14]
-
Waste Compatibility: Do not mix this compound waste with other incompatible waste streams. It should be collected as a separate solid chemical waste.
Step 2: Labeling the Hazardous Waste Container
Proper labeling is crucial for safety and regulatory compliance. The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "this compound". Do not use abbreviations.[10]
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[10]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[11]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your laboratory's SAA.[12][14]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is nearly full (around 90% capacity), contact your institution's EHS department to schedule a waste pickup.[12][15]
-
Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online form or a direct call to EHS.[15]
Decontamination of Glassware and Equipment
Any laboratory equipment that has come into contact with this compound must be decontaminated before reuse or disposal.[16]
Decontamination Procedure:
-
Initial Rinse: Rinse the equipment with a suitable solvent in which this compound is soluble, such as acetone or chloroform.[6] Collect this rinsate as hazardous waste.
-
Wash: Wash the equipment thoroughly with a laboratory detergent and hot water.[17][18]
-
Final Rinse: Rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact EHS immediately.[10]
-
PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For solutions, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
-
Decontaminate: Decontaminate the spill area using the procedure described in Section 4.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University.
-
Hazardous Waste Disposal Guide. Dartmouth College.
-
Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety.
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety.
-
Chemical Waste. University of Texas at Austin Environmental Health and Safety.
-
Safety Data Sheet for 4-(4-Nitrophenyl)morpholine. TCI EUROPE N.V.
-
This compound Product Information. ChemicalBook.
-
Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. American Instrument Exchange.
-
Standard Operating Procedure for Decontamination. U.S. Environmental Protection Agency.
-
Decontamination of Laboratory Equipment. The University of British Columbia.
-
Laboratory Equipment Decontamination Procedures. Central Michigan University.
-
Safety Data Sheet. Sigma-Aldrich.
-
Laboratory Equipment Decontamination Procedures. Wayne State University.
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
-
Safety Data Sheet for 1-(4-Nitrophenyl)piperazine. Fisher Scientific.
-
Proper disposal of chemicals. Sciencemadness Wiki.
-
Hazardous Waste Disposal Guide. Northwestern University.
-
Safety Data Sheet for p-Nitrophenol. Fisher Scientific.
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania.
-
Spiperone (Spiroperidol). MedChemExpress.
-
Spiperone. Wikipedia.
-
Glennon, R. A., et al. (1998). Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. Journal of medicinal chemistry, 41(26), 5297–5303.
-
Saji, H., et al. (1992). Evaluation of N-alkyl derivatives of radioiodinated spiperone as radioligands for in vivo dopamine D2 receptor studies: effects of lipophilicity and receptor affinity on the in vivo biodistribution. Chemical & pharmaceutical bulletin, 40(1), 165–169.
-
Spiperone. PubChem.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spiperone - Wikipedia [en.wikipedia.org]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiperone | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 136247-18-2 [m.chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 15. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 16. cmich.edu [cmich.edu]
- 17. epa.gov [epa.gov]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Navigating the Safe Handling of N-(p-Nitrophenethyl)spiperone: A Guide for Laboratory Professionals
The introduction of novel compounds like N-(p-Nitrophenethyl)spiperone into the research and development pipeline necessitates a robust and proactive approach to laboratory safety. As a derivative of spiperone, a potent dopamine and serotonin receptor antagonist, this compound is presumed to possess significant biological activity.[1][2] Consequently, meticulous planning and strict adherence to safety protocols are paramount to protect researchers from potential exposure. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in the principles of risk mitigation and scientific best practices.
Immediate Safety and Hazard Assessment
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Serious Eye Irritation: May cause significant eye irritation upon contact.[4][5]
-
Target Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.[3]
Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing direct contact with this compound.[8][9] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Receiving and Unpacking | - Double Nitrile Gloves (ASTM D6978) | Prevents skin contact with potentially contaminated packaging. |
| - Lab Coat | Protects personal clothing from contamination. | |
| - Safety Glasses with Side Shields | Protects eyes from accidental splashes. | |
| Weighing and Aliquoting (in a certified chemical fume hood or glove box) | - Double Nitrile Gloves (ASTM D6978) | Minimizes the risk of skin exposure to the potent powder. |
| - Impermeable Gown (long-sleeved, back-closing) | Provides full-body protection against spills.[10] | |
| - Safety Goggles | Offers a higher level of splash protection than safety glasses.[11] | |
| - N95 Respirator (or higher, if aerosolization is likely) | Protects against inhalation of fine particles.[12] | |
| Solution Preparation and Handling | - Double Nitrile Gloves (ASTM D6978) | Protects against skin absorption from solutions. |
| - Impermeable Gown | Protects against splashes and spills of the solution. | |
| - Safety Goggles | Shields eyes from accidental splashes. | |
| Waste Disposal | - Double Nitrile Gloves (ASTM D6978) | Prevents contact with contaminated waste materials. |
| - Impermeable Gown | Protects clothing during the handling of waste containers. | |
| - Safety Goggles | Protects eyes from splashes during disposal procedures. |
Note on Glove Selection: Always use gloves that have been tested for resistance to the solvents being used. Nitrile gloves are generally a good choice for a wide range of chemicals, but it is crucial to consult the manufacturer's compatibility chart.[11]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan ensures that all personnel are aware of the correct procedures for handling this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the package is compromised, do not open it. Isolate the package in a designated area and contact your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5] The container should be clearly labeled with the compound's name, hazard warnings, and date of receipt.
Weighing and Aliquoting
-
Containment: All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize the risk of inhalation.[6][13]
-
Technique: Use tools and techniques that minimize the generation of dust. For example, use a micro-spatula and handle the compound gently.
-
Cleaning: After weighing, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Solution Preparation
-
Solvent Selection: Choose the least toxic solvent possible for your experimental needs.
-
Procedure: Add the solvent to the weighed compound slowly to avoid splashing. Cap the container securely and mix using a vortex or sonicator within the chemical fume hood.
Experimental Use
-
Containment: All experiments involving this compound should be conducted in a chemical fume hood.
-
Labeling: Clearly label all solutions and experimental setups containing the compound.
-
Awareness: Be mindful of your actions and avoid touching your face or personal items while working with the compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and all contaminated materials is a critical final step in the handling process.
-
Waste Segregation: All waste contaminated with this compound, including gloves, gowns, pipette tips, and excess solutions, must be collected in a designated, labeled hazardous waste container.
-
Containerization: Use leak-proof, sealable containers for all hazardous waste.
-
EHS Guidelines: Follow your institution's specific guidelines for the disposal of potent neurochemical waste. Do not dispose of this compound down the drain or in the regular trash.[4][5]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
-
Spill Cleanup: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
-
Lab Manager Magazine. Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]
-
Bioprocess Online. Handling Processing Of Potent Compounds A Holistic Approach. [Link]
-
Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
PubChem. Spiperone. [Link]
-
ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT. [Link]
-
WIT Press. Handling of high potency drugs: process and containment. [Link]
-
PubMed. Inhibition of cutaneous contact hypersensitivity in the mouse with systemic or topical spiperone. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
PubMed. Potential neuroleptic agents. 4. Chemistry, behavioral pharmacology, and inhibition of [3H]spiperone binding of 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides. [Link]
-
PubMed. In vitro pharmacological profile of 3-N-(2-fluoroethyl)spiperone. [Link]
Sources
- 1. Spiperone | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of cutaneous contact hypersensitivity in the mouse with systemic or topical spiperone: topical application of spiperone produces local immunosuppression without inducing systemic neuroleptic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.no [fishersci.no]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 7. agnopharma.com [agnopharma.com]
- 8. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. publications.ashp.org [publications.ashp.org]
- 11. hsa.ie [hsa.ie]
- 12. gerpac.eu [gerpac.eu]
- 13. witpress.com [witpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
